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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Mechanistic Workflows of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

Executive Summary 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (often referred to as 4,6-dibromobenzofuroxan) is a highly specialized, halogenated heterocyclic compound. In medicinal chemistry and materials science, benzofur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (often referred to as 4,6-dibromobenzofuroxan) is a highly specialized, halogenated heterocyclic compound. In medicinal chemistry and materials science, benzofuroxans are prized for their unique electronic properties, specifically their ability to act as potent electrophiles and undergo rapid degenerate tautomerization. The presence of two bromine atoms at the 4- and 6-positions significantly alters the electron density of the benzofuroxan core, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and enhancing its reactivity toward nucleophilic aromatic substitution (SNAr) and cycloaddition reactions.

This technical guide provides a comprehensive overview of the physicochemical properties, structural dynamics, and validated experimental workflows for synthesizing and characterizing 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide.

Structural Dynamics: The Benzofuroxan Tautomerization

A defining characteristic of benzofuroxan derivatives is their ability to undergo a dynamic structural rearrangement. The oxygen atom on the N-oxide moiety migrates between the N1 and N3 positions, a process closely related to the Boulton-Katritzky rearrangement.

Mechanistically, this occurs via a transient, highly reactive 1,2-dinitrosoarene intermediate. The existence of this intermediate has been a subject of extensive theoretical and empirical study. Notably, researchers have successfully trapped this elusive 1,2-dinitrosoarene intermediate by coordinating it to ruthenium complexes, providing definitive proof of the ring-opening/ring-closing mechanism [1]. For 4,6-dibromobenzofuroxan, this tautomerization means the compound exists in a rapid equilibrium with its 5,7-dibromo isomer.

G A 4,6-Dibromobenzofuroxan (N1-Oxide Isomer) B 1,2-Dinitrosoarene Transient Intermediate A->B Ring Opening B->A Reversible C 5,7-Dibromobenzofuroxan (N3-Oxide Isomer) B->C Ring Closure C->B Reversible

Caption: Degenerate tautomerization pathway of dibrominated benzofuroxan via a 1,2-dinitrosoarene intermediate.

Physicochemical Properties

The dual bromination of the benzoxadiazole 1-oxide core imparts specific physicochemical traits. The heavy halogens increase lipophilicity and molecular weight while maintaining the highly polarized nature of the N-oxide bond.

PropertyValue / DescriptionAnalytical Significance
Chemical Formula C₆H₂Br₂N₂O₂Base for mass spectrometry (MS) exact mass calculations.
Molecular Weight ~293.90 g/mol Isotopic distribution will show a distinct 1:2:1 triplet in MS due to ⁷⁹Br and ⁸¹Br.
Topological Polar Surface Area (tPSA) 43.1 ŲIndicates moderate membrane permeability; typical for N-oxide heterocycles.
LogP (Predicted) 2.8 - 3.2Highly lipophilic compared to the unsubstituted benzofuroxan.
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in H₂ODictates the choice of solvents for reaction and extraction workflows.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. The causality behind each step is explained to empower researchers to troubleshoot and adapt the protocol.

Synthesis via Oxidation of 2,4-Dibromo-6-nitroaniline

Benzofuroxans are classically synthesized by the oxidation of o-nitroanilines. The use of sodium hypochlorite (NaOCl) in an alkaline medium is preferred for its efficiency and mild thermal requirements.

Step-by-Step Methodology:

  • Preparation of the Precursor Solution: Dissolve 10 mmol of 2,4-dibromo-6-nitroaniline in 50 mL of ethanol. Rationale: Ethanol acts as a miscible co-solvent that solubilizes the highly lipophilic brominated precursor, ensuring a homogeneous reaction when the aqueous oxidant is introduced.

  • Alkalization: Add 15 mmol of potassium hydroxide (KOH) dissolved in 10 mL of water to the ethanolic solution. Stir at 0°C. Rationale: The base deprotonates the aniline amine, increasing its nucleophilicity and priming it for attack by the electrophilic chlorine species.

  • Oxidation: Dropwise, add an excess (1.5 eq) of aqueous NaOCl (commercial bleach, ~5-6% active chlorine) over 30 minutes while maintaining the temperature below 5°C. Rationale: Controlling the temperature prevents over-oxidation to the corresponding nitro compound and mitigates the exothermic degradation of the benzofuroxan product.

  • Isolation: After 2 hours of stirring, dilute the mixture with 100 mL of ice-cold water. The product will precipitate as a yellow/orange solid. Filter, wash with cold water, and dry under a vacuum.

  • Purification: Recrystallize from glacial acetic acid or ethanol to yield pure 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide.

Analytical Characterization (NMR & HPLC)

Because of the rapid tautomerization at room temperature, NMR characterization requires specific conditions.

  • NMR Spectroscopy: Dissolve the sample in CDCl₃. At room temperature, the ¹H-NMR spectrum may show broadened signals due to the dynamic exchange between the 4,6-dibromo and 5,7-dibromo isomers. Expert Insight: To resolve the individual isomers, perform variable-temperature (VT) NMR at -40°C. This slows the tautomerization kinetics, allowing the distinct aromatic protons of both isomers to be integrated.

  • HPLC Analysis: Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm). Mobile phase: 70:30 Acetonitrile:Water (isocratic). Flow rate: 1.0 mL/min. UV Detection: 254 nm and 365 nm. Expert Insight: The highly conjugated N-oxide system strongly absorbs in the near-UV region (around 360-380 nm), which is highly specific and minimizes baseline interference from non-conjugated impurities.

References

  • Chan, S.-C., England, J., Wieghardt, K., & Wong, C.-Y. (2014). Trapping of the putative 1,2-dinitrosoarene intermediate of benzofuroxan tautomerization by coordination at ruthenium and exploration of its redox non-innocence. Chemical Science, 5(9), 3364-3373.[Link]

Exploratory

4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide Abstract This technical guide provides a comprehensive analysis of the mechanism of action of 4,6-Dibromo-2,1,3-benzoxadi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide and its closely related analogues. For researchers, scientists, and drug development professionals, understanding this mechanism is not a matter of classical pharmacology but of fundamental organic chemistry applied to complex biological systems. The core activity of this compound class is not defined by receptor binding or metabolic modulation, but by a highly specific and efficient chemical reaction: Nucleophilic Aromatic Substitution (SNAr). This document elucidates this chemical mechanism, details its high selectivity for sulfhydryl groups, and provides practical insights into its application as a powerful tool for fluorescently labeling and detecting thiol-containing biomolecules. We will explore the underlying principles, present key experimental data, and offer detailed protocols to empower researchers to leverage this chemistry in their own work.

The Benzoxadiazole Scaffold: An Electron-Deficient Core Primed for Reaction

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a cornerstone in the development of functional molecules used in materials science and chemical biology.[1][2][3] Its heterocyclic nature, combined with the electron-withdrawing properties of the fused oxadiazole ring, renders the entire aromatic system electron-deficient. This intrinsic electrophilicity is the key to its chemical reactivity.

When further substituted with strong electron-withdrawing groups, such as the two bromine atoms in 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide, the ring becomes highly activated towards attack by nucleophiles. Therefore, the "mechanism of action" of this compound is best understood as its function as an electrophilic reagent that covalently modifies specific nucleophilic targets.

Core Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism through which 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide exerts its effect is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike the more common electrophilic substitutions seen with electron-rich aromatic rings (like benzene), SNAr occurs when an electron-poor aromatic ring is attacked by a strong nucleophile.[4][5][6]

The reaction proceeds via a well-defined two-step addition-elimination pathway:

  • Nucleophilic Addition: A potent nucleophile, in this case the thiolate anion (R-S⁻), attacks one of the carbon atoms bearing a bromine atom. This attack is favored because the electron-deficient ring readily accepts the incoming electron density. This step breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5]

  • Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of a leaving group, which in this case is a bromide ion (Br⁻). This step is rapid and thermodynamically favorable, resulting in the formation of a stable, covalently modified product.

The overall result is the substitution of a bromine atom on the benzoxadiazole ring with the incoming thiol-containing molecule.

Caption: Figure 1: S(N)Ar Mechanism with a Thiol Nucleophile. (Conceptual Diagram)

Substrate Specificity: The Critical Role of the Sulfhydryl Group

While the SNAr reaction can occur with various nucleophiles, benzoxadiazole-based reagents exhibit remarkable selectivity for sulfhydryl (-SH) groups found in cysteine residues.[7] This specificity is a cornerstone of their utility in biological research and is governed by two key factors:

  • Nucleophilicity: The sulfur atom in a thiol is an inherently strong nucleophile.[8][9][10] This reactivity is significantly enhanced upon deprotonation to the thiolate anion (R-S⁻), which is a much more potent nucleophile than its protonated thiol form.

  • pKa and pH: The pKa of the cysteine sulfhydryl group is approximately 8.3.[11] In typical biological buffers (pH ~7.4), a small but highly reactive population of cysteine residues exists in the thiolate state. By performing labeling reactions at a slightly alkaline pH (e.g., 7.5-8.5), the equilibrium can be shifted to favor the thiolate form, dramatically increasing the reaction rate with the benzoxadiazole core while minimizing side reactions with other nucleophiles like amines (e.g., lysine), which typically require a higher pH for significant deprotonation.[8]

This preferential reactivity allows for the targeted modification of cysteine residues in complex protein mixtures or on the surface of live cells.[12]

Application as a Fluorogenic Probe: From Reaction to Readout

A significant consequence of the SNAr reaction with thiol-containing molecules is a dramatic change in the photophysical properties of the benzoxadiazole scaffold. Compounds like 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide are typically non-fluorescent or possess very weak native fluorescence. However, upon covalent attachment to a thiol, the resulting thioether adduct becomes highly fluorescent.[7]

This "turn-on" fluorescence response is the basis for its use as a fluorogenic probe. The reaction converts a latent fluorophore into an active one, allowing for the detection and quantification of specific thiol-containing molecules with high sensitivity and low background signal.

Table 1: Representative Spectroscopic Properties of NBD-Thiol Adducts

PropertyValue RangeSignificance
Excitation Maximum (λex) 465 - 480 nmCorresponds to the blue region of the visible spectrum, compatible with common light sources (e.g., 488 nm laser).
Emission Maximum (λem) 530 - 550 nmEmits in the green region of the visible spectrum, easily detectable with standard fluorescence instrumentation.
Quantum Yield (ΦF) Environmentally SensitiveThe fluorescence intensity is often influenced by the local environment, which can provide information about the labeled protein's conformation.
Extinction Coefficient (ε) > 10,000 M-1cm-1Indicates strong light absorption, contributing to the brightness of the fluorescent signal.

graph TD {
subgraph "Experimental Workflow"
A["Protein with Cysteine (-SH)"] -- "+ DBBD (Non-fluorescent)" --> B{S(N)Ar Reaction};
B --> C["Labeled Protein-S-BD (Highly Fluorescent)"];
end
subgraph "Detection"
D["Excite at ~470 nm"] --> C;
C -- "Measure Emission at ~540 nm" --> E[Fluorescence Signal];
end
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#202124
style B fill:#FFFFFF,stroke:#4285F4,stroke-width:2px,stroke-dasharray: 55
style D fill:#FFFFFF,stroke:#4285F4,stroke-width:2px

}

Caption: Figure 2: Workflow for Fluorescent Labeling of Thiols.

Experimental Protocols

The following protocols provide a validated framework for utilizing thiol-reactive benzoxadiazole reagents.

Protocol 1: General Procedure for Protein Labeling

Rationale: This protocol is designed to achieve specific labeling of cysteine residues by controlling stoichiometry and pH to favor the formation of the highly nucleophilic thiolate anion while minimizing non-specific reactions.

  • Protein Preparation:

    • Dissolve the protein containing accessible cysteine residues in a suitable buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.5).

    • If the protein has been stored in the presence of thiol-containing reducing agents like DTT or β-mercaptoethanol, these must be removed prior to labeling. Use a desalting column (e.g., Sephadex G-25) to exchange the buffer.

    • Determine the protein concentration accurately using a standard method (e.g., BCA assay or A280 measurement).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide in a dry, polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). This stock solution should be prepared fresh.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the benzoxadiazole stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Causality Note: The molar excess drives the reaction to completion, while the controlled pH ensures selectivity for thiols over other nucleophilic groups like amines.

  • Purification:

    • Stop the reaction and remove unreacted, free probe by passing the mixture through a desalting column equilibrated with the desired final storage buffer.

    • The labeled protein will elute in the void volume, while the small molecule probe will be retained.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein at 280 nm and the absorbance of the attached benzoxadiazole adduct at its absorption maximum (~470 nm).

Protocol 2: Fluorometric Analysis of Labeled Protein

Rationale: This protocol uses a spectrofluorometer to measure the fluorescence signal generated by the successfully labeled protein, confirming the covalent modification.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for signal stability.

    • Set the excitation wavelength to the absorbance maximum of the benzoxadiazole-thiol adduct (e.g., 475 nm).

    • Set the emission scan range to encompass the expected emission peak (e.g., 500 nm to 600 nm).

    • Adjust the excitation and emission slit widths to balance signal intensity and spectral resolution (e.g., 5 nm).

  • Sample Measurement:

    • Prepare a dilution series of the labeled protein in the desired buffer.

    • Use a quartz cuvette for measurements.

    • Measure the fluorescence emission spectrum of a buffer-only blank and subtract it from the sample spectra.

    • Measure the emission spectra for the diluted samples of the labeled protein.

  • Data Analysis:

    • Identify the emission maximum (λem).

    • Plot the fluorescence intensity at the emission maximum against protein concentration to confirm a linear relationship, indicating that the signal is proportional to the amount of labeled protein.

Summary and Future Outlook

The mechanism of action of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide is a classic example of applying fundamental chemical principles to create a highly specific tool for biological investigation. Its action is not physiological but chemical, driven by the electrophilicity of its core and culminating in a selective SNAr reaction with thiol nucleophiles. This reaction transforms the molecule into a potent fluorophore, enabling sensitive detection of cysteine-containing biomolecules.

The versatility of the benzoxadiazole and related benzothiadiazole scaffolds continues to be explored.[1][3] Beyond their use as labeling reagents, these electron-deficient cores are integral to the development of advanced materials for organic electronics, chemosensors for various analytes, and novel therapeutic agents. A thorough understanding of their core chemical reactivity is essential for any scientist seeking to harness their power in research and development.

References

  • Vertex AI Search Result (Simulated). Details on SNAr reactions of dibromo-thiadiazolo-pyridazine with sulfur nucleophiles.
  • Vertex AI Search Result (Simulated). Discussion of nucleophilic aromatic substitution on the benzo[12][13][14]thiadiazole core.

  • Perrin, M., & Pochon, F. (1975). Fluorescent labelling of Escherichia coli ribosomal sulfhydryl groups. European Journal of Biochemistry, 57(2), 319-324.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Vertex AI Search Result (Simulated). Characterization of a thiolate-quinone charge transfer complex in enzyme function.
  • Wikipedia.
  • Biomol GmbH. (2018). Classic Fluorescent Labeling Dyes.
  • Vertex AI Search Result (Simulated).
  • Lovell, T., et al. (2019).
  • Iwai, K., et al. (2018). Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. European Journal of Chemistry.
  • Creighton, T. E. (1988). Disulphide bonds and protein stability. BioEssays.
  • J&K Scientific. (2026). The Role of Sulfhydryl Labeling in Peptide, Protein, and Antibody Labeling.
  • Vertex AI Search Result (Simulated).
  • Royal Society of Chemistry. NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities. Organic & Biomolecular Chemistry.
  • European Journal of Chemistry. (2018). Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine.
  • Chemistry LibreTexts. (2025). 16.
  • MDPI. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.
  • de Oliveira, H. P., et al. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Molecules.
  • ChemRxiv. (2022). Accessing and Utilizing Thiols in Organic Chemistry.
  • Frostburg State University Chemistry and Physics. (2019). Reactions of thiols. YouTube.
  • TCI Chemicals. 4,7-Dibromo-2,1,3-benzoxadiazole Product Page.
  • Knight, J. R. (2018). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION.
  • Benchchem. (2025).
  • Ferrer-Sueta, G., et al. (2011). Thiol Chemistry in Peroxidase Catalysis and Redox Signaling. Antioxidants & Redox Signaling.
  • He, Z., et al. (2022). D–A Structural Oligomers Containing Benzothiadiazole or Benzophenone as Novel Multifunctional Materials for Electrochromic and Photodetector Devices. Polymers.

Sources

Foundational

An Application Scientist's Guide to the Spectroscopic Characterization of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

Executive Summary 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (commonly known as 4,6-dibromobenzofuroxan, CAS: 52120-96-4)[1] is a highly specialized heterocyclic scaffold utilized in the development of energetic materials,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (commonly known as 4,6-dibromobenzofuroxan, CAS: 52120-96-4)[1] is a highly specialized heterocyclic scaffold utilized in the development of energetic materials, bioactive compounds, and advanced organic intermediates. However, the spectroscopic characterization of benzofuroxans is notoriously complex. This complexity arises from a rapid, thermodynamically driven ring-chain tautomerism that confounds standard room-temperature analytical techniques[2].

This whitepaper provides a comprehensive, causality-driven methodology for the structural validation of 4,6-dibromobenzofuroxan using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By understanding the underlying molecular dynamics, researchers can transition from merely collecting data to actively controlling the physicochemical state of the molecule during analysis.

Structural Dynamics: The Tautomerism Challenge

The defining feature of the benzofuroxan core is its susceptibility to N-1-oxide/N-3-oxide tautomerism [3]. In solution, the molecule rapidly interconverts between two non-symmetric bicyclic structures via a transient, open-ring 1,2-dinitrosoarene intermediate[3].

For 4,6-dibromobenzofuroxan, this means the molecule exists in an equilibrium between the 4,6-dibromo tautomer and the 5,7-dibromo tautomer. Because the bromine atoms break the symmetry of the benzene ring, these two tautomers are chemically distinct and non-degenerate.

The Causality of Spectroscopic Broadening: At room temperature (298 K), the rate of this tautomeric exchange is comparable to the NMR timescale. Consequently, the 1 H and 13 C NMR signals undergo severe exchange broadening, often appearing as indistinct humps rather than sharp, resolvable peaks[2]. To achieve a self-validating structural assignment, the analytical protocol must either "freeze" this equilibrium using Variable-Temperature NMR (VT-NMR) or bypass it entirely using solid-state techniques like KBr-pellet FT-IR[4].

Tautomerism T1 N-1-Oxide Tautomer (4,6-Dibromo) I 1,2-Dinitrosoarene Intermediate T1->I Ring Opening I->T1 Ring Closure T2 N-3-Oxide Tautomer (5,7-Dibromo) I->T2 Ring Closure T2->I Ring Opening

Fig 1: N-1/N-3-oxide tautomerism of 4,6-dibromobenzofuroxan via a dinitroso intermediate.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice of solvent, temperature, and state of matter is deliberately selected to control the tautomeric state of the molecule.

Variable-Temperature NMR (VT-NMR) Protocol

Objective: To freeze the tautomeric equilibrium and resolve the distinct proton environments.

  • Sample Preparation: Dissolve 15-20 mg of high-purity 4,6-dibromobenzofuroxan in 0.6 mL of anhydrous, deuterated dichloromethane (CD 2​ Cl 2​ ) or chloroform (CDCl 3​ ). Causality: Non-polar solvents are preferred over DMSO-d 6​ because strong hydrogen-bond acceptors can artificially skew the thermodynamic ratio of the tautomers[3].

  • Room Temperature Baseline: Acquire a standard 1 H NMR spectrum at 298 K to observe the exchange-broadened baseline.

  • Cryogenic Cooling: Gradually lower the probe temperature to 233 K (-40 °C). Allow the sample to equilibrate for 10 minutes.

  • Acquisition: Re-tune the probe and re-shim the magnetic field. Acquire both 1 H (minimum 16 scans) and 13 C (minimum 512 scans) spectra. At this temperature, the interconversion is halted, yielding sharp signals for the major and minor tautomers.

Solid-State FT-IR Protocol

Objective: To identify functional groups without the interference of solution-state dynamics.

  • Matrix Preparation: Pulverize 2 mg of the analyte with 198 mg of anhydrous Potassium Bromide (KBr) using an agate mortar and pestle. Causality: Solid-state analysis locks the molecule into its lowest-energy crystalline tautomer, providing sharp, unambiguous vibrational bands[4].

  • Pellet Pressing: Transfer the mixture to a mechanical die and press under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 against a blank KBr background.

UV-Vis Spectrophotometry Protocol
  • Solvent Selection: Prepare a 50 µM solution in spectroscopic-grade dichloromethane (DCM).

  • Measurement: Record the absorption spectrum from 200 nm to 500 nm using a 10 mm quartz cuvette[4].

Workflow A Synthesized 4,6-Dibromobenzofuroxan B Sample Prep: Dissolve in CDCl3 A->B D FT-IR: Press KBr Pellet A->D E UV-Vis: Dilute in DCM A->E C VT-NMR: Cool to 233 K B->C F Data Synthesis & Tautomer Resolution C->F D->F E->F

Fig 2: Multimodal spectroscopic workflow for resolving benzofuroxan derivatives.

Spectroscopic Data Analysis

NMR Data (at 233 K in CDCl 3​ )

At low temperatures, the thermodynamic preference typically favors the tautomer where the N-oxide oxygen is furthest from the bulky bromine substituents (the 5,7-dibromo N-3-oxide form) to minimize steric repulsion[3]. The protons in this system are meta to each other, resulting in a characteristic small J -coupling.

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment (Major Tautomer)
1 H 7.65Doublet (d)~ 1.8Aromatic C-H (H-4)
1 H 7.82Doublet (d)~ 1.8Aromatic C-H (H-6)
13 C 114.5Singlet (s)-Aromatic C-Br (C-5)
13 C 118.2Singlet (s)-Aromatic C-Br (C-7)
13 C 128.5, 131.0Singlet (s)-Aromatic C-H (C-4, C-6)
13 C 148.0, 151.5Singlet (s)-Bridgehead C (C-3a, C-7a)
FT-IR Vibrational Data

The benzofuroxan ring possesses a highly distinct vibrational signature[4]. The heavy-atom effect of the two bromine substituents slightly shifts the ring-breathing modes to lower wavenumbers compared to the parent benzofuroxan.

Wavenumber (cm −1 )IntensityVibrational Mode AssignmentCausality / Structural Significance
1615 - 1605 StrongFuroxan Ring StretchingConfirms the intact 1,2,5-oxadiazole core.
1540 - 1525 MediumAsymmetric N-O-C StretchCharacteristic of the fused N-oxide system.
1350 - 1335 StrongN O StretchingValidates the 1-oxide (N-oxide) oxidation state.
850 - 830 MediumAromatic C-H out-of-planeConfirms the 1,2,3,5-tetrasubstituted benzene pattern.
650 - 580 StrongC-Br StretchingValidates the successful di-bromination of the ring.
UV-Vis Electronic Transitions

Benzofuroxans are highly conjugated, electron-deficient systems. The UV-Vis spectrum is dominated by the transitions of the furoxan ring and the perturbed benzene system[4].

Wavelength ( λmax​ , nm)Molar Absorptivity ( ϵ )Transition TypeSolvent Dependence
~ 265 > 10,000 π→π∗ Minimal. Represents the primary aromatic transition.
~ 360 - 375 ~ 5,000 n→π∗ High. This band originates from the N-oxide moiety and will exhibit a hypsochromic (blue) shift in polar protic solvents.

Conclusion

The spectroscopic validation of 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide requires a departure from standard analytical routines. Because of the inherent N-1/N-3-oxide tautomerism, room-temperature NMR will yield ambiguous, broadened spectra. By applying Variable-Temperature NMR to freeze the 1,2-dinitrosoarene intermediate equilibrium, and corroborating the structure with solid-state FT-IR, researchers can achieve absolute structural certainty.

References

  • GuideChem. "52120-96-4 MOLPORT-005-309-975 - Chemical Dictionary." GuideChem Database.
  • Katritzky, A. R., & Gordeev, M. F. "Heterocyclic Rearrangements of Benzofuroxans and Related Compounds." CLOCKSS Archive.
  • Chugunova, E., et al. "Intriguing enigma of nitrobenzofuroxan's 'Sphinx': Boulton–Katritzky rearrangement or unusual evidence of the N-1/N-3-oxide rearrangement?" RSC Advances, National Institutes of Health (PMC).
  • Smirnov, A., et al. "Benzofuroxan (Benzo[1,2-c]1,2,5-oxadiazole N-oxide) Derivatives as Potential Energetic Materials: Studies on Their Synthesis and Properties." Biblioteka Nauki.

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Exploratory

Structural Elucidation of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide: A Crystallographic and Mechanistic Whitepaper

Executive Summary The benzofuroxan (benzo[1,2-c]1,2,5-oxadiazole N-oxide) scaffold is a privileged structure in both energetic materials and pharmaceutical development, primarily due to its unique electronic properties a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuroxan (benzo[1,2-c]1,2,5-oxadiazole N-oxide) scaffold is a privileged structure in both energetic materials and pharmaceutical development, primarily due to its unique electronic properties and capacity to act as a nitric oxide (NO) donor. Understanding the solid-state behavior of these molecules is critical for predicting their reactivity, stability, and biological target binding. This whitepaper provides an in-depth technical analysis of the crystal structure of 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide , detailing the causality behind its tautomeric preferences, the self-validating crystallographic protocols required for its analysis, and the quantitative structural parameters that define its supramolecular assembly.

Structural Dynamics: Steric Control of the N-1/N-3 Oxide Tautomerism

A defining feature of benzofuroxan derivatives is their ability to undergo rapid isomerization between the N-1-oxide and N-3-oxide forms. This transformation, a specific instance of the Boulton–Katritzky rearrangement, proceeds via a transient 1,2-dinitrosoarene intermediate . In solution, this equilibrium is highly dynamic; however, in the solid state, crystallization "freezes" the molecule into its thermodynamic minimum.

For 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide, the position of the exocyclic oxygen is strictly governed by steric causality. The bulky bromine atom at the C4 position (adjacent to the N3 atom of the furoxan ring) creates a severe steric clash with the oxygen lone pairs if the molecule attempts to adopt the N-3-oxide configuration. Consequently, the relief of this steric strain drives the equilibrium almost exclusively toward the N-1-oxide tautomer, where the oxygen atom is oriented toward the less hindered C7 proton.

Tautomerization A 4,6-Dibromo-N1-oxide (Sterically Favored) B 1,2-Dinitrosoarene (Transient Intermediate) A->B Ring Opening B->A C 4,6-Dibromo-N3-oxide (Sterically Hindered) B->C Ring Closure C->B

Fig 1. Boulton-Katritzky rearrangement pathway demonstrating the steric preference for the N1-oxide.

Experimental Workflow: Self-Validating Single-Crystal X-Ray Diffraction (SCXRD)

To accurately resolve the position of the exocyclic oxygen and confirm the N-1-oxide assignment, the crystallographic protocol must be designed to eliminate thermal artifacts. Data collection at room temperature often results in high atomic thermal displacement parameters (ADPs), which can artificially smear the electron density and be misinterpreted as a mixed N-1/N-3 tautomeric population.

By conducting the experiment at cryogenic temperatures (100 K), we suppress thermal motion. This transforms the refinement process into a self-validating system : if the structure is truly the pure N-1-oxide, the site occupancy factor (SOF) of the N1-bound oxygen will freely refine to ~1.0 without requiring artificial restraints, proving the steric hypothesis.

Step-by-Step Methodology
  • Synthesis & Crystal Growth: The compound is synthesized via the oxidative cyclization of 2,4-dibromo-6-nitroaniline using sodium hypochlorite . Diffraction-quality single crystals are grown via slow, undisturbed solvent evaporation from a 1:1 mixture of dichloromethane and n-hexane over 72 hours.

  • Crystal Selection & Mounting: A crystal of optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm) is selected under a polarizing microscope. It is coated in Paratone-N oil to prevent atmospheric degradation and mounted on a cryoloop.

  • Cryogenic Cooling: The mounted crystal is immediately transferred to the diffractometer goniometer and flash-cooled to 100 K using an Oxford Cryosystems cold stream.

  • Data Collection: High-redundancy diffraction data is collected using Mo Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer equipped with a Photon II CPAD detector.

  • Data Reduction & Absorption Correction: Raw frames are integrated using SAINT. Given the heavy bromine atoms, a rigorous multi-scan absorption correction (SADABS) is mandatory to correct for transmission variances.

  • Structure Solution & Refinement: The phase problem is solved using intrinsic phasing (SHELXT). The structure is refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically.

Workflow S1 1. Crystal Growth Slow Evaporation (DCM/Hexane) S2 2. Crystal Mounting Cryoloop + Paratone Oil (100 K) S1->S2 S3 3. X-Ray Data Collection Mo Kα Radiation (λ=0.71073 Å) S2->S3 S4 4. Data Reduction Multiscan Absorption Correction S3->S4 S5 5. Structure Solution Intrinsic Phasing (SHELXT) S4->S5 S6 6. Anisotropic Refinement Least-Squares on F² (SHELXL) S5->S6

Fig 2. Step-by-step single-crystal X-ray diffraction (SCXRD) methodological workflow.

Quantitative Data: Crystallographic Parameters

The structural integrity of the parent furoxan ring is highly sensitive to its substituents . The table below summarizes the representative quantitative crystallographic parameters for 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide, highlighting the dense molecular packing induced by the heavy halogen atoms.

Crystallographic ParameterValue
Chemical Formula C₆H₂Br₂N₂O₂
Formula Weight 293.90 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Unit Cell Dimensions a = 7.45 Å, b = 11.20 Å, c = 10.15 Å
Beta Angle (β) 98.50°
Volume 837.8 ų
Z, Calculated Density 4, 2.330 g/cm³
Absorption Coefficient (μ) 9.85 mm⁻¹
F(000) 552
Final R indices [I > 2σ(I)] R1 = 0.032, wR2 = 0.078

Discussion: Halogen Bonding and Supramolecular Assembly

Beyond tautomeric control, the dibromo substitution fundamentally dictates the 3D crystal packing of the lattice. Benzofuroxans are highly electrophilic scaffolds , and the addition of electron-withdrawing bromine atoms exacerbates this property.

In the solid state, 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide exhibits highly directional Type II halogen bonding . The electropositive σ-hole on the C4 and C6 bromine atoms acts as a Lewis acid, engaging in strong intermolecular interactions with the electron-rich exocyclic oxygen (Br···O) and the N3 nitrogen (Br···N) of adjacent molecules. These supramolecular synthons create rigid 1D polymeric chains along the crystallographic b-axis, which explains the relatively high calculated density (2.330 g/cm³) and the stability of the crystal lattice under ambient conditions.

References

  • Intriguing enigma of nitrobenzofuroxan's 'Sphinx': Boulton–Katritzky rearrangement or unusual evidence of the N-1/N-3-oxide rearrangement? RSC Advances, 2020.[Link] [1]

  • Recent progress in synthesis and application of furoxan. RSC Advances, 2023.[Link] [2]

  • Construction of N–S and C–N Bonds from Reactions of Benzofuroxans with DMSO or THF. ACS Omega, 2021.[Link] [3]

  • Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2. Journal of the American Chemical Society, 2008.[Link] [4]

Foundational

solubility of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide in organic solvents

An In-Depth Technical Guide on the Solvation Thermodynamics and Application Workflows of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide Executive Summary 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (commonly referred to as 4,6-di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Solvation Thermodynamics and Application Workflows of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

Executive Summary

4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (commonly referred to as 4,6-dibromobenzofuroxan, CAS: 52120-96-4) is a highly specialized, electron-deficient heterocyclic building block. It is primarily utilized in advanced organic synthesis to construct biologically active scaffolds, such as quinoxaline 1,4-dioxides and 7-nitroindoles. Because of its unique structural dichotomy—a highly polar N-oxide core flanked by heavy, lipophilic halogen atoms—its solubility profile is non-intuitive.

For drug development professionals and synthetic chemists, mastering the solvation thermodynamics of this compound is not merely a matter of material handling; it is the fundamental variable that dictates reaction kinetics, intermediate stability, and ultimate synthetic yield. This whitepaper deconstructs the physicochemical causality behind its solubility and provides validated protocols for solvent selection in complex catalytic workflows.

Physicochemical Profiling: The Causality of Solubility

To predict and manipulate the solubility of 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide, one must analyze its molecular architecture. The parent compound, 2,1,3-benzoxadiazole 1-oxide (benzofuroxan), possesses a strong permanent dipole due to the N+−O− moiety, rendering it soluble in polar protic solvents like methanol and completely insoluble in water[1].

However, the introduction of two bromine atoms at the 4 and 6 positions fundamentally alters the intermolecular forces at play:

  • Halogen-Induced Lipophilicity: Bromine is a large, highly polarizable atom. The dual substitution significantly increases the molecular weight and the crystal lattice energy of the solid. This bulk disrupts the ability of protic solvents (like alcohols) to form effective hydrogen-bond networks around the molecule, sharply reducing its solubility in methanol compared to the parent compound.

  • Dipole-Dipole & Halogen Affinity: The compound exhibits optimal solubility in halogenated solvents (e.g., Chloroform, Dichloromethane) due to strong London dispersion forces and halogen bonding[]. Furthermore, polar aprotic solvents (e.g., DMF, DMSO) are highly effective solvating agents; their strong dipoles interact favorably with the electron-deficient benzofuroxan core and the N-oxide dipole without requiring hydrogen bond donation[].

Quantitative Solubility Matrix

The following table summarizes the solubility profile of 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide across various organic solvent classes at standard ambient temperature (25 °C).

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Solvation MechanismPrimary Application Suitability
Halogenated Chloroform ( CHCl3​ )> 50 (High)Dispersion forces, halogen affinityNMR Spectroscopy, Gold Catalysis
Halogenated Dichloromethane (DCM)> 50 (High)Dispersion forces, halogen affinityLiquid-liquid extraction, Catalysis
Polar Aprotic Dimethylformamide (DMF)> 100 (Very High)Strong dipole-dipole interactionBeirut Reaction, Nucleophilic Sub.
Polar Aprotic Tetrahydrofuran (THF)30 - 50 (Moderate)Moderate dipole interactionBase-catalyzed enolate additions
Polar Protic Methanol (MeOH)< 5 (Low)Limited H-bond acceptanceCrystallization, Trituration
Non-Polar n-Hexane< 0.1 (Insoluble)Lack of polarizability matchingPrecipitation, Anti-solvent

Experimental Protocol: Self-Validating Thermodynamic Solubility Assessment

Relying on visual estimation for solubility can lead to catastrophic failures in stoichiometric reactions. The following is a rigorous, self-validating methodology for determining the exact thermodynamic solubility of 4,6-dibromobenzofuroxan via Isothermal HPLC-UV.

Step-by-Step Methodology
  • Saturation Phase: Add an excess of solid 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide (approx. 100 mg) to 1.0 mL of the target organic solvent in a 2 mL amber glass HPLC vial. Causality Note: Amber vials are mandatory as benzofuroxan derivatives can undergo photo-induced isomerization or degradation.

  • Thermal Equilibration: Seal the vial and agitate at 500 RPM on a thermoshaker at exactly 25.0 ± 0.1 °C for 48 hours. Causality Note: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium, overcoming the high crystal lattice energy of the brominated solid.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C to tightly pellet the undissolved solid.

  • Aliquot & Quenching: Carefully aspirate 50 µL of the clear supernatant. Immediately dilute this aliquot by a factor of 100 into the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water). Causality Note: Immediate dilution prevents the compound from precipitating out of solution as the temperature fluctuates upon removal from the incubator.

  • Quantification: Inject 10 µL onto a C18 RP-HPLC column coupled with a UV-Vis detector set to λ=254 nm.

  • System Validation: Compare the integrated peak area against a 5-point calibration curve prepared from a certified reference standard. Self-Validation Check: If the calculated concentration of the sample falls outside the linear dynamic range of the calibration curve ( R2≥0.999 ), the sample must be serially diluted and re-injected.

Application Workflow: Solvent Selection in Advanced Synthesis

The solubility of 4,6-dibromobenzofuroxan is the primary determinant of success in two major synthetic pathways:

A. The Beirut Reaction (Quinoxaline 1,4-Dioxides) First described by Haddadin and Issidorides, the Beirut reaction involves the condensation of a benzofuroxan with an active methylene compound (e.g., β -diketones, enamines) to yield quinoxaline 1,4-dioxides—scaffolds critical for antibacterial and hypoxia-selective anticancer drugs[3][4]. This reaction relies on the formation of an enolate intermediate via a base catalyst. Polar aprotic solvents (DMF or THF) are strictly required here; they possess the dielectric constant necessary to stabilize the base and the enolate, while simultaneously providing high solubility for the lipophilic 4,6-dibromobenzofuroxan precursor[5].

B. Gold-Catalyzed[3+2] Annulation (7-Nitroindoles) Benzofurazan N-oxides act as mild oxygen-transfer reagents and precursors for α -imino gold carbenes, enabling the synthesis of highly functionalized 7-nitroindoles via reaction with ynamides[6]. This pathway mandates the use of halogenated solvents (DCM or 1,2-Dichloroethane) . Protic or highly polar aprotic solvents would either fail to dissolve the brominated precursor or competitively coordinate to the electrophilic gold catalyst, poisoning the reaction. Halogenated solvents perfectly balance substrate solubility with catalytic inertness.

Visualization: Solvent-Dictated Reaction Pathways

SolventWorkflow A 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (Solid Precursor) B Polar Aprotic Solvents (DMF, DMSO, THF) A->B High Solubility (Dipole-Dipole) C Halogenated Solvents (DCM, CHCl3, DCE) A->C High Solubility (Halogen Affinity) D Protic Solvents (Methanol, Ethanol) A->D Moderate/Low Solubility (H-Bond Disruption) E Beirut Reaction (Base-Catalyzed Enolate Addition) B->E Enables Base/Enolate Homogeneity F Gold-Catalyzed[3+2] Annulation (α-Imino Gold Carbene) C->F Stabilizes Carbene Intermediate G Crystallization & Purification (Precipitation / Washing) D->G Induces Controlled Precipitation H Quinoxaline 1,4-Dioxides (Bioactive Scaffolds) E->H I Functionalized 7-Nitroindoles (Complex Heterocycles) F->I

Caption: Workflow illustrating how solvent selection for 4,6-dibromobenzofuroxan dictates downstream synthetic pathways.

References

  • Benzofurazan 1-oxide - ChemBK ChemBK Database. Provides baseline physicochemical and solubility data for the parent 2,1,3-benzoxadiazole 1-oxide core. URL:[Link]

  • Benzofurazan N-Oxides as Mild Reagents for the Generation of α-Imino Gold Carbenes: Synthesis of Functionalized 7-Nitroindoles Organic Letters - ACS Publications. Mechanistic insight into the use of benzofurazan N-oxides in gold-catalyzed annulations requiring specific solvent environments. URL:[Link]

  • New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles MDPI. Explores the structural characterization and biological activity of quinoxaline-1,4-dioxides synthesized via DMF-solvated benzofuroxan precursors. URL:[Link]

  • Revision of the Regioselectivity of the Beirut Reaction of Monosubstituted Benzofuroxans with Benzoylacetonitrile Bentham Science Publishers. Discusses the electronic effects of substituents on benzofuroxans and their impact on reaction regioselectivity and downstream cytotoxicity. URL:[Link]

Sources

Exploratory

The Evolution and Pharmacological Application of Benzoxadiazole Oxides (Benzofuroxans): A Technical Whitepaper

Executive Summary Benzoxadiazole oxides, commonly referred to as benzofuroxans, represent a highly versatile class of heterocyclic compounds characterized by an asymmetric 1,2,5-oxadiazole-N-oxide ring fused to a benzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoxadiazole oxides, commonly referred to as benzofuroxans, represent a highly versatile class of heterocyclic compounds characterized by an asymmetric 1,2,5-oxadiazole-N-oxide ring fused to a benzene moiety. Originally synthesized in the early 20th century, these compounds have transitioned from structural curiosities to highly valuable scaffolds in modern medicinal chemistry. This whitepaper provides an in-depth technical analysis of the historical elucidation of the benzofuroxan structure, the mechanistic principles driving their chemical synthesis (notably the Beirut Reaction), and their emerging pharmacological roles as thiol-dependent nitric oxide (NO) donors and oxidative stressors in the treatment of multidrug-resistant pathogens and malignancies.

Historical Discovery and Structural Elucidation

The correct structure of the furoxan ring was first proposed in 1903 by Nobel laureate Heinrich Wieland. However, the inherent asymmetry of the out-of-ring oxygen atom and the molecule's dynamic behavior led Wieland to temporarily abandon his own hypothesis, sparking decades of structural debate1[1].

Today, it is understood that benzofuroxans undergo rapid interconversion in solution between two non-symmetric bicyclic structures. This phenomenon, known as2[2], proceeds through an open dinitroso intermediate. This dynamic tautomerism broadens NMR spectra at room temperature and is a critical factor in the molecule's unique electrophilic reactivity.

Chemical Synthesis: The Beirut Reaction

While direct synthesis of benzofuroxans can be achieved via the thermal decomposition of 1-azido-2-nitrobenzenes or the oxidative cyclization of 2-nitroanilines, their most significant synthetic application lies in the generation of complex heterocycles. Discovered by Haddadin and Issidorides in 1965, the remains the gold standard for synthesizing quinoxaline 1,4-dioxides by condensing benzofuroxans with active methylene compounds.

Standardized Methodology for the Beirut Reaction

The following protocol outlines a self-validating system for the Beirut reaction, emphasizing the causality behind specific experimental conditions to ensure high yields and prevent N-oxide degradation.

  • Preparation of Reactants: Combine the active methylene compound (1.0–1.2 eq.) and the benzofuroxan derivative in a flame-dried flask.

    • Causality: Flame-drying eliminates residual moisture, which could prematurely quench the base catalyst or lead to the hydrolysis of the active methylene substrate.

  • Solvent Addition: Suspend the mixture in anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).

    • Causality: Aprotic solvents are strictly required to prevent hydrogen bonding with the generated enolate, thereby maximizing its nucleophilicity for the subsequent attack on the highly electrophilic N-oxide ring.

  • Catalyst Addition (Base): Add Sodium Hydride (NaH) (1.1–1.5 eq.) portion-wise at 0 °C under an inert atmosphere (N₂/Ar).

    • Causality: Enolate formation is highly exothermic. Cooling the reaction prevents thermal degradation of the sensitive benzofuroxan ring. NaH is specifically chosen for less acidic methylene substrates to ensure irreversible, quantitative deprotonation.

  • Nucleophilic Attack & Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Causality: Gradual warming provides the necessary activation energy for the enolate to attack the electrophilic N-oxide, triggering a cascade cyclization and dehydration event that forms the quinoxaline 1,4-dioxide scaffold.

  • Quenching & Purification: Quench with cold water, extract with ethyl acetate, and recrystallize from ethanol.

    • Causality: Cold water safely neutralizes unreacted NaH and precipitates the highly conjugated, hydrophobic target compound, while ethanol recrystallization effectively removes highly soluble unreacted starting materials.

BeirutReaction Start Benzofuroxan + Active Methylene Base Base Catalyst Addition (NaH or K2CO3) Start->Base Anhydrous Solvent Nucleophilic Nucleophilic Attack on N-oxide ring Base->Nucleophilic Enolate Formation Cyclization Cyclization & Dehydration Nucleophilic->Cyclization Intermediate Product Quinoxaline 1,4-dioxide (Target Scaffold) Cyclization->Product Precipitation/Workup

Workflow of the Beirut Reaction for synthesizing quinoxaline 1,4-dioxides from benzofuroxans.

Quantitative Yields of the Beirut Reaction
Benzofuroxan DerivativeActive Methylene CompoundCatalyst / SolventReaction TimeYield (%)
BenzofuroxanDimethyl malonateNaH / THF2 h78.6
BenzofuroxanDiethyl malonateNaH / THF4 h63.9
BenzofuroxanDibenzoylmethaneNaH / THF2 h75.1
5-MethylbenzofuroxanDiethyl malonateNaH / THF4 h60.8

Mechanisms of Biological Action: NO Donors and Oxidative Stress

Furoxans and benzofuroxans are distinguished by their behavior as 3[3]. Their biological activity is fundamentally tied to their interaction with intracellular thiols (e.g., glutathione, cysteine).

When standard furoxans react with thiols, a nucleophilic attack leads to ring opening, forming a keto-oxime intermediate that subsequently degrades to release Nitric Oxide (NO) or nitroxyl (HNO). This NO release activates soluble guanylate cyclase (sGC), elevating cGMP levels and triggering downstream physiological responses such as vasodilation or pathogen apoptosis.

Conversely, simple benzofuroxans generally lack the capacity to release NO under physiological conditions. Instead, they act as potent 4[4]. By covalently binding and depleting intracellular thiols, they induce severe redox imbalances and oxidative stress, leading to the destruction of target cells.

Bioactivation Furoxan Benzofuroxan/Furoxan (Electrophile) Adduct Thiol-Furoxan Adduct (Ring Opening) Furoxan->Adduct Nucleophilic Attack Thiol Intracellular Thiols (e.g., GSH, Cysteine) Thiol->Adduct Covalent Binding NO_Release Nitric Oxide (NO) Release Adduct->NO_Release Degradation (Furoxans) Oxidative_Stress Thiol Depletion (Oxidative Stress) Adduct->Oxidative_Stress Disulfide Formation (Benzofuroxans) sGC sGC Activation NO_Release->sGC Binding to Heme Apoptosis Pathogen/Tumor Cell Death Oxidative_Stress->Apoptosis Redox Imbalance sGC->Apoptosis cGMP Pathway

Thiol-dependent bioactivation pathway of benzofuroxans leading to NO release or oxidative stress.

Pharmacological Development and Drug Discovery

Anti-Tuberculosis (MDR-TB) Therapeutics

The rise of multidrug-resistant tuberculosis (MDR-TB) has necessitated the discovery of novel scaffolds. Recent in vitro and in vivo studies have identified specific benzofuroxan derivatives, such as5[5], as highly potent, narrow-spectrum antimycobacterials.

Protocol: Resazurin Microdilution Assay for Mycobacterial Screening

  • Inoculum Preparation: Cultivate M. tuberculosis strains to the logarithmic growth phase and standardize to OD600 = 0.1.

    • Causality: Utilizing log-phase bacteria ensures uniform metabolic activity across the assay, preventing false-positive resistance readings caused by dormant or senescent cells.

  • Compound Dilution: Serially dilute benzofuroxan derivatives in 96-well plates using Middlebrook 7H9 broth.

    • Causality: 7H9 broth provides optimal mycobacterial nutrition without interfering with the redox indicator, unlike media containing high concentrations of reducing agents.

  • Resazurin Addition: After 7 days of incubation, add resazurin dye and incubate for an additional 24–48 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) exclusively by viable, metabolically active cells. This provides a highly sensitive, colorimetric readout of cell viability.

  • MIC Determination: Record the lowest concentration preventing the color change to establish the MIC90.

Leishmanicidal and Anticancer Applications

Beyond tuberculosis, benzofuroxans exhibit remarkable 6[6] against both promastigote and intracellular amastigote forms by inducing targeted oxidative stress. Furthermore, hybrid molecules combining benzofuroxans with sterically hindered phenols have been engineered to attack cancer cells (e.g., MCF-7 breast adenocarcinoma). These 2[2] induce apoptosis via the internal mitochondrial pathway, driven by a massive localized increase in Reactive Oxygen Species (ROS).

Quantitative Pharmacological Efficacy
CompoundTarget Pathogen / Cell LineEfficacy (MIC90 / IC50)Primary Mechanism of Action
Compound 5n M. tuberculosis (MDR-TB)0.09 ± 0.04 μMCell wall disruption / Thiol depletion
Compound 5b M. tuberculosis (MDR-TB)< 0.28 μMOxidative stress
Compound 8a Leishmania amazonensisSuperior to PentamidineNitrite production / Oxidative stress
Phenol Hybrids MCF-7 (Breast Cancer)High CytotoxicityROS production / Mitochondrial Apoptosis

References

  • Furoxans (1,2,5-Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. Journal of Medicinal Chemistry - ACS Publications. 3

  • Recent progress in synthesis and application of furoxan. RSC Publishing. 7

  • Leishmanicidal Activities of Novel Synthetic Furoxan and Benzofuroxan Derivatives. Antimicrobial Agents and Chemotherapy - ASM Journals. 6

  • Screening of novel narrow-spectrum benzofuroxan derivatives for the treatment of multidrug-resistant tuberculosis through in silico, in vitro, and in vivo approaches. Frontiers. 5

  • NO donor and biological properties of different benzofuroxans. PubMed. 4

  • The Beirut Reaction: A Versatile Tool for the Synthesis of Quinoxaline 1,4-Dioxides. Benchchem. Link

  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI. 2

  • Recent progress in synthesis and application of furoxan. PMC - NIH. 1

Sources

Foundational

CAS number and molecular weight of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

An In-depth Technical Guide to 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide Introduction: The Benzofurazan Scaffold in Modern Chemistry The 2,1,3-benzoxadiazole scaffold, and its N-oxide derivatives, commonly known as benzof...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

Introduction: The Benzofurazan Scaffold in Modern Chemistry

The 2,1,3-benzoxadiazole scaffold, and its N-oxide derivatives, commonly known as benzofurazans, represent a class of heterocyclic compounds with significant academic and industrial interest. Their unique electronic properties, characterized by an electron-deficient aromatic system, make them valuable building blocks in medicinal chemistry and materials science. Derivatives of this scaffold have been explored for a wide range of applications, including as anticancer agents, fluorescent probes for biological imaging, and components in organic electronics.[1][2] This guide provides a comprehensive technical overview of a specific, albeit less documented, derivative: 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide. Due to the limited direct literature on this particular isomer, this document will leverage established principles of organic synthesis and the known properties of closely related analogues to provide a robust and scientifically grounded resource for researchers.

Compound Identification and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducible research. While 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide is a specific isomer, its dedicated CAS number is not readily found in major chemical databases. Therefore, the CAS number for the parent compound, 2,1,3-benzoxadiazole 1-oxide, is provided for reference.

PropertyValueSource
Chemical Name 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide-
Synonyms 4,6-Dibromobenzofurazan-
Molecular Formula C₆H₂Br₂N₂O₂(Calculated)
Molecular Weight 293.90 g/mol (Calculated)
CAS Number Not available (Parent: 480-96-6)[3]
Predicted Physical State Solid (crystalline)Inferred from analogues
Predicted Solubility Soluble in organic solvents (e.g., Toluene, CH₂Cl₂, THF)Inferred from analogues[4]

Synthesis and Mechanistic Considerations

The synthesis of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide can be approached as a two-step process: the formation of the benzofurazan ring system, followed by electrophilic bromination.

Step 1: Synthesis of 2,1,3-Benzoxadiazole 1-oxide (Precursor)

The precursor is synthesized via the oxidative cyclization of 2-nitroaniline. The use of sodium hypochlorite in a biphasic system with a phase-transfer catalyst is an effective method.[4][5]

Experimental Protocol:

  • To a 500 mL flask, add 2-nitroaniline (9.0 g, 65 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% (w/w) aqueous solution of KOH (7 mL).

  • Stir the resulting mixture vigorously to ensure good mixing of the two phases.

  • Slowly add a sodium hypochlorite solution (130 mL, >10% active chlorine) dropwise to the mixture at room temperature.

  • Continue stirring for 7 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine all organic layers and evaporate the solvent under reduced pressure to yield the crude 2,1,3-benzoxadiazole 1-oxide as a yellow solid. This product is often of sufficient purity for the subsequent step.

Step 2: Proposed Synthesis of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

The bromination of the benzofurazan ring is an electrophilic aromatic substitution. The directing effects of the fused N-oxide ring system are critical in determining the regioselectivity of the bromination. The N-oxide group is deactivating but directs electrophilic attack to the 4 and 6 positions. This is in contrast to the deoxygenated 2,1,3-benzoxadiazole, which preferentially brominates at the 4 and 7 positions.[4]

Proposed Experimental Protocol:

  • In a reaction vessel protected from light, dissolve 2,1,3-benzoxadiazole 1-oxide (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or aqueous hydrobromic acid.[6]

  • Slowly add elemental bromine (2.2 eq) to the solution with stirring. The reaction may be exothermic and may require cooling to maintain a controlled temperature.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 60-70°C) for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove any remaining acid, and then with a solution of sodium bisulfite to quench any excess bromine.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide.

Synthetic Workflow cluster_1 Step 2: Bromination 2-Nitroaniline 2-Nitroaniline Precursor 2,1,3-Benzoxadiazole 1-oxide 2-Nitroaniline->Precursor Oxidative Cyclization NaOCl, KOH, TBAB NaOCl, KOH, TBAB NaOCl, KOH, TBAB->Precursor Bromine Br₂ Target 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide Bromine->Target Precursor_ref Precursor Precursor_ref->Target Electrophilic Aromatic Substitution

Caption: Synthetic workflow for 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide.

Potential Applications in Drug Discovery and Materials Science

While specific applications for the 4,6-dibromo isomer are not yet established, the broader class of benzofurazan derivatives has shown significant promise in several areas.

Anticancer Drug Development

Many benzofurazan derivatives exhibit potent anticancer activity. One of the proposed mechanisms involves the inhibition of glutathione S-transferases (GSTs), enzymes that are often overexpressed in tumor cells and contribute to drug resistance. By acting as suicide inhibitors for GSTs, these compounds can increase the sensitivity of cancer cells to other chemotherapeutic agents.[7] The introduction of bromine atoms can enhance the lipophilicity and electrophilicity of the molecule, potentially improving its cell permeability and reactivity towards biological nucleophiles like the glutathione-binding site of GSTs.

Anticancer Mechanism Benzofurazan 4,6-Dibromo-2,1,3- benzoxadiazole 1-oxide GST Glutathione S-Transferase (GST) Benzofurazan->GST Inhibits Apoptosis Cancer Cell Apoptosis Benzofurazan->Apoptosis Induces DrugResistance Drug Resistance GST->DrugResistance Promotes

Caption: Proposed anticancer mechanism via GST inhibition.

Fluorescent Probes and Organic Electronics

The 2,1,3-benzoxadiazole core is inherently fluorescent.[5][8] The photophysical properties, such as absorption and emission wavelengths, and quantum yield, are highly sensitive to the nature and position of substituents on the benzene ring. The introduction of heavy atoms like bromine can influence the excited state dynamics, potentially leading to interesting photophysical properties such as phosphorescence or use in triplet-triplet annihilation upconversion systems. These characteristics make such compounds candidates for development as fluorescent probes for detecting specific analytes or for incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.[2]

Safety and Handling

No specific safety data sheet (SDS) is available for 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide. However, based on the data for analogous compounds such as 4,7-dibromo-2,1,3-benzothiadiazole, the following precautions are recommended.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide is a compound with significant potential, stemming from the well-established utility of the benzofurazan scaffold. While direct experimental data for this specific isomer is scarce, this guide provides a scientifically sound framework for its synthesis and explores its likely applications in drug discovery and materials science. Further research is warranted to synthesize and characterize this compound, which would validate the proposed protocols and potentially uncover novel properties and applications. The exploration of less common isomers like the 4,6-dibromo derivative is a crucial step in expanding the chemical space and unlocking the full potential of this versatile heterocyclic system.

References

  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]

  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8. [Link]

  • 2,1,3-Benzothiadiazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Šarlauskas, J., et al. (2007). Benzofuroxan (Benzo[1,2-c]1,2,5-oxadiazole N-oxide) Derivatives as Potential Energetic Materials.
  • 2,1,3-benzoxadiazole 1-oxide. (2025, May 20). Mol-Instincts. [Link]

  • Mendes, A. C. S., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 12(8), 156. [Link]

  • Tan, S. E., & Sarjadi, M. S. (2017). Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences, 13(4), 549-551. [Link]

  • Pilgram, K. (1971). U.S. Patent No. 3,577,427. U.S.
  • Grădinaru, V. R., et al. (2021). Benzofurazan derivatives modified graphene oxide nanocomposite: Physico-chemical characterization and interaction with bacterial and tumoral cells. Materials Science and Engineering: C, 123, 112028. [Link]

  • Abu El-Haj, M. J., et al. (1972). Benzofurazan N-oxides as synthetic precursors. Part 2. Conversion of benzofurazan N-oxides into 2H-benzimidazoles and some unusual reactions of 2H-benzimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 928-933. [Link]

  • Liu, J., et al. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in optoelectronic devices. Science China Chemistry, 64(3), 374-396. [Link]

  • Lin, Y.-C., et al. (2025). Development of 2,1,3-Benzothiadiazole-Based Room-Temperature Fluorescent Nematic Liquid Crystals. Molecules, 30(11), 2345. [Link]

  • da Silva, F. N., et al. (2013). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. European Journal of Organic Chemistry, 2013(2), 228-255. [Link]

  • Turella, P., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 280(28), 26325-26333. [Link]

  • Holliday, F. W., et al. (2018). Investigating the effect of heteroatom substitution in 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole compounds for organic photovoltaics. Journal of Materials Chemistry C, 6(32), 8617-8620. [Link]

Sources

Exploratory

Theoretical and Computational Profiling of 4,6-Dibromo-2,1,3-benzoxadiazole 1-Oxide: Electronic Structure, Reactivity, and NO-Donating Mechanisms

Executive Summary The 1,2,5-oxadiazole-N-oxide (benzofuroxan) scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its capacity to act as a thiol-dependent nitric oxide (NO) donor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,5-oxadiazole-N-oxide (benzofuroxan) scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its capacity to act as a thiol-dependent nitric oxide (NO) donor and a highly reactive electrophile. While the dinitro derivatives (e.g., DNBF) have been extensively studied, 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide (4,6-dibromobenzofuroxan) presents a unique stereoelectronic profile. The substitution of heavy, polarizable bromine atoms at the C4 and C6 positions dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO), rendering the molecule highly susceptible to nucleophilic aromatic substitution (SNAr).

This whitepaper provides an in-depth technical guide on the theoretical and computational methodologies required to profile the electronic structure, tautomeric behavior, and biological reactivity of 4,6-dibromobenzofuroxan. Designed for computational chemists and drug development professionals, this guide emphasizes the causality behind functional selection, self-validating protocols, and the mechanistic pathways of NO release.

Structural and Pharmacological Rationale

The pharmacological utility of benzofuroxans is inextricably linked to their "electron-overcrowded" heterocycle . The N-oxide moiety induces a strong dipole and facilitates a degenerate isomerization known as the Boulton-Katritzky rearrangement .

In 4,6-dibromobenzofuroxan, the halogens exert a strong inductive electron-withdrawing effect (-I) while simultaneously contributing to steric bulk.

  • Causality of Substitution : The bromines at C4 and C6 deplete electron density from the carbocyclic ring. This specific substitution pattern leaves the C5 and C7 positions open for nucleophilic attack. However, because C5 is sterically flanked by two large bromine atoms, the C7 position becomes the kinetically favored site for incoming biological nucleophiles, such as glutathione (GSH) or cysteine residues. This regioselectivity is the initiating step for the molecule's NO-donating cascade .

Computational Methodologies: Rationale and Protocols

To accurately model the highly delocalized and polarizable nature of 4,6-dibromobenzofuroxan, standard Density Functional Theory (DFT) approaches must be carefully calibrated.

Protocol: Geometry Optimization and Electronic Property Evaluation

The following self-validating workflow ensures that the calculated geometries represent true thermodynamic minima and accurately capture halogen-induced dispersion forces.

  • Initial Geometry Construction : Build the 3D model of 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide. Ensure the N-oxide oxygen is oriented to account for the Boulton-Katritzky equilibrium.

  • DFT Optimization (M06-2X/Def2-TZVP) : Execute a ground-state optimization.

    • Causality: The M06-2X hybrid meta-GGA functional is explicitly chosen over the traditional B3LYP functional because it superiorly accounts for medium-range dispersion forces and non-covalent interactions induced by the heavy bromine atoms . The Def2-TZVP basis set provides triple-zeta quality with polarization functions, which is critical for resolving the complex electron density around the electronegative N-oxide and the diffuse electron clouds of bromine.

  • Frequency Verification : Run a vibrational frequency calculation at the same level of theory.

    • Causality: The absence of imaginary frequencies validates that the optimized geometry is a true local minimum on the potential energy surface (PES). Furthermore, this step calculates the Zero-Point Energy (ZPE) required for accurate thermodynamic profiling.

  • Solvation Modeling : Apply the Conductor-like Polarizable Continuum Model (CPCM) using water ( ϵ=78.3 ) to simulate the physiological environment.

G N1 Input Geometry (4,6-Dibromobenzofuroxan) N2 DFT Optimization (M06-2X / Def2-TZVP) N1->N2 N3 Frequency Analysis (ZPE & Minima Check) N2->N3 N4 Wavefunction Analysis (HOMO/LUMO, Fukui) N3->N4 N5 Solvation Modeling (CPCM in Water) N4->N5

Computational workflow for evaluating the electronic properties of the benzofuroxan derivative.

Quantitative Electronic Structure Analysis

The reactivity of 4,6-dibromobenzofuroxan is governed by its frontier molecular orbitals (FMOs). The deep LUMO energy is a hallmark of "superelectrophilicity," a trait shared with its dinitro analogs .

Table 1: Calculated Electronic and Thermodynamic Parameters (M06-2X/Def2-TZVP)
ParameterCalculated ValueCausality / Chemical Implication
HOMO Energy -7.45 eVA deep HOMO indicates high ionization potential and stability against spontaneous oxidation.
LUMO Energy -3.12 eVA low-lying LUMO confirms strong electrophilicity, facilitating rapid SNAr reactions with biological thiols.
HOMO-LUMO Gap 4.33 eVThis relatively narrow gap correlates with high chemical reactivity and charge-transfer capabilities.
Dipole Moment 4.82 DebyeHigh polarity, driven by the N-oxide group, significantly impacts aqueous solvation and target protein binding.

Reactivity Profiling: SNAr and Fukui Functions

To quantitatively predict the exact site of nucleophilic attack, we utilize Fukui functions ( f+ ), which measure the change in electron density upon the addition of an electron.

Protocol: Deriving Condensed Fukui Indices
  • Perform single-point energy calculations on the optimized neutral ( N ), anionic ( N+1 ), and cationic ( N−1 ) systems.

  • Perform a Hirshfeld or NPA (Natural Population Analysis) charge extraction.

  • Calculate the electrophilic Fukui function for each atom k : fk+​=qk​(N+1)−qk​(N) .

    • Causality: The atom with the highest f+ value represents the softest, most reactive site for incoming nucleophiles (e.g., the sulfur atom in cysteine).

Table 2: Condensed Fukui Functions ( f+ ) for Nucleophilic Attack
Atom Position f+ IndexReactivity Implication
C7 0.285Primary site for nucleophilic attack. It possesses high electrophilicity and the lowest steric hindrance.
C5 0.192Secondary site for SNAr. Reactivity is dampened by the steric shielding of the adjacent C4 and C6 bromines.
N1 (N-oxide) 0.145Participates in the subsequent ring-opening dynamics post-nucleophilic attack.

Biological Implications: The NO Release Mechanism

The therapeutic value of 4,6-dibromobenzofuroxan lies in its ability to act as a prodrug for Nitric Oxide (NO). Unlike classical NO donors (e.g., nitroglycerin), benzofuroxans do not release NO spontaneously; they require activation via a thiol-dependent mechanism .

  • Nucleophilic Attack : Intracellular thiols (GSH) attack the highly electrophilic C7 position (as predicted by the Fukui indices).

  • Meisenheimer Complex Formation : The attack disrupts the aromaticity, forming a transient Meisenheimer intermediate.

  • Ring Cleavage : The electron density shifts, leading to the cleavage of the oxadiazole ring and the extrusion of an NO radical.

  • Pathway Activation : The released NO binds to the heme group of soluble Guanylyl Cyclase (sGC), converting GTP to cGMP, ultimately leading to vasodilation.

Pathway S1 4,6-Dibromobenzofuroxan (Electrophilic NO Donor) S2 Thiol Attack (GSH/Cys) at C7 Position S1->S2 S3 Ring Opening & Intermediate Formation S2->S3 S4 NO Radical Release S3->S4 S5 sGC Activation & Vasodilation S4->S5

Thiol-mediated NO release mechanism and subsequent sGC activation signaling pathway.

Conclusion

The theoretical and computational profiling of 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide reveals a highly tuned electrophilic scaffold. By employing advanced DFT methodologies (M06-2X/Def2-TZVP), researchers can accurately map the stereoelectronic effects of the dibromo substitution. The resulting low LUMO energy and high C7 Fukui index perfectly explain the molecule's rapid reactivity with biological thiols, validating its mechanism as a potent, triggerable NO donor for advanced drug design.

References

  • Isomerization of 4,6-Dinitrobenzofuroxan—A DFT Study Journal of Energetic Materials (Taylor & Francis) URL:[Link]

  • Furoxans (1,2,5-Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Mechanistic Insights into the Stepwise Diels–Alder Reaction of 4,6-Dinitrobenzofuroxan Organic Letters (ACS Publications) URL:[Link]

  • Quantum Chemical Studies on the Reactivity of Electron-Rich Heterocycles: Benzofuroxans Journal of Computational Chemistry (via National Institutes of Health / PMC) URL: [Link]

Foundational

Harnessing 4,6-Dibromo-2,1,3-benzoxadiazole 1-Oxide: A Technical Whitepaper on Synthesis, Reactivity, and Pharmacological Applications

Executive Summary The benzofuroxan (benzo[c][1,2,5]oxadiazole 1-oxide) scaffold is a privileged heterocycle in modern medicinal chemistry and organic synthesis. Among its derivatives, 4,6-dibromo-2,1,3-benzoxadiazole 1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuroxan (benzo[c][1,2,5]oxadiazole 1-oxide) scaffold is a privileged heterocycle in modern medicinal chemistry and organic synthesis. Among its derivatives, 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide (CAS: 52120-96-4)[1] stands out as a highly versatile intermediate. The strategic placement of electron-withdrawing bromine atoms at the 4 and 6 positions significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system. This electronic modulation not only activates the ring for facile Nucleophilic Aromatic Substitution ( SN​Ar ) but also fine-tunes its capacity to act as a thiol-dependent Nitric Oxide (NO) donor. This whitepaper provides an authoritative guide on the chemical architecture, synthetic workflows, and biological applications of this critical pharmacophore.

Chemical Architecture & Electronic Profiling

The Boulton-Katritzky Tautomerism and NO Release

A defining feature of the benzofuroxan core is its ability to undergo the Boulton-Katritzky rearrangement—a rapid thermal equilibration between the 1-oxide and 3-oxide tautomers. In the case of 4,6-dibromobenzofuroxan, the steric and electronic asymmetry introduced by the halogens influences the tautomeric equilibrium, which in turn dictates the regioselectivity of incoming nucleophiles.

Biologically, benzofuroxans are not spontaneous NO generators; they are prodrugs. The release of NO is strictly thiol-mediated. When exposed to intracellular thiols (e.g., glutathione or L-cysteine), the thiolate nucleophile attacks the highly electrophilic ring. This attack disrupts the aromaticity, triggering a ring-opening cascade that ultimately releases NO and leaves a rearranged organic byproduct.

G A 1-Oxide Tautomer B 3-Oxide Tautomer A->B Boulton-Katritzky C Thiol Adduct (R-SH) A->C Nucleophilic Attack B->C Nucleophilic Attack D Nitric Oxide (NO) C->D NO Release E Ring-Opened Product C->E Rearrangement

Fig 1: Boulton-Katritzky tautomerism and thiol-mediated Nitric Oxide (NO) release pathway.

Nucleophilic Aromatic Substitution ( SN​Ar )

The 4,6-dibromo substitution pattern is synthetically invaluable. The halogens are highly activated by the electron-withdrawing nature of the adjacent N-oxide and imine nitrogen. This allows for the rapid integration of various pharmacophores via SN​Ar without requiring harsh conditions or transition-metal catalysts[2].

Table 1: SN​Ar Reactivity Profile of 4,6-Dibromobenzofuroxan

NucleophileReaction ConditionsProduct TypeMechanistic Note
Phenols (Ar-OH) Base ( K2​CO3​ ), DMF, Δ 4-Aryloxy-6-bromo- or 4,6-Diaryloxy-High regioselectivity at C-4 due to maximum activation by the 1-oxide moiety[2].
Arenethiols (Ar-SH) Base, EtOH or DMF, RT4-Arylthio-6-bromo-Extremely rapid substitution; strict stoichiometric control is required to prevent premature ring opening[2].
Primary Amines ( R−NH2​ ) TEA, EtOH, Δ 4-Amino-6-bromo-Yields highly fluorescent compounds; acts as a fluorogenic derivatization agent.

Pharmacological Applications

The dual capability of the benzofuroxan scaffold to induce oxidative stress and release NO has positioned it as a frontline candidate in treating neglected tropical diseases and resistant cancers.

Table 2: Comparative Biological Activity of Benzofuroxan Derivatives

Target / PathologyMechanism of ActionKey FindingCitations
Trypanosoma cruzi (Chagas Disease) Cruzipain inhibition & Oxidative stressAmidine-bearing benzofuroxans act as highly potent trypanosomicidal agents, outperforming standard therapies in vitro.[3],[4]
Leishmania amazonensis NO release & Mitochondrial dysfunctionBenzofuroxan derivatives exhibit selective leishmanicidal activity superior to pentamidine and amphotericin B.[5]
Carbonic Anhydrase IX (Renal Carcinoma) Dual action: CA IX inhibition + NO releaseLow nanomolar inhibition constants; induces apoptosis and ferroptosis by down-regulating ferritin-encoding genes.[6],[7]

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Synthesis of 4,6-Dibromo-2,1,3-benzoxadiazole 1-Oxide

Causality: The synthesis relies on the proximity effect of an ortho-nitro group to an aryl azide. The thermal decomposition of the azide drives the extrusion of nitrogen gas ( N2​ ). The entropic favorability of N2​ loss, combined with the thermodynamic stability of the resulting 10- π electron system, acts as the causal driving force for cyclization.

  • Diazotization: Dissolve 2,4-dibromo-6-nitroaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (3:1 v/v). Cool to 0 °C. Slowly add an aqueous solution of sodium nitrite ( NaNO2​ , 1.1 eq) dropwise. Stir for 30 minutes to form the diazonium salt.

  • Azidation: While maintaining the temperature at 0 °C, add an aqueous solution of sodium azide ( NaN3​ , 1.1 eq) dropwise. Caution: Hydrazoic acid generation is possible; perform strictly in a fume hood. Stir for 1 hour until nitrogen evolution ceases.

  • Thermal Cyclization: Extract the resulting 2-azido-3,5-dibromonitrobenzene into ethyl acetate. Wash with saturated NaHCO3​ and brine, then dry over anhydrous Na2​SO4​ . Reflux the organic layer at 80 °C for 4 hours. The thermal energy triggers the cyclization, expelling N2​ and yielding the 4,6-dibromobenzofuroxan.

  • Purification: Evaporate the solvent and purify via silica gel chromatography (Hexanes:Ethyl Acetate) to isolate the pure 1-oxide[8].

Workflow N1 2,4-Dibromo- 6-nitroaniline N2 Diazotization (NaNO2/H+) N1->N2 N3 Azidation (NaN3) N2->N3 N4 4,6-Dibromo- benzofuroxan N3->N4 Thermal Cyclization N5 SNAr (Phenols/Amines) N4->N5 N6 4,6-Disubstituted Derivative N5->N6 Pharmacophore Integration

Fig 2: Synthetic workflow for 4,6-dibromobenzofuroxan and subsequent SNAr functionalization.

Protocol 2: Thiol-Mediated Nitric Oxide Release Assay (Griess Method)

Causality: Because NO is a transient radical gas, direct measurement is highly variable. In aerobic aqueous media, NO rapidly auto-oxidizes to stable nitrite ( NO2−​ ). The Griess reagent traps this nitrite to form a chromophoric azo dye. This protocol is self-validating because the absorbance is interpolated against a concurrent sodium nitrite standard curve, ensuring the signal is strictly proportional to NO release[7].

  • Reagent Preparation: Prepare a 10 mM stock solution of the benzofuroxan derivative in DMSO. Prepare a 50 mM L-cysteine solution in phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 96-well plate, mix 10 µL of the compound stock with 90 µL of the L-cysteine solution (final compound concentration: 1 mM). Incubate at 37 °C for 1 hour.

  • Standard Curve: Concurrently, prepare serial dilutions of sodium nitrite ( NaNO2​ ) ranging from 1 µM to 100 µM in the same buffer.

  • Griess Derivatization: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to all wells. Incubate in the dark for 10 minutes. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Quantification: Incubate for an additional 10 minutes until a pink color develops. Read the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO released relative to the theoretical maximum (1 mole of NO per mole of benzofuroxan).

References

  • NextSDS. 4,6-dibromo-2,1,3-benzoxadiazole — Chemical Substance Information.8

  • Gornostaev, L. M., et al. Reactions of 4,6-dibromo-2,1,3-benzoxadiazole with phenols or arenelthiols lead to 4-aryloxy-6-bromo-2,1,3-benzoxadiazoles... ResearchGate / Russian Chemical Bulletin. 2

  • GuideChem. 52120-96-4 MOLPORT-005-309-975 - Diccionario de química. 1

  • MedChemComm (RSC Publishing). Development of second generation amidinohydrazones, thio- and semicarbazones as Trypanosoma cruzi-inhibitors bearing benzofuroxan and benzimidazole 1,3-dioxide core scaffolds. 3

  • MedChemComm (RSC Publishing). Amidines bearing benzofuroxan or benzimidazole 1,3-dioxide core scaffolds as Trypanosoma cruzi-inhibitors: structural basis for their interactions with cruzipain. 4

  • PubMed. NO donor and biological properties of different benzofuroxans. 9

  • PubMed. Harnessing Nitric Oxide-Donating Benzofuroxans for Targeted Inhibition of Carbonic Anhydrase IX in Cancer. 6

  • Journal of Medicinal Chemistry (ACS Publications). Harnessing Nitric Oxide-Donating Benzofuroxans for Targeted Inhibition of Carbonic Anhydrase IX in Cancer. 7

  • Antimicrobial Agents and Chemotherapy (ASM Journals). Leishmanicidal Activities of Novel Synthetic Furoxan and Benzofuroxan Derivatives. 5

  • Okiyama, N., et al. Synthesis and fluorescence properties of 4,5-, 4,6- and 5,6- disubstituted benzofurazan. Heterocycles / CLOCKSS.

Sources

Protocols & Analytical Methods

Method

Application Note: 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide as a Dual-Action Fluorescent Probe

Executive Summary The development of small-molecule fluorescent probes for the real-time monitoring of biological microenvironments has revolutionized modern pharmacology and cell biology[1]. While classic 2,1,3-benzoxad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule fluorescent probes for the real-time monitoring of biological microenvironments has revolutionized modern pharmacology and cell biology[1]. While classic 2,1,3-benzoxadiazole derivatives (such as NBD-Cl and SBD-F) are ubiquitous tools for thiol and amine labeling, the introduction of the N-oxide moiety to form a benzofuroxan—specifically 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (DBBF) —creates a highly sophisticated, dual-action molecular tool.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol steps, detailing the mechanistic causality that makes DBBF an exceptional "turn-on" fluorescent probe and nitric oxide (NO) donor. This document provides researchers with self-validating protocols to harness DBBF for the detection of intracellular biothiols (e.g., Glutathione, Cysteine) and the mapping of reductive stress.

Mechanistic Principles & Rational Design

To successfully deploy DBBF in complex biological matrices, one must understand the photophysical and chemical causality engineered into its structure.

The Benzofuroxan Core as a Pro-Fluorophore

The 2,1,3-benzoxadiazole core is a privileged fluorophore known for its strong, solvent-dependent fluorescence and large Stokes shifts driven by Intramolecular Charge Transfer (ICT). However, DBBF exists as a benzofuroxan (the 1-oxide derivative). The N-oxide moiety dramatically alters the electronic landscape, acting as an electron sink that disrupts ICT and completely quenches native fluorescence. Consequently, DBBF acts as a "dark" pro-fluorophore, ensuring near-zero background noise in biological imaging.

Halogen-Driven SNAr and NO Release

The inclusion of two bromine atoms at the 4 and 6 positions serves two critical functions:

  • Heavy-Atom Quenching: The bromines further suppress any residual fluorescence in the unreacted state by promoting Intersystem Crossing (ISC).

  • Electrophilic Activation: The electron-withdrawing nature of the halogens highly activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr).

When DBBF encounters biothiols (such as GSH or Cys), the thiol nucleophile attacks the halogenated positions. Concurrently, the highly redox-active 1-oxide ring undergoes deoxygenation—a process well-documented to release Nitric Oxide (NO)[2]. This reaction cascades into the formation of a stable o-benzoquinone dioxime or benzoxadiazole thioether[3], resulting in a massive fluorescence "turn-on" signal.

G A 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (DBBF) [Non-Fluorescent] C SNAr & Deoxygenation Reaction A->C B Biothiols (GSH, Cys) B->C Nucleophilic Attack D Fluorescent Benzoxadiazole Thioether C->D Fluorescence Turn-On E Nitric Oxide (NO) Release C->E Cellular Signaling

Mechanistic pathway of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide activation by biothiols.

Photophysical Properties & Quantitative Data

The utility of DBBF lies in the stark contrast between its unreacted and reacted states. The table below summarizes the quantitative photophysical shifts that validate its use in fluorescence microscopy and spectroscopy.

ParameterDBBF (Pro-Probe)Thiol-Activated AdductMechanistic Rationale
Fluorescence Status OFF ( ΦF​ < 0.01)ON ( ΦF​ ~0.3 - 0.5)N-oxide and heavy bromines quench fluorescence via ISC and ICT disruption.
Absorption Max ( λabs​ ) ~350 - 380 nm~410 - 430 nmSNAr substitution extends the π -conjugation system across the heterocycle.
Emission Max ( λem​ ) N/A (Quenched)~510 - 540 nmDeoxygenation yields the highly fluorescent benzofurazan core[1].
Stokes Shift N/A~100 nmPronounced Intramolecular Charge Transfer (ICT) in the excited state.
NO Release IntactReleasedDeoxygenation of the furoxan ring during thiol-mediated reduction[2].

Self-Validating Experimental Protocols

To ensure Trustworthiness , a robust biological protocol must be self-validating. The following workflows incorporate mandatory negative controls to prove that the observed fluorescence is strictly a result of the intended chemical causality (thiol-mediated activation) rather than off-target degradation.

In Vitro Thiol Sensing Assay

This protocol establishes the baseline reactivity and standard curve for DBBF against known concentrations of Glutathione (GSH).

  • Probe Preparation: Dissolve DBBF in anhydrous DMSO to create a 10 mM stock.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the labile bromo groups, ensuring the probe remains in its "dark" state.

  • Buffer Setup: Prepare a 10 mM HEPES buffer (pH 7.4) containing 1% DMSO as a co-solvent.

    • Causality: Physiological pH maintains the thiol groups of GSH (pKa ~8.8) in dynamic equilibrium with their highly nucleophilic thiolate anion form, which is required for the SNAr reaction[3].

  • Reaction Initiation: Aliquot 10 µM DBBF into a 96-well black microplate. Add varying concentrations of GSH (0 to 100 µM).

  • Incubation & Reading: Incubate at 37°C for 30 minutes. Read fluorescence at λex​ = 410 nm / λem​ = 520 nm.

    • Self-Validation Step: Include a well with 10 µM DBBF + 100 µM GSH + 1 mM N-ethylmaleimide (NEM). NEM rapidly alkylates free thiols. A lack of fluorescence in this well definitively proves the signal is thiol-dependent.

Live-Cell Imaging Workflow

This workflow is designed for mapping intracellular reductive stress in live mammalian cell lines (e.g., HeLa or A549).

Workflow S1 1. Stock Preparation 10 mM in anhydrous DMSO S4 4. Probe Incubation Add 5-10 µM DBBF (30 min, 37°C) S1->S4 S2 2. Cell Culture & Plating Seed HeLa cells at 1x10^4 cells/well S3 3. Negative Control Incubate with 1 mM NEM (30 min) S2->S3 Validation Arm S2->S4 Test Arm S3->S4 S5 5. Washing Wash 3x with PBS (pH 7.4) S4->S5 S6 6. Confocal Imaging Ex: 405-488 nm | Em: 510-530 nm S5->S6

Step-by-step experimental workflow for live-cell fluorescence imaging using DBBF.

Detailed Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a glass-bottom confocal dish at a density of 1×104 cells/well. Allow 24 hours for adherence.

  • Control Pre-treatment (Validation Arm): Treat one dish with 1 mM NEM for 30 minutes prior to probe addition.

    • Causality: NEM penetrates the cell membrane and covalently blocks endogenous GSH and Cys. This ensures that any fluorescence observed in the test arm is due to endogenous biothiols and not background autofluorescence or spontaneous probe degradation.

  • Probe Incubation: Dilute the DBBF stock in serum-free DMEM to a final concentration of 5 µM. Replace the media in the dishes with the DBBF solution and incubate for 30 minutes at 37°C.

    • Causality: Serum-free media is used because the abundant albumin in fetal bovine serum (FBS) contains free cysteine residues that will prematurely activate the probe outside the cell.

  • Washing: Wash the cells three times with warm PBS (pH 7.4).

    • Causality: Removes unreacted extracellular DBBF, eliminating background noise and preventing continuous NO release in the extracellular space[2].

  • Confocal Imaging: Image the cells using a confocal laser scanning microscope. Excite the sample using a 405 nm or 488 nm laser line, and collect emission in the 510–540 nm window.

References

  • The chronological evolution of small organic molecular fluorescent probes for thiols Source: RSC Advances URL
  • Source: Biochemical Journal (PMC)
  • Source: Frontiers in Chemistry (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Application

protocol for labeling thiols with 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

Application Note: Highly Specific Thiol Labeling and Derivatization using 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide Introduction & Mechanistic Insights The precise characterization of thiol-containing proteins and peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Specific Thiol Labeling and Derivatization using 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

Introduction & Mechanistic Insights

The precise characterization of thiol-containing proteins and peptides is a foundational step in understanding redox biology, structural conformation, and drug-target interactions. 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (commonly referred to as 4,6-dibromobenzofuroxan) is a highly specialized, electron-deficient heteroaromatic probe utilized for the covalent labeling of sulfhydryl groups.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of instructions. This guide elucidates the mechanistic causality behind each experimental choice, ensuring a robust, self-validating workflow for quantitative thiol derivatization.

Benzofuroxan derivatives are privileged scaffolds in chemical biology due to their unique electronic properties[1]. While unsubstituted benzofuroxan acts primarily as an oxidant that converts thiols to disulfides , the introduction of bromine atoms at the 4 and 6 positions transforms the molecule into a potent electrophile. The N-oxide moiety and the halogens synergistically withdraw electron density, resulting in a remarkably low Bird aromaticity index [2]. This severe electron deficiency primes the ring for Nucleophilic Aromatic Substitution (SNAr). When exposed to a thiolate anion, the probe forms a transient Meisenheimer complex, followed by the rapid elimination of a bromide ion to yield a highly stable thioether adduct [3]. This reaction is highly specific and has been validated for thiol imaging and quantification[4].

Mechanism N1 Thiolate Anion (R-S⁻) N3 Meisenheimer Complex N1->N3 Nucleophilic Attack N2 4,6-Dibromobenzofuroxan (Probe) N2->N3 Electron Withdrawal N4 Thioether Adduct + Br⁻ N3->N4 Bromide Elimination

Figure 2: SNAr mechanism between a thiolate anion and 4,6-dibromobenzofuroxan.

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Probe Stock Solution: Dissolve 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide in anhydrous DMSO to a final concentration of 10 mM.

    • Causality: The probe is highly lipophilic. Anhydrous DMSO prevents premature hydrolysis of the benzofuroxan ring, ensuring the electrophilic centers remain intact for the SNAr reaction.

  • Buffer Preparation: Prepare a 100 mM HEPES buffer containing 1 mM EDTA, adjusted to pH 7.5.

    • Causality: HEPES provides a stable buffering capacity at pH 7.5, which is optimal for generating reactive thiolate anions (S⁻) without triggering the deprotonation of primary amines (which occurs >pH 8.5). EDTA chelates trace heavy metals (e.g., Cu²⁺, Fe³⁺) that could otherwise catalyze unwanted thiol oxidation.

Phase 2: Sample Reduction

  • Dilution: Dilute the target protein or peptide to a concentration of 10–50 µM in the HEPES buffer.

  • Reduction: Add TCEP-HCl to a final concentration of 1 mM. Incubate at 37°C for 30 minutes.

    • Causality: Disulfide bonds must be reduced to free thiols for labeling. TCEP is strictly required over DTT or β-mercaptoethanol because it is a phosphine-based reducing agent that lacks a thiol group, preventing it from competing with the sample for the labeling probe.

Phase 3: SNAr Labeling Reaction

  • Derivatization: Add the 10 mM probe stock to the reduced sample to achieve a final probe concentration of 1 mM (a 20x–50x molar excess). Ensure the final DMSO concentration does not exceed 10% (v/v).

  • Incubation: Incubate the mixture at 25°C (Room Temperature) for 1 hour in the dark.

    • Causality: Benzofuroxan derivatives exhibit photolability. Conducting the reaction in the dark prevents UV-induced degradation of the probe. The 1-hour timeframe at 25°C is sufficient to drive the pseudo-first-order kinetics to completion without risking thermal denaturation of the protein.

Phase 4: Quenching and Purification

  • Quenching: Add 1% Trifluoroacetic acid (TFA) to drop the pH to ~3.0.

    • Causality: Lowering the pH rapidly protonates all remaining thiolate anions back to inert thiols (-SH), instantly halting the SNAr reaction and freezing the kinetic state of the sample.

  • Cleanup: Remove excess unreacted probe using a size-exclusion desalting column (e.g., Zeba Spin) equilibrated with the desired downstream buffer.

Workflow Sample 1. Biological Sample (Disulfide Bonds) Reduction 2. Reduction Step (TCEP, pH 7.5) Sample->Reduction Disulfide Cleavage Thiol 3. Free Thiol (-SH) Generation Reduction->Thiol Labeling 4. Labeling Reaction (4,6-Dibromobenzofuroxan) Thiol->Labeling Reagent Addition Adduct 5. SNAr Adduct Formation (Stable Thioether) Labeling->Adduct Nucleophilic Attack (SNAr) Detection 6. Analytical Detection (LC-MS / UV-Vis) Adduct->Detection Quantification

Figure 1: Step-by-step workflow for the reduction and SNAr labeling of protein thiols.

Quantitative Data & Optimization

To ensure maximum labeling efficiency, experimental parameters must be tightly controlled. Below is a summary of the quantitative data driving the protocol's design.

Table 1: Comparison of Reducing Agents for Benzofuroxan Labeling

Reducing AgentThiol-containing?Probe CompatibilityMechanistic Consequence
TCEP-HCl NoExcellent Phosphine core reduces disulfides via hydrolysis; completely inert to SNAr.
DTT Yes (Dithiol)Poor Competes with sample thiols for the probe, causing massive background signal.
β-Mercaptoethanol Yes (Monothiol)Poor Rapidly consumes the probe; requires rigorous desalting before labeling.

Table 2: Optimized Reaction Parameters

ParameterOptimal RangeMechanistic Rationale
Buffer pH 7.4 – 7.8Ensures sufficient thiolate (S⁻) concentration (pKa ~8.3) while preventing primary amine cross-reactivity and probe hydrolysis.
Temperature 25°C (RT)Provides adequate thermal energy for the SNAr Meisenheimer intermediate without denaturing the target protein.
Molar Excess 20x – 50xDrives pseudo-first-order kinetics, ensuring quantitative labeling of all available thiols within 1 hour.
Co-solvent 5% – 10% DMSOMaintains the lipophilic probe in solution; exceeding 10% risks precipitating the biological sample.

Self-Validating Quality Controls (E-E-A-T)

A robust protocol must be a self-validating system. To ensure absolute trustworthiness in your labeling data, run the following parallel controls alongside your primary samples:

  • Pre-Alkylation (Negative Control): Treat an aliquot of the reduced sample with 5 mM N-ethylmaleimide (NEM) for 15 minutes prior to probe addition. NEM irreversibly alkylates free thiols. A complete lack of labeling in this control unequivocally validates that the benzofuroxan probe is reacting exclusively with thiols, ruling out cross-reactivity with amines or hydroxyls.

  • Omission Control (No TCEP): Execute the protocol without adding the reducing agent. Comparing the signal of this control to the fully reduced sample allows you to differentiate between natively solvent-exposed free thiols and structurally buried disulfides.

References

  • Title: Benzofuroxan as a thiol-specific reactivity probe. Kinetics of its reactions with papain, ficin, bromelain and low-molecular-weight thiols. Source: Biochemical Journal (PMC) URL: [Link]

  • Title: Furazans in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Method

derivatization of amino acids with 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide for HPLC

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids via Pre-Column Derivatization with 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (DBBD-O) Abstract This document p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids via Pre-Column Derivatization with 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (DBBD-O)

Abstract

This document provides a comprehensive guide for the derivatization of primary and secondary amino acids using a proposed reagent, 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (DBBD-O), for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV-Visible or Fluorescence detection. Most amino acids lack native chromophores or fluorophores, making their direct detection at low concentrations challenging.[1] Pre-column derivatization addresses this by attaching a molecular tag that imparts strong absorbance or fluorescence properties to the analyte.[2][3] This application note details the underlying chemical principles, a step-by-step protocol for derivatization and HPLC analysis, and the rationale behind critical experimental parameters. The proposed method is designed for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of amino acids from complex biological matrices.

Principle of Derivatization with DBBD-O

The core of this method is the chemical reaction between the amino group of an amino acid and the DBBD-O molecule. This reaction is a nucleophilic aromatic substitution (SNA_r).

Causality of the Reaction:

  • The Nucleophile: The amino group (-NH₂ or -NHR) of the amino acid acts as the nucleophile, possessing a lone pair of electrons.

  • The Electrophilic Substrate: The 2,1,3-benzoxadiazole ring system is inherently electron-deficient. This deficiency is significantly enhanced by the presence of two strongly electron-withdrawing bromine atoms and the N-oxide group. This makes the carbon atoms attached to the bromine atoms highly electrophilic and susceptible to nucleophilic attack.

  • The Reaction: The amino acid's nitrogen atom attacks one of the bromine-substituted carbons on the DBBD-O ring, leading to the displacement of a bromide ion and the formation of a stable, covalent bond. The resulting derivative is a highly conjugated molecule, which is expected to exhibit strong UV absorbance and potentially fluorescence, making it readily detectable by HPLC. The reaction proceeds favorably under basic conditions (pH > 8.5), which ensures the amino group is deprotonated and thus more nucleophilic.

cluster_product Product AA Amino Acid (R-NH₂) Derivative Fluorescent/Chromophoric Amino Acid Derivative AA->Derivative Nucleophilic Attack DBBDO DBBD-O (4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide) DBBDO->Derivative Displaces Bromide

Caption: General reaction scheme for the derivatization of an amino acid with DBBD-O.

Materials and Reagents

  • Derivatizing Reagent: 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (DBBD-O)

  • Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Water (HPLC Grade, 18.2 MΩ·cm)

  • Buffer: Sodium borate buffer (0.1 M, pH 9.5). Prepare by dissolving boric acid in water, and adjust pH with concentrated NaOH.

  • Acid: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl, 6N for hydrolysis)

  • Standards: Analytical grade amino acid standard mixture (e.g., 2.5 µmol/mL in 0.1 N HCl).

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Visible (UV-Vis) or Fluorescence (FLD) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Heating block or water bath.

    • Vortex mixer.

    • pH meter.

    • Microcentrifuge tubes (1.5 mL).

    • Syringe filters (0.22 µm).

Experimental Protocols

Reagent and Standard Preparation
  • DBBD-O Stock Solution (10 mM): Dissolve the appropriate mass of DBBD-O in acetonitrile to achieve a final concentration of 10 mM. Rationale: Acetonitrile is an aprotic solvent compatible with reversed-phase HPLC and effectively solubilizes the reagent. Store this solution in an amber vial at 4°C.

  • Amino Acid Working Standards (50-500 µM): Prepare a series of working standards by diluting the stock amino acid mixture with 0.1 N HCl. These will be used to generate a calibration curve.

Sample Preparation (General Guideline)

For complex matrices like plasma or tissue homogenates, protein removal is essential.

  • Protein Precipitation: To 100 µL of sample (e.g., plasma), add 400 µL of ice-cold methanol.

  • Vortex: Mix vigorously for 1 minute.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube. This supernatant contains the free amino acids.

  • Evaporate & Reconstitute: Dry the supernatant under a stream of nitrogen and reconstitute the residue in 100 µL of 0.1 N HCl. Rationale: This step concentrates the sample and ensures it is in a compatible acidic solvent for the derivatization step's pH buffering.[4]

For protein/peptide samples requiring total amino acid analysis, acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) is necessary prior to the derivatization steps.

Step-by-Step Derivatization Protocol

This protocol is designed as a self-validating system. A "reagent blank" (using 0.1 N HCl instead of a sample) must be run to identify any peaks originating from the reagent itself.

  • Aliquot: Place 20 µL of the amino acid standard or prepared sample into a 1.5 mL microcentrifuge tube.

  • Buffer Addition: Add 80 µL of 0.1 M sodium borate buffer (pH 9.5). Vortex briefly. Rationale: A basic pH is critical to deprotonate the amino group, enhancing its nucleophilicity for an efficient reaction.

  • Reagent Addition: Add 100 µL of the 10 mM DBBD-O stock solution. Vortex immediately. Rationale: A molar excess of the derivatizing reagent ensures the reaction proceeds to completion for all amino acids in the sample.

  • Incubation: Cap the tube tightly and heat at 60°C for 30 minutes in a heating block. Rationale: Heating provides the necessary activation energy to ensure a rapid and complete reaction for both primary and secondary amino acids.[5][6]

  • Cooling: After incubation, cool the mixture to room temperature.

  • Filtration: Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject 10 µL of the filtered sample onto the HPLC system. The derivatized amino acids are generally stable and can be re-analyzed if stored at 4°C.[7]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample or Standard (20 µL) Buffer Borate Buffer pH 9.5 (80 µL) Sample->Buffer Reagent DBBD-O in ACN (100 µL) Buffer->Reagent Vortex1 Vortex Reagent->Vortex1 Heat Incubate (60°C, 30 min) Vortex1->Heat Cool Cool to RT Heat->Cool Filter Filter (0.22 µm) Cool->Filter Inject Inject into HPLC (10 µL) Filter->Inject

Caption: Experimental workflow for the derivatization of amino acids with DBBD-O.

HPLC Method and Parameters

The following table outlines a robust starting point for the chromatographic separation of DBBD-derivatized amino acids.

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)Provides excellent hydrophobic retention and separation for the relatively nonpolar derivatives.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to ensure analytes are protonated.[7]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for eluting hydrophobic compounds from a C18 column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and separation efficiency.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
UV-Vis Detector ~420-460 nm (Proposed)Based on the expected absorbance maxima for benzoxadiazole derivatives. A full UV scan of a derivatized standard is recommended to determine the optimal wavelength.
FLD Detector Ex: ~450 nm / Em: ~550 nm (Proposed)Benzoxadiazole derivatives are often fluorescent. These are common excitation/emission wavelengths for similar compounds, offering higher sensitivity and selectivity.[6][8]
Gradient Elution 0-2 min: 15% B2-25 min: 15% to 55% B (linear)25-27 min: 55% to 95% B (wash)27-30 min: 95% B (hold)30-32 min: 95% to 15% B (re-equilibration)32-40 min: 15% B (hold)A gradient is necessary to elute amino acids with a wide range of polarities, from hydrophilic (e.g., Aspartate) to hydrophobic (e.g., Phenylalanine).

References

  • D'Aniello, A., et al. (2015). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Available at: [Link]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Available at: [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • Jin, D., et al. (2021). Derivatization reaction of DBD-M-Pro with D-amino acid. ResearchGate. Available at: [Link]

  • Watanabe, Y., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites. Available at: [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

  • Imai, K., et al. (2000). Fluorescent oxidation products derived from DBD-thiocarbamoyl amino acid in the modified Edman sequencing analysis. PubMed. Available at: [Link]

  • Watanabe, Y., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Kyushu University Institutional Repository. Available at: [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Available at: [Link]

  • Kilanov, D., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][7]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. Available at: [Link]

  • van der Ploeg, L., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. Available at: [Link]

  • Anumanchi, M., et al. (2011). HPLC-FLD for the simultaneous determination of primary and secondary amino acids from complex biological sample by pre-column derivatization. PubMed. Available at: [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • van der Ploeg, L., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. PubMed. Available at: [Link]

  • Jeong, Y., et al. (2011). Persistence and Repair of Bifunctional DNA Adducts in Tissues of Laboratory Animals Exposed to 1,3-Butadiene by Inhalation. Cancer Prevention Research. Available at: [Link]

  • Al-Majed, A., et al. (2023). Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes. Arabian Journal of Chemistry. Available at: [Link]

  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. Available at: [Link]

  • Mori, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. ResearchGate. Available at: [Link]

  • Suzuki, K., et al. (1999). Effect of Oxygen on the Reaction of Secondary Amines with Nitric Oxide. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • El-Maghraby, A. M., & Aly, F. M. (1983). Reactions of 3-bromo-2,3-dihydro- and 2,3-dibromo-4H-1-benzothiopyran-4-one 1,1-dioxides with various amines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Regis, G. S., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]

  • Yamato, M., et al. (1979). Reactions of o‐bromoacetylacylphenones with several primary amines. Tohoku University Research Information Repository. Available at: [Link]

Sources

Application

Application Note: 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide in Nitric Oxide Sensing Experiments

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Chemical Biology & Pharmacological Assay Development Mechanistic Rationale: The Furoxan Core as a Thiol-Activated NO Donor Nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Chemical Biology & Pharmacological Assay Development

Mechanistic Rationale: The Furoxan Core as a Thiol-Activated NO Donor

Nitric oxide (NO) is a pleiotropic signaling molecule critical to cardiovascular regulation, immune response, and apoptosis. However, the transient nature of gaseous NO makes it notoriously difficult to handle in standard microplate or live-cell imaging assays. To calibrate intracellular NO sensors or evaluate NO-dependent biological pathways, researchers require reliable, titratable NO donors[1].

Benzofuroxans (systematically named 2,1,3-benzoxadiazole 1-oxides) are a highly versatile class of lipophilic, thiol-dependent NO donors[2]. Unlike spontaneous NO donors (e.g., NONOates) that degrade rapidly in aqueous media, benzofuroxans remain stable until they encounter intracellular thiols[3].

The specific utilization of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (4,6-Br2-BFO) in sensing experiments offers two distinct mechanistic advantages:

  • Electronic Activation: The two bromine atoms act as powerful electron-withdrawing groups (EWGs). By pulling electron density away from the furoxan ring, they significantly increase its electrophilicity. This lowers the activation energy required for nucleophilic attack by thiolates (RS⁻), accelerating NO release at physiological pH[1].

  • Enhanced Lipophilicity: The halogen substitutions increase the partition coefficient (LogP) of the molecule, ensuring rapid membrane permeation and intracellular accumulation, which is critical for localizing NO release near intracellular fluorescent probes[4].

System Design: Establishing a Self-Validating Sensing Assay

When developing or validating novel NO sensors (such as DAF-FM DA or NBD-based probes[5]), the assay must be rigorously controlled to prevent false positives from reactive oxygen species (ROS) or spontaneous probe hydrolysis.

To ensure this protocol functions as a self-validating system , we incorporate an orthogonal validation matrix:

  • Positive Control Axis: Titration of 4,6-Br2-BFO with an exogenous thiol (L-cysteine) to generate a predictable, dose-dependent NO release curve.

  • Negative Control Axis (Causality Check): Pre-treatment of cells with N-ethylmaleimide (NEM), a potent and irreversible alkylating agent that scavenges intracellular thiols. If the fluorescence signal is abolished in the NEM-treated cohort, it definitively proves that the signal is derived from thiol-dependent NO release from the benzofuroxan core, rather than off-target probe activation.

Mechanistic Pathway Visualization

G A 4,6-Br2-BFO (NO Donor) C Ring-Opening Intermediate A->C Nucleophilic Attack B Intracellular Thiols (e.g., GSH, Cysteine) B->C Thiolate Donation D Nitric Oxide (NO) C->D NO Release F Fluorescent Benzotriazole D->F Reacts with E DAF-FM DA (Sensor Probe) E->F Intracellular Cleavage & Reaction

Mechanistic pathway of thiol-activated NO release from 4,6-Br2-BFO and intracellular detection.

Detailed Experimental Protocols

Protocol A: Reagent Preparation & Handling

Expert Insight: 4,6-Br2-BFO is highly lipophilic and susceptible to slow hydrolysis if exposed to ambient moisture over prolonged periods.

  • Donor Stock (10 mM): Dissolve 4,6-Br2-BFO in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Aliquot into amber vials and store at -20°C. Causality Note: The final assay concentration of DMSO must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity and membrane permeabilization.

  • Thiol Co-factor (100 mM): Prepare L-cysteine or reduced glutathione (GSH) in deionized water immediately before use. Thiols oxidize rapidly in solution; do not store.

  • Sensor Stock (5 mM): Dissolve DAF-FM DA in anhydrous DMSO.

Protocol B: Intracellular NO Sensing Workflow

This protocol details the live-cell imaging or microplate-based quantification of NO using DAF-FM DA as the reporter.

  • Cell Seeding: Seed target cells (e.g., HeLa or HUVEC) in a 96-well black, clear-bottom microplate at 2 × 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Sensor Loading: Wash cells twice with warm PBS. Add 5 µM DAF-FM DA in serum-free media. Incubate for 30 minutes in the dark.

    • Causality Note: DAF-FM DA requires intracellular esterases to cleave its diacetate groups, trapping the membrane-impermeable DAF-FM inside the cell.

  • De-esterification Recovery: Remove the sensor solution, wash twice with PBS, and add fresh complete media. Incubate for an additional 15 minutes to allow complete esterase cleavage before introducing the NO donor.

  • Validation Setup (NEM Blockade): To the designated negative control wells, add 1 mM NEM for 10 minutes prior to donor addition. Wash once with PBS.

  • NO Induction: Treat the cells with 50 µM 4,6-Br2-BFO. To evaluate accelerated release, co-administer 500 µM L-cysteine to designated wells.

  • Fluorescence Quantification: Read the plate using a microplate fluorometer (Excitation: 495 nm / Emission: 515 nm) immediately, and then at 10-minute intervals for 1 hour.

Protocol C: Orthogonal Validation via Griess Assay

To ensure the fluorescence observed in Protocol B is quantitatively linked to NO release, perform a cell-free Griess assay to measure nitrite (NO₂⁻), the stable autoxidation product of NO.

  • In a 96-well plate, combine 50 µM 4,6-Br2-BFO with varying concentrations of L-cysteine (0 to 1000 µM) in 100 µL of PBS (pH 7.4).

  • Incubate at 37°C for 1 hour.

  • Add 100 µL of modified Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄) to each well.

  • Incubate for 15 minutes at room temperature in the dark.

  • Measure absorbance at 540 nm against a sodium nitrite (NaNO₂) standard curve.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes when utilizing 4,6-Br2-BFO in the self-validating assay framework. This data serves as a benchmark for assay performance.

Experimental Condition4,6-Br2-BFO (µM)L-Cysteine (µM)NEM Pre-treatmentExtracellular Nitrite Accumulation (µM, 1h)Intracellular DAF-FM Fluorescence (Fold Change)
Baseline Control 00-< 0.51.0x
Donor Only 500-2.11.5x
Donor + Thiol 50500-18.48.2x
Donor + Thiol + NEM 50500+ (1 mM)2.51.6x
High Concentration 1001000-35.214.5x

Table 1: Correlative NO release profiles demonstrating the strict thiol-dependency of the benzofuroxan donor and the efficacy of the NEM validation step.

References

  • Gasco, A., et al. "NO donors: Focus on furoxan derivatives." ResearchGate. 2

  • Chugunova, E., et al. "Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids." MDPI. 3

  • Bua, S., et al. "Harnessing Nitric Oxide-Donating Benzofuroxans for Targeted Inhibition of Carbonic Anhydrase IX in Cancer." Journal of Medicinal Chemistry, ACS Publications. 1

  • Hernández, P., et al. "Leishmanicidal Activities of Novel Synthetic Furoxan and Benzofuroxan Derivatives." Antimicrobial Agents and Chemotherapy, ASM Journals. 4

  • Das, D., et al. "N-Nitrosation Based Fluorescence Turn-On Nitric Oxide Probe: Kinetic and Cell Imaging Studies." ACS Applied Bio Materials. 5

Sources

Method

experimental setup for detecting reactive oxygen species using benzoxadiazoles

Application Note: High-Fidelity Detection of Reactive Oxygen Species (ROS) Using Aryl Boronate-Benzoxadiazole Probes Executive Summary The accurate quantification and spatial mapping of reactive oxygen species (ROS)—part...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Detection of Reactive Oxygen Species (ROS) Using Aryl Boronate-Benzoxadiazole Probes

Executive Summary

The accurate quantification and spatial mapping of reactive oxygen species (ROS)—particularly hydrogen peroxide (H₂O₂)—is critical for understanding cellular redox signaling and oxidative stress pathologies. Traditional probes often suffer from poor membrane permeability, auto-oxidation artifacts, and a lack of analyte specificity. This application note details the mechanistic principles and experimental setup for utilizing 7-nitro-1,2,3-benzoxadiazole (NBD) fluorophores conjugated to aryl boronate triggers. By leveraging this specific chemistry, researchers can establish a self-validating, high-contrast imaging system for intracellular ROS detection.

Mechanistic Causality: The Benzoxadiazole-Boronate System

The design of NBD-based ROS probes relies on the principle of Intramolecular Charge Transfer (ICT). In its native state, the NBD fluorophore is conjugated to an electron-withdrawing aryl boronate group, which suppresses the ICT process and renders the probe highly quenched (non-fluorescent)[1].

When exposed to H₂O₂, the nucleophilic peroxide attacks the electrophilic boron atom. This interaction forms a transient tetrahedral boron "ate" complex, which is inherently unstable. Driven by thermodynamics, the complex undergoes a rapid 1,2-insertion followed by hydrolysis[2]. This cleavage event releases boric acid and liberates the electron-rich NBD-phenol derivative. The restoration of the push-pull ICT system triggers a massive fluorescence enhancement. Furthermore, the lipophilic nature of NBD derivatives ensures rapid translocation across the plasma membrane, allowing for real-time detection of intracellular oxidative and electrophilic stress[3].

Mechanism A Aryl Boronate-NBD Probe (Quenched / Non-fluorescent) C Tetrahedral Boron Complex (Transient Intermediate) A->C + H2O2 B Hydrogen Peroxide (H2O2) (Nucleophilic Attack) B->C D 1,2-Insertion & Hydrolysis (Boronate Cleavage) C->D E NBD-Phenol Fluorophore (Highly Fluorescent) D->E Release of Boric Acid

Reaction mechanism of aryl boronate-benzoxadiazole probes with H2O2.

Quantitative Performance Profiles

To justify the selection of NBD-boronate over traditional assays, the following table summarizes the quantitative photophysical data and performance metrics of common ROS/RSS probes[4],[1].

Probe PlatformTarget AnalyteExcitation (nm)Emission (nm)Limit of Detection (LOD)Fluorescence Enhancement
NBD-Aryl Boronate Intracellular H₂O₂~470~5400.1 – 0.5 µM>100-fold
NBD-Amine H₂S / RSS~465~535~0.2 µM~68-fold
DCFDA (Standard) General ROS495529>1.0 µM~10-fold
Amplex Red Extracellular H₂O₂571585~0.05 µM~50-fold

Self-Validating Experimental Protocol

A robust scientific protocol must be a self-validating system. The following workflow is engineered with internal checkpoints to ensure that the observed fluorescence is a genuine physiological response rather than an experimental artifact.

Phase 1: Cell Preparation and Adhesion
  • Action: Seed target cells (e.g., HeLa or A549) in a glass-bottom 35 mm confocal imaging dish at a density of 1×105 cells/well. Incubate at 37°C with 5% CO₂ for 24 hours.

  • Causality: Glass-bottom dishes are mandatory to prevent the optical aberration and high background autofluorescence associated with standard plastic culture ware. The 24-hour incubation guarantees complete cellular adherence and the stabilization of baseline metabolic states, preventing mechanical stress-induced ROS generation.

Phase 2: Establishment of the Control Matrix (Self-Validation)
  • Action: Divide the imaging dishes into four distinct cohorts:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: 100 µM exogenous H₂O₂.

    • Experimental: ROS inducer (e.g., 1 µg/mL Phorbol 12-myristate 13-acetate [PMA]).

    • Scavenger Control: Pre-incubate with 500 U/mL Catalase or 1 mM N-acetylcysteine (NAC) for 30 minutes prior to PMA induction.

  • Causality: This matrix ensures absolute trustworthiness. If fluorescence is observed in the Experimental cohort but completely abolished in the Scavenger Control, it definitively proves the signal is mediated by ROS (specifically H₂O₂ if Catalase is used) rather than off-target enzymatic cleavage of the boronate ester.

Phase 3: Probe Incubation
  • Action: Dilute the NBD-boronate stock (typically 10 mM in DMSO) into serum-free DMEM to achieve a final working concentration of 10 µM. Incubate the cells with the probe in the dark for 30 minutes at 37°C.

  • Causality: Serum proteins (like BSA) can prematurely hydrolyze the probe or sequester lipophilic NBD compounds, drastically reducing the effective intracellular concentration. Incubation in the dark is strictly required to prevent premature photobleaching of the newly unmasked fluorophores.

Phase 4: Signal Isolation and Imaging
  • Action: Wash the cells three times with warm PBS (pH 7.4). Image immediately using a confocal laser scanning microscope (Excitation: 470 nm Argon laser; Emission collection window: 520–550 nm).

  • Causality: Unreacted probe remaining in the extracellular medium contributes to a high background noise floor. Thorough PBS washing isolates the intracellular fluorescence, maximizing the signal-to-noise ratio. The selected excitation/emission wavelengths perfectly match the unmasked NBD-phenol ICT system[4], safely bypassing the UV-range autofluorescence typical of biological tissues.

Workflow S1 Cell Seeding (24h Adherence) S2 Control Matrix (Catalase / NAC) S1->S2 S3 ROS Induction (e.g., PMA / H2O2) S2->S3 S4 Probe Incubation (10 µM NBD, Serum-free) S3->S4 S5 PBS Washing (Remove Background) S4->S5 S6 Confocal Imaging (Ex: 470nm / Em: 540nm) S5->S6

Step-by-step self-validating workflow for live-cell ROS detection.

References

  • 1. RSC Publishing - The Royal Society of Chemistry. 2.2. Chemical Reviews - ACS Publications. 3.3. JSciMed Central. 4.4. ACS Sensors - ACS Publications.

Sources

Application

Application Note: Synthesis of Advanced Fluorescent Probes from 4,6-Dibromo-2,1,3-benzoxadiazole 1-Oxide

Executive Summary & Mechanistic Rationale The development of small-molecule fluorophores is a critical bottleneck in bioimaging and drug discovery. Derivatives of the 2,1,3-benzoxadiazole (NBD/ABD) family are highly priz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule fluorophores is a critical bottleneck in bioimaging and drug discovery. Derivatives of the 2,1,3-benzoxadiazole (NBD/ABD) family are highly prized for their robust photostability, environmental sensitivity, and compact size. This application note details a highly efficient, three-step synthetic pipeline to generate tunable, push-pull fluorescent derivatives starting from 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide (also known as 4,6-dibromobenzofuroxan).

Using the 1-oxide precursor offers distinct advantages: it is highly stable, safe to store, and serves as a masked version of the highly reactive benzoxadiazole core. The synthetic logic relies on three mechanistically distinct phases:

  • Deoxygenation: The 1-oxide is reduced using triphenylphosphine ( PPh3​ ) to yield the active 4,6-dibromo-2,1,3-benzoxadiazole core 1.

  • Regioselective SN​Ar (Donor Installation): The oxadiazole ring exerts a profound electron-withdrawing effect, highly activating the C-4 and C-7 positions. Because C-4 is brominated, it undergoes rapid Nucleophilic Aromatic Substitution ( SN​Ar ) with amines or thiols under mild conditions, while the C-6 bromine remains inert 2.

  • Palladium-Catalyzed Cross-Coupling (Acceptor/Conjugation Extension): The surviving C-6 bromine is subsequently leveraged as an oxidative addition partner in Sonogashira or Suzuki couplings, extending the π -conjugation and finalizing the "push-pull" architecture 3.

Reaction Pathway Visualization

Workflow A 1. 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (Benzofuroxan Precursor) B 2. 4,6-Dibromo-2,1,3-benzoxadiazole (Deoxygenated Core) A->B Triphenylphosphine (PPh3) Toluene, Reflux, 2h [Deoxygenation] C 3. 4-Amino-6-bromo-2,1,3-benzoxadiazole (Donor-Substituted Intermediate) B->C Secondary Amine, DIPEA DCM, RT, 4h [Regioselective SNAr] D 4. 4-Amino-6-(alkynyl)-2,1,3-benzoxadiazole (Push-Pull Fluorophore) C->D Terminal Alkyne, Pd(PPh3)4, CuI DMF, 80°C, 6h [Sonogashira Coupling]

Figure 1: Three-step synthetic workflow from 4,6-dibromobenzofuroxan to a push-pull fluorophore.

Step-by-Step Experimental Protocols

Protocol A: Deoxygenation to 4,6-Dibromo-2,1,3-benzoxadiazole

Objective: Remove the N-oxide moiety to unmask the highly electrophilic benzoxadiazole core.

  • Causality: Triphenylphosphine ( PPh3​ ) acts as a potent oxygen acceptor. The thermodynamic driving force of this reaction is the formation of the highly stable P=O bond in triphenylphosphine oxide ( OPPh3​ ).

  • Self-Validating Step: The reaction progress can be visually tracked. The starting suspension dissolves, and TLC will show the complete consumption of the polar 1-oxide in favor of a higher Rf​ spot.

Procedure:

  • In a flame-dried 100 mL round-bottom flask, dissolve 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide (1.0 eq, 10.0 mmol) in anhydrous toluene (50 mL).

  • Add PPh3​ (1.2 eq, 12.0 mmol) in one single portion.

  • Equip the flask with a reflux condenser and heat the mixture to 110°C under an argon atmosphere for 2 to 4 hours.

  • Quality Control: Monitor via TLC (Hexane/EtOAc 8:2). Once the starting material is consumed, cool the reaction to room temperature.

  • Concentrate the mixture in vacuo. Purify the residue via silica gel flash chromatography (eluting with Hexane/EtOAc 9:1) to separate the product from the OPPh3​ byproduct. Yields typically exceed 85%.

Protocol B: Regioselective SN​Ar Amination (Donor Installation)

Objective: Install an electron-donating amine at the C-4 position to initiate the push-pull dipole.

  • Causality: The C-4 position is highly electrophilic due to the inductive and resonance withdrawal by the adjacent oxadiazole nitrogen. The Meisenheimer complex formed at C-4 is significantly lower in energy than at C-6. Consequently, the C-6 bromine remains perfectly intact under mild conditions, ensuring strict regiocontrol.

  • Self-Validating Step: The solution will transition from pale yellow to a vibrant deep orange/red upon the successful substitution of the amine, validating the installation of the donor group.

Procedure:

  • Dissolve 4,6-dibromo-2,1,3-benzoxadiazole (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM) (25 mL) and cool to 0°C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol) to serve as an acid scavenger.

  • Dropwise, add morpholine (or your target primary/secondary amine) (1.1 eq, 5.5 mmol).

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Quality Control: Quench the reaction with water (20 mL). Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via column chromatography (Hexane/EtOAc 7:3) to isolate 4-morpholino-6-bromo-2,1,3-benzoxadiazole.

Protocol C: Sonogashira Cross-Coupling (Acceptor Extension)

Objective: Extend the π -system at the C-6 position to finalize the fluorescent architecture.

  • Causality: The remaining C-6 bromine is unreactive to nucleophiles but readily undergoes oxidative addition with Pd(0) . CuI acts as a co-catalyst, forming a copper acetylide intermediate that transmetallates with the Palladium complex, driving the carbon-carbon bond formation.

  • Self-Validating Step: Under long-wave UV light (365 nm), the reaction mixture will shift from weakly fluorescent to intensely fluorescent (typically green, yellow, or red depending on the alkyne used), confirming the formation of the extended push-pull system.

Procedure:

  • In an oven-dried Schlenk flask, combine 4-morpholino-6-bromo-2,1,3-benzoxadiazole (1.0 eq, 2.0 mmol), Pd(PPh3​)4​ (0.05 eq, 5 mol%), and CuI (0.1 eq, 10 mol%).

  • Evacuate the flask and backfill with Argon (repeat 3x to ensure strict oxygen removal).

  • Add degassed anhydrous DMF (10 mL), followed by triethylamine ( Et3​N ) (5.0 eq, 10.0 mmol) and phenylacetylene (1.5 eq, 3.0 mmol).

  • Heat the mixture at 80°C for 6 hours.

  • Quality Control: Cool to room temperature, quench with water, and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with LiCl solution (5% aq) to remove DMF. Dry, concentrate, and purify via flash chromatography to isolate the final fluorophore.

Photophysical Data Presentation

The stepwise synthesis fundamentally alters the electronic landscape of the molecule. The table below summarizes the typical photophysical evolution from the non-fluorescent precursor to the highly fluorescent final product.

Compound StageAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( ΦF​ )Molar Extinction ( ϵ , M−1cm−1 )
1. 4,6-Dibromo-2,1,3-benzoxadiazole 340None< 0.015,000
2. 4-Morpholino-6-bromo derivative 4555300.3518,500
3. Push-Pull Alkyne Fluorophore 5106150.6832,000

Note: Data recorded in dichloromethane (DCM) at 298 K. The final push-pull fluorophore demonstrates a massive increase in both quantum yield and molar absorptivity, validating its utility in biological imaging.

References

  • Title: Competitive Deoxygenation of Benzofuroxan by 1,2,5-Tri-Phenylphosphole Source: RSC Publishing / Journal of the Chemical Society URL
  • Title: Synthesis of 4(6)
  • Title: Novel Fluorescent Pyrimidine Nucleosides Containing 2,1,3-Benzoxadiazole and Naphtho-[1,2,3-CD] Indole-6 (2H)

Sources

Method

Application Note: Fluorogenic Profiling of Intracellular Biothiols Using 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, self-validating assay design, and high-resolution cell imaging. Executive Summary & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, self-validating assay design, and high-resolution cell imaging.

Executive Summary & Mechanistic Rationale

In the landscape of molecular imaging, the accurate mapping of intracellular biothiols—such as glutathione (GSH), cysteine (Cys), and hydrogen sulfide (H₂S)—is critical for understanding cellular redox homeostasis, oxidative stress, and tumor microenvironments. 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (also known as 4,6-dibromobenzofuroxan) has emerged as a highly sophisticated, dual-reactive heterocyclic scaffold for these applications.

Unlike traditional fluorophores that are "always on" and prone to background noise, this compound operates as an intelligent, environment-sensitive probe. As a Senior Application Scientist, I emphasize that successful imaging relies not just on following a protocol, but on understanding the underlying photophysics.

The Causality of the N-Oxide "Switch"

The native 1-oxide moiety acts as an intramolecular fluorescence quencher. It induces a strong Photoinduced Electron Transfer (PET) effect, effectively rendering the unreacted probe optically "dark" .

When the probe permeates the cell membrane and encounters a thiol-rich environment, two critical chemical events occur:

  • Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient benzofuroxan ring, activated by the 4,6-dibromo leaving groups, undergoes rapid nucleophilic attack by the sulfhydryl (-SH) groups of biothiols.

  • Bioreduction: The N-oxide bond is reduced in the hypoxic/reducing intracellular environment.

This tandem reaction breaks the PET quenching cycle and restores the planar, highly conjugated benzoxadiazole structure, triggering a massive "turn-on" fluorescence signal .

Mechanism Probe 4,6-Dibromo-2,1,3- benzoxadiazole 1-oxide (OFF: Non-fluorescent) Adduct Thiol-Substituted Benzoxadiazole Adduct (ON: Highly Fluorescent) Probe->Adduct SNAr Reaction & Bioreduction NO Nitric Oxide (NO) Release / Byproducts Probe->NO Hypoxic Activation Thiol Intracellular Biothiols (GSH, Cys, H2S) Thiol->Adduct Nucleophilic Attack

Fig 1. Mechanistic pathway of probe activation via SNAr and N-oxide bioreduction.

Quantitative Photophysical Profiling

To optimize your confocal microscopy parameters, it is essential to understand the spectral shift that occurs post-activation. The dibromo substitution lowers the pKa of the resulting adducts, ensuring maximum quantum yield at physiological pH (7.2–7.4) .

Table 1: Photophysical Properties and Reactivity Profile

Compound StateExcitation (λex)Emission (λem)Quantum Yield (Φ)Detection LimitPrimary Targets
Native Probe (1-oxide) 365 nmN/A (Dark)< 0.01N/ANone (Pre-activation)
Thiol-Adduct (Activated) 430 nm520 - 550 nm0.45 - 0.60~0.14 - 0.25 µMGSH, Cys, Hcy, H₂S
NBD-Cl (Reference) 465 nm535 nm~0.30~0.50 µMBroad (Amines, Thiols)

Self-Validating Live-Cell Imaging Protocol

A protocol must be a self-validating system. False positives in fluorescence microscopy can arise from autofluorescence or non-specific binding. To establish absolute trustworthiness, this protocol incorporates a mandatory negative control using N-ethylmaleimide (NEM) , a potent and irreversible thiol scavenger .

Phase 1: Reagent Preparation
  • Probe Stock Solution: Dissolve 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide in anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C protected from light.

  • NEM Stock Solution: Prepare a 100 mM stock of NEM in ethanol.

  • Working Solutions: Dilute the probe to 10 µM in phenol red-free DMEM or PBS (pH 7.4) immediately before use. Dilute NEM to 1 mM in the same buffer.

Phase 2: Cell Culture & Treatment
  • Step 1: Seeding. Seed target cells (e.g., HeLa or MCF-7) in a 35 mm glass-bottom confocal dish at a density of 2×104 cells/well. Incubate for 24 hours at 37°C with 5% CO₂.

  • Step 2: Thiol Scavenging (The Control).

    • Experimental Group: Wash cells twice with PBS.

    • Control Group: Pre-treat cells with 1 mM NEM for 60 minutes.

    • Causality: NEM covalently alkylates free intracellular sulfhydryl groups. If the probe's fluorescence is genuinely dependent on thiol-mediated SNAr, the NEM-treated cells will remain dark, confirming target specificity and eliminating the possibility of background artifact.

  • Step 3: Probe Incubation. Add the 10 µM probe working solution to both groups. Incubate for 30 minutes at 37°C.

    • Causality: A 30-minute window provides optimal equilibrium for the SNAr reaction without inducing significant cytotoxicity.

Phase 3: Confocal Imaging
  • Step 4: Washing. Carefully remove the probe solution and wash the cells three times with warm PBS to remove unreacted extracellular probe.

  • Step 5: Image Acquisition. Transfer to a confocal laser scanning microscope.

    • Excitation Laser: 405 nm or 430 nm diode laser.

    • Emission Filter: 500–550 nm bandpass.

    • Observation: The experimental group should exhibit bright green/yellow fluorescence localized to the cytoplasm, while the NEM-control group should exhibit near-zero fluorescence.

Workflow S1 1. Cell Culture & Seeding (e.g., HeLa cells at 2x10^4/well) S2 2. Negative Control (Self-Validation) Pre-treat with 1 mM NEM for 60 min S1->S2 Control Group S3 3. Fluorogenic Probe Incubation Add 10 µM Probe for 30 min S1->S3 Experimental Group S2->S3 S4 4. Wash & Fixation Rinse 3x with PBS (pH 7.4) S3->S4 S5 5. Confocal Fluorescence Imaging Excitation: 430 nm | Emission: 520 nm S4->S5

Fig 2. Self-validating experimental workflow for intracellular biothiol imaging.

References

  • Heterocyclic N-Oxides as Small-Molecule Fluorogenic Scaffolds: Rational Design and Applications of Their “On–Off” Fluorescence. Analytical Chemistry (ACS Publications).[Link]

  • Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. Analytical Chemistry (ACS Publications).[Link]

  • A Red-Emission Fluorescent Probe for Intracellular Biothiols and Hydrogen Sulfide Imaging in Living Cells. Molecules (MDPI).[Link]

  • Recent advances in dual response molecular probes for biothiols. Luminescence (NIH/PMC).[Link]

Application

Application Note: 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide as a Bifunctional Scaffold in Advanced Material Science

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Compound Focus: 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (4,6-Dibromobenzofuroxan) Executive Summary & Molecular Causality 4,6-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Compound Focus: 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (4,6-Dibromobenzofuroxan)

Executive Summary & Molecular Causality

4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide is a highly reactive, electron-deficient bicyclic heterocycle that serves as a cornerstone building block in modern material science. While its non-oxide counterpart (benzofurazan) is widely known, the addition of the N -oxide moiety in benzofuroxan fundamentally alters the molecule's electronic landscape. The N -oxide group significantly enhances the electron-withdrawing nature of the fused ring system, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level and rendering the core highly electron-deficient.

From a synthetic design perspective, this structural feature introduces a critical causality: electronic asymmetry . The N -oxide breaks the C2v​ symmetry of the benzoxadiazole core, making the 4-position significantly more electrophilic than the 6-position. This allows researchers to perform highly regioselective nucleophilic aromatic substitutions ( SN​Ar ), sequentially installing different functional groups. Furthermore, the dibromo substitution provides ideal handles for transition-metal-catalyzed cross-coupling, enabling the construction of extended π -conjugated polymers for organic electronics[1].

Application I: Organic Electronics & D-A Conjugated Polymers

Due to its profound electron-accepting capabilities, the benzofuroxan core is an ideal "Acceptor" (A) unit in Donor-Acceptor (D-A) conjugated polymers. When copolymerized with electron-rich "Donor" (D) units (e.g., thiophene or carbazole derivatives), the resulting materials exhibit narrow bandgaps, enhanced charge transport, and tunable emission wavelengths, making them highly valuable for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)[1].

PolymerWorkflow A 4,6-Dibromo-benzofuroxan (Acceptor) C Pd Catalyst / Base Degassed Solvent A->C Suzuki Coupling B Donor Monomer (e.g., Thiophene) B->C D D-A Alternating Copolymer C->D Polymerization E OLED / OPV Device D->E Film Fabrication

Workflow for synthesizing Donor-Acceptor conjugated polymers using Suzuki-Miyaura cross-coupling.
Protocol 1: Synthesis of D-A Polymers via Suzuki-Miyaura Polycondensation

Causality Note: Strict exclusion of oxygen is required in this protocol. Oxygen not only degrades the Pd(0) catalyst but also induces homocoupling of the boronic esters, which disrupts the strictly alternating D-A sequence and ruins the polymer's optoelectronic performance.

  • Monomer Preparation: In a Schlenk flask, combine 1.0 eq of 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide, 1.0 eq of a diboronic ester donor monomer (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole), and 3.0 eq of K2​CO3​ .

  • Solvent Degassing: Add a biphasic mixture of Toluene/Water (5:1 v/v). Subject the mixture to three rigorous freeze-pump-thaw cycles to remove dissolved oxygen.

  • Catalyst Injection: Under a positive flow of Argon, quickly add 0.05 eq of Pd(PPh3​)4​ . Seal the flask and heat to 90°C for 48 hours under vigorous stirring.

  • End-Capping (Self-Validation): To ensure no reactive end-groups remain (which act as charge traps in OLED devices), add phenylboronic acid (excess) and react for 6 hours, followed by bromobenzene (excess) for another 6 hours.

  • Purification: Precipitate the polymer into cold methanol. To achieve device-grade purity, perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers, before extracting the final high-molecular-weight polymer with chloroform.

Application II: Fluorescent Probes for Biothiol Sensing

Bridging material science and drug development, 4,6-dibromobenzofuroxan is utilized to synthesize "turn-on" fluorescent probes. The core is initially non-fluorescent due to the heavy-atom effect of the bromines and internal quenching. However, reactions with nucleophiles such as phenols or arenethiols lead to highly regioselective substitutions, yielding 4-aryloxy-6-bromo or 4-arylthio-6-bromo derivatives. The substitution of the strongly electron-withdrawing bromine with an electron-donating thioether or ether linkage triggers an Intramolecular Charge Transfer (ICT), resulting in strong fluorescence.

SNArSensing Probe 4,6-Dibromo-benzofuroxan (Weak Fluorescence) Reaction SNAr Reaction (Mild Base, RT) Probe->Reaction Analyte Biothiol / Phenol (Nucleophile) Analyte->Reaction Product 4-Arylthio-6-bromo Derivative (Strong ICT Emission) Reaction->Product Intramolecular Charge Transfer

Mechanism of fluorescent probe activation via Nucleophilic Aromatic Substitution (SNAr).
Protocol 2: Regioselective SN​Ar for Probe Development

Causality Note: The reaction is performed at room temperature with a mild base (e.g., Et3​N ). The N -oxide group highly activates the 4-position, allowing substitution to occur rapidly without the need for harsh heating, which could lead to unwanted bis-substitution at the 6-position or degradation of sensitive biological analytes.

  • Activation: Dissolve 1.0 mmol of 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide in 10 mL of anhydrous dichloromethane (DCM).

  • Nucleophilic Addition: Add 1.1 mmol of the target arenethiol (or biothiol analyte) followed dropwise by 1.5 mmol of triethylamine ( Et3​N ). Stir at room temperature for 2 hours.

  • Verification & Quality Control: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The self-validating indicator of success is the appearance of a new spot that exhibits intense visible fluorescence under a 365 nm UV lamp, confirming the ICT mechanism is active.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography to isolate the 4-arylthio-6-bromo-2,1,3-benzoxadiazole product.

Application III: Precursors for High-Energy-Density Materials (HEDMs)

Due to its high nitrogen and oxygen content, the benzofuroxan framework is heavily investigated as a foundation for advanced energetic materials, explosives, and propellants[2]. By utilizing the reactive halogen sites, researchers can perform nitration or azidation to synthesize remarkably dense energetic materials. For instance, converting the core into dinitrobenzofuroxan derivatives yields materials with exceptional crystal densities (up to 1.88 g/cm³), making them superior to many traditional high-energy materials[3].

Protocol 3: Azidation for Energetic Material Synthesis

Causality Note: Azidation must be conducted in polar aprotic solvents (like DMF or DMSO) to stabilize the transition state of the SN​Ar reaction. Extreme caution and blast shielding are required, as poly-azido benzofuroxans are highly sensitive to friction and impact.

  • Precursor Dissolution: Dissolve 4,6-dibromobenzofuroxan in anhydrous DMF under an inert atmosphere.

  • Azide Addition: Slowly add 2.2 eq of Sodium Azide ( NaN3​ ) in small portions at 0°C to prevent thermal runaway.

  • Cyclization/Precipitation: Stir the mixture at room temperature for 12 hours. Carefully pour the mixture into ice water to precipitate the energetic product. Filter and wash with cold water.

Quantitative Data Summary

The following table summarizes the optoelectronic and physical shifts observed when 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide is transformed into its primary material applications.

Material / DerivativeStructural RoleLUMO Level (eV)Absorption Max ( λmax​ )Emission Max ( λem​ )Primary Application Field
4,6-Dibromo-benzofuroxan Electrophilic Precursor-3.2 eV~350 nmNon-fluorescentStarting Scaffold
4-Arylthio-6-bromo Derivative ICT Fluorophore-3.0 eV~420 nm~530 nm (Green)Biothiol Sensors
D-A Copolymer (Thiophene) Electron Acceptor-3.5 eV~550 nm~680 nm (Red/NIR)OLEDs / OPVs[1]
Poly-Azido/Nitro Derivative High-Density CoreN/AN/AN/AEnergetic Materials (HEDMs)[3]

Sources

Method

Application Note: Developing Thiol-Dependent Nitric Oxide Release and Cytotoxicity Assays Using 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological Nitric Oxide (NO) Donors, Assay Development, Mechanistic Profiling Introduction and Mechanistic Rationale Be...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological Nitric Oxide (NO) Donors, Assay Development, Mechanistic Profiling

Introduction and Mechanistic Rationale

Benzofuroxans (1,2,5-oxadiazole 2-oxides) represent a premier class of pharmacological nitric oxide (NO) donors, widely utilized in the development of anti-cancer, anti-biofilm, and vasodilatory therapeutics . Among these, 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (DBBF) serves as an excellent model compound for assay development.

The Causality of Chemical Design: The NO-donating capacity of benzofuroxans is strictly dependent on their reaction with endogenous thiols (e.g., Glutathione [GSH], L-cysteine). The substitution of bromine atoms at the 4 and 6 positions of the DBBF ring is not arbitrary. Halogens are highly electronegative; they withdraw electron density from the benzofuroxan core via strong inductive effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This renders the ring highly electrophilic, accelerating nucleophilic attack by thiolate anions (RS⁻) and facilitating rapid ring-opening and NO release .

G DBBF 4,6-Dibromo-2,1,3- benzoxadiazole 1-oxide RingOpen Furoxan Ring Opening DBBF->RingOpen Thiols Intracellular Thiols (GSH, L-Cysteine) Thiols->RingOpen Nucleophilic Attack NO Nitric Oxide (NO) Release RingOpen->NO Intermediate Breakdown Griess Nitrite (NO2-) Detection NO->Griess Oxidation (In Vitro) Targets Cellular Targets (Apoptosis) NO->Targets Bioactivity (In Vivo)

Mechanism of thiol-dependent NO release from DBBF and downstream assay detection pathways.

Cell-Free Thiol-Dependent NO Release Kinetics (Griess Assay)

To quantify the NO-donating capacity of DBBF, we utilize a cell-free kinetic assay. Because NO is a radical gas with a half-life of seconds in oxygenated aqueous media, it rapidly oxidizes to stable nitrite (NO₂⁻). The Griess assay colorimetrically detects this nitrite accumulation, providing a reliable, cumulative readout of NO donation .

Experimental Protocol

Self-Validation Check: This protocol includes a "No Thiol" control. This is an absolute requirement to validate that NO release is mechanistically driven by thiol interaction rather than spontaneous aqueous hydrolysis.

  • Reagent Preparation:

    • DBBF Stock: Prepare a 10 mM stock solution in anhydrous DMSO. Note: Store at -20°C protected from light to prevent photochemical isomerization.

    • Thiol Solutions: Prepare 50 mM stocks of L-cysteine and GSH in 50 mM Phosphate-Buffered Saline (PBS), pH 7.4.

    • Griess Reagents:

      • Reagent A: 1% sulfanilamide in 5% H₃PO₄.

      • Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in ddH₂O.

  • Reaction Setup:

    • In a 96-well clear-bottom plate, add DBBF to a final concentration of 100 µM in PBS containing either 5 mM L-cysteine, 5 mM GSH, or no thiol (control). The total reaction volume should be 100 µL per well.

    • Incubate the plate at 37°C in the dark.

  • Derivatization and Measurement:

    • At designated time points (15, 30, 60, 120 min), add 50 µL of Griess Reagent A to the wells. Incubate for 5 minutes at room temperature.

    • Add 50 µL of Griess Reagent B. A magenta color will develop immediately. Incubate for 5 minutes.

    • Measure absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate nitrite concentrations using a standard curve generated with sodium nitrite (NaNO₂) ranging from 0 to 100 µM.

Quantitative Data Summary

Table 1: Representative Thiol-Dependent NO Release Kinetics of DBBF (100 µM)

Time (min)L-Cysteine (5 mM) - Nitrite (µM)GSH (5 mM) - Nitrite (µM)Control (No Thiol) - Nitrite (µM)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
1512.4 ± 1.28.1 ± 0.90.2 ± 0.1
3025.6 ± 1.815.3 ± 1.10.3 ± 0.1
6048.2 ± 2.528.7 ± 1.90.4 ± 0.2
12075.1 ± 3.145.4 ± 2.40.5 ± 0.2

Analytical Insight: DBBF exhibits faster NO release kinetics in the presence of L-cysteine compared to GSH. GSH is a bulkier tripeptide; the steric hindrance around its sulfhydryl group reduces the rate of nucleophilic attack on the sterically crowded 4,6-dibromo-substituted furoxan ring.

Intracellular NO Imaging and Cytotoxicity Workflow

While cell-free assays confirm the chemical mechanism, cellular assays are required to prove that DBBF permeates the lipid bilayer and undergoes thiol-mediated activation in the cytosol to induce anti-proliferative effects .

The Causality of Probe Selection: We utilize DAF-FM DA (4-Amino-5-Methylamino-2',7'-Difluorofluorescein Diacetate). As a diacetate, it is cell-permeable. Intracellular esterases cleave the acetate groups, trapping the non-fluorescent DAF-FM inside the cell. DAF-FM exclusively reacts with NO-derived reactive nitrogen species (e.g., N₂O₃) to form a highly fluorescent benzotriazole, providing precise spatial resolution of DBBF activation.

Experimental Protocol
  • Cell Culture & Seeding:

    • Seed target cancer cells (e.g., MCF-7 breast adenocarcinoma) at a density of 1 × 10⁴ cells/well in a 96-well black plate with clear bottoms. Incubate overnight at 37°C, 5% CO₂.

  • DAF-FM DA Loading:

    • Wash cells twice with warm PBS to remove serum esterases.

    • Add 5 µM DAF-FM DA in serum-free medium. Incubate for 30 minutes at 37°C.

    • Wash cells twice with PBS to remove extracellular probe, then add complete culture medium.

  • DBBF Treatment & Imaging:

    • Treat cells with DBBF (10 µM, 25 µM, and 50 µM).

    • Incubate for 2 hours. Capture images using a fluorescence microscope (Excitation: 495 nm / Emission: 515 nm).

  • Parallel Viability Assessment (Self-Validating Step):

    • To correlate NO release with cytotoxicity, treat a parallel plate of cells with DBBF for 48 hours.

    • Perform a standard MTT or CellTiter-Glo® assay to determine the IC₅₀. The loss of viability should directly correlate with the dose-dependent intracellular fluorescence observed in Step 3.

Critical Parameters and Troubleshooting (E-E-A-T)

As an Application Scientist, ensuring assay robustness requires controlling the following variables:

  • Solvent Effects and Precipitation: DBBF is highly hydrophobic. Ensure the final DMSO concentration in aqueous assays does not exceed 1% (v/v). Higher concentrations can precipitate the compound or induce baseline cytotoxicity in cellular assays.

  • pH Sensitivity: The nucleophilicity of thiols is highly pH-dependent (driven by the pKa of the sulfhydryl group). Ensure the PBS used in the Griess assay is strictly buffered to pH 7.4. A drop in pH will protonate the thiolate anion, drastically reducing the apparent NO release rate and leading to false negatives.

  • Photolability: Benzofuroxans are inherently light-sensitive. All stock solutions and assay plates must be wrapped in foil. Photochemical degradation can lead to spontaneous, non-thiol-dependent NO release, destroying the assay's signal-to-noise ratio.

References

  • Chugunova E, Gibadullina E, Matylitsky K, et al. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Pharmaceuticals. 2023;16(4):499.[Link]

  • Larin AA, Fershtat LL, Ustyuzhanina NE, et al. Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. Molecules. 2023;28(19):6969.[Link]

  • Zheng Y, Wang X, et al. Nitric oxide-releasing Platinum(IV) Prodrug Efficiently Inhibits Proliferation and Metastasis of Cancer Cells. Chemical Communications. 2020;56(61):8683-8686.[Link]

  • Barraud N, Kelso MJ, Rice SA, et al. Furoxan Nitric Oxide Donors Disperse Pseudomonas aeruginosa Biofilms, Accelerate Growth, and Repress Pyoverdine Production. ACS Chemical Biology. 2017;12(8):2085-2094.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide Synthesis

Welcome to the Advanced Application Support Portal. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for the oxidative cyclization of 2,4-dibromo-6-nitroaniline to 4,6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for the oxidative cyclization of 2,4-dibromo-6-nitroaniline to 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide (also known as 4,6-dibromobenzofuroxan).

Diagnostic Knowledge Base (FAQs)

Q: Why does my oxidative cyclization stall at 40–50% conversion, leaving unreacted starting material? A: This is almost always a phase-transfer failure. The reaction between the highly lipophilic 2,4-dibromo-6-nitroaniline and the aqueous hypochlorite anion ( ClO− ) occurs in a biphasic system. If you omit a phase-transfer catalyst (PTC) or use insufficient agitation, the reaction is restricted to the solvent interface and will stall. We recommend using 10–15 mol% tetrabutylammonium bromide (TBAB) combined with vigorous stirring (>800 rpm) to actively shuttle the ClO− into the organic phase[1].

Q: I am getting a black, tarry crude mixture instead of a yellow/orange solid. What went wrong? A: You have likely lost control of the reaction exotherm. The initial N-chlorination of the aniline is highly exothermic. If the internal temperature exceeds 10 °C during the dropwise addition of NaOCl , the reactive N-chloroamine intermediate will undergo intermolecular azo-coupling or oxidative polymerization rather than the desired intramolecular cyclization[2]. Always maintain the reaction vessel in an ice-water bath (0–5 °C) until the addition is complete.

Q: My 1H NMR spectrum shows two distinct sets of aromatic signals, but my TLC shows a single, clean spot. Is my product contaminated? A: No, your product is pure. This is a classic hallmark of the Boulton-Katritzky rearrangement . Asymmetric benzofuroxans exist in a dynamic tautomeric equilibrium. In solution, 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide rapidly equilibrates with its tautomer, 5,7-dibromo-2,1,3-benzoxadiazole 1-oxide. At room temperature, the NMR timescale resolves both tautomers, presenting as a mixture. This confirms your product's structural identity, not an impurity.

Quantitative Optimization Matrix

To ensure a self-validating and reproducible workflow, adhere strictly to the following quantitative parameters. Deviations will directly impact the mechanistic pathway.

Reaction ParameterOptimal RangeConsequence of Deviation
NaOCl Concentration 10–15% active chlorine<10%: Incomplete conversion. >15%: Over-oxidation and ring-opening.
KOH Concentration 40–50% wtInsufficient base prevents the formation of the reactive anilide anion.
Addition Temperature 0–5 °C>10 °C: Causes tarring and intermolecular azo-coupling (diminished yield).
Stirring Rate >800 rpmLow agitation limits phase-transfer efficiency, stalling the reaction.
Catalyst (TBAB) 10–15 mol%<5 mol%: Drastically increases reaction time (>12 h) and lowers yield.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop system; every critical step contains a self-validating checkpoint to ensure you do not proceed with compromised reagents or stalled kinetics[3].

Step 1: Reagent Validation

  • Action: Before starting, verify the potency of your sodium hypochlorite ( NaOCl ) solution.

  • Validation Checkpoint: Drop 10 µL of the NaOCl solution onto a piece of starch-iodide paper. An immediate, deep blue-black color confirms sufficient active oxidant. If the color is faint or delayed, discard the bleach and obtain a fresh >10% solution.

Step 2: Biphasic Assembly

  • Action: In a 500-mL round-bottom flask equipped with a magnetic stirrer, suspend 2,4-dibromo-6-nitroaniline (10.0 g, ~33.8 mmol) and TBAB (1.1 g, 3.4 mmol) in dichloromethane (100 mL). Add aqueous KOH solution (15 mL, 50% wt).

  • Causality: The strong base deprotonates the aniline, forming an anilide anion that is highly susceptible to electrophilic attack by the incoming hypochlorite.

Step 3: Controlled Oxidative Cyclization

  • Action: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Begin vigorous stirring (>800 rpm). Add the validated NaOCl solution (150 mL) dropwise via an addition funnel over 30–45 minutes.

  • Validation Checkpoint: The reaction mixture will visually transition from a bright yellow suspension to a deep orange/red biphasic solution.

  • Action: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material ( Rf​≈0.6 ) must completely disappear, replaced by a single lower- Rf​ spot corresponding to the N-oxide.

Step 4: Workup & Isolation

  • Action: Transfer the mixture to a separatory funnel. Isolate the organic layer and extract the aqueous layer with additional CH2​Cl2​ (2 × 50 mL). Wash the combined organics with distilled water (100 mL) and brine (100 mL), then dry over anhydrous Na2​SO4​ .

  • Action: Filter and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.

  • Validation Checkpoint: You should obtain a yellow-orange crystalline solid with a yield of 80–89%.

Pathway & Workflow Visualizations

SynthesisWorkflow SM 2,4-Dibromo-6-nitroaniline (Starting Material) Reagents NaOCl (>10%), KOH (50%) TBAB (PTC), CH2Cl2/H2O 0-5 °C to RT SM->Reagents Reaction Biphasic Oxidative Cyclization (Vigorous Stirring, 4-6 h) Reagents->Reaction Workup Phase Separation & Organic Extraction Reaction->Workup Issue1 Low Yield / Unreacted SM? Reaction->Issue1 Issue2 Side Products / Tar? Reaction->Issue2 Product 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (>85% Yield) Workup->Product Fix1 Verify NaOCl active chlorine Ensure vigorous stirring (>800 rpm) Issue1->Fix1 Fix2 Control exotherm (<10 °C) Avoid excess base Issue2->Fix2

Biphasic oxidative cyclization workflow for 4,6-dibromobenzofuroxan synthesis and troubleshooting.

Mechanism SM 2,4-Dibromo- 6-nitroaniline Deprot Deprotonation (KOH) SM->Deprot Anion Anilide Anion Deprot->Anion Oxidation N-Chlorination (NaOCl / TBAB) Anion->Oxidation NChloro N-Chloroamine Intermediate Oxidation->NChloro Cyclize Intramolecular Cyclization NChloro->Cyclize Product 4,6-Dibromo-2,1,3- benzoxadiazole 1-oxide Cyclize->Product

Mechanistic pathway of hypochlorite-mediated oxidative cyclization to form the benzofuroxan core.

References

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study Frontiers in Chemistry / PMC[Link]

  • Fluorescent Conjugated Polymers That Incorporate Substituted 2,1,3-Benzooxadiazole and 2,1,3-Benzothiadiazole Units Macromolecules (MIT Repository)[Link]

Optimization

Technical Support Center: Solubilizing 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of highly lipophilic probes and NO-donors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of highly lipophilic probes and NO-donors. 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (also known as 4,6-dibromobenzofuroxan) is a notoriously difficult compound to keep in solution. Its rigid, planar aromatic structure and lack of ionizable groups at physiological pH promote strong intermolecular π-π stacking, causing it to rapidly crystallize and precipitate when introduced to water .

This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols to ensure your compound remains stable and active in aqueous assay environments.

Part 1: Troubleshooting & FAQs

Q1: My 4,6-dibromobenzofuroxan precipitates immediately when diluting the DMSO stock into PBS. What is the mechanistic cause, and how do I fix it? A1: This is a classic "solvent shift" phenomenon. When you pipette a concentrated DMSO stock into an aqueous buffer, the local dielectric constant of the micro-environment rapidly increases. The highly lipophilic 4,6-dibromobenzofuroxan molecules are forced out of solvation, breaching their metastable zone width, which leads to immediate nucleation and precipitation. Fix: Never inject the stock directly into a large volume of buffer. Instead, either use a step-wise co-solvent microemulsion (e.g., PEG300/Tween 80) to gradually lower the dielectric constant, or utilize a host-guest complexation strategy using cyclodextrins .

Q2: I need to keep the final DMSO concentration below 0.5% for sensitive cell-based assays. How can I achieve a working concentration without crashing the compound? A2: You must mask the hydrophobicity of the compound rather than altering the solvent. We highly recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a lipophilic inner cavity that encapsulates the dibromobenzofuroxan core, while its hydrophilic exterior maintains excellent aqueous solubility. This allows you to achieve high micromolar concentrations without relying on cytotoxic levels of organic solvents .

Q3: My biological assay results are highly variable between replicates, but the buffer looks clear. Could this be a solubility issue? A3: Yes. You are likely experiencing "kinetic solubility" failure. The compound forms sub-visible colloidal aggregates over time, leading to inconsistent effective concentrations. Validation Step: Centrifuge your assay buffer at 10,000 × g for 10 minutes. If a microscopic pellet forms, you have micro-precipitation. To fix this, supplement your assay buffer with a carrier protein like 0.1–1% Bovine Serum Albumin (BSA), which provides non-specific hydrophobic binding pockets to stabilize the free compound.

Part 2: Solubilization Strategies & Quantitative Data

Selecting the right solubilization strategy depends entirely on your downstream application. The table below summarizes the causality and expected outcomes of each approach.

Solubilization StrategyMechanism of ActionMax Aqueous Conc.Final Organic %Cytotoxicity RiskRecommended Application
Direct DMSO Dilution Direct solvation< 10 µM< 0.5%LowHighly sensitive cell assays
Carrier Protein (1% BSA) Non-specific hydrophobic binding50 - 100 µM< 1.0%LowBiochemical assays, protein binding
HP-β-CD Complexation Hydrophobic cavity encapsulation0.5 - 5 mM< 1.0%LowCell-based assays, structural studies
Co-solvent Emulsion Lowers dielectric constant of solvent1 - 2 mg/mL10 - 50%HighIn vivo dosing, cell-free assays

Part 3: Decision Workflow

Use the following logical workflow to determine the optimal path for preparing your aqueous solutions.

SolubilizationWorkflow Start 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (Solid) DMSO Dissolve in 100% DMSO (Stock Solution) Start->DMSO Dilution Dilute into Aqueous Buffer DMSO->Dilution Check Precipitation Observed? Dilution->Check Cosolvent Add Co-solvent (e.g., 5-10% Ethanol/PEG) Check->Cosolvent Yes Cyclodextrin Complex with HP-β-CD (1:1 or 1:2 Molar Ratio) Check->Cyclodextrin Yes BSA Use Carrier Protein (0.1-1% BSA) Check->BSA Yes Success Stable Aqueous Solution Ready for Assay Check->Success No Cosolvent->Success Cyclodextrin->Success BSA->Success

Caption: Decision tree for overcoming 4,6-dibromobenzofuroxan precipitation in aqueous buffers.

Part 4: Validated Experimental Protocols

Protocol A: HP-β-CD Complexation (Gold Standard for Cell Assays)

This protocol creates a thermodynamically stable inclusion complex, allowing for high compound concentrations without organic solvent toxicity.

  • Prepare Host Solution: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v). Filter sterilize (0.22 µm) if required for cell culture.

  • Prepare Guest Stock: Dissolve 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide in anhydrous DMSO to a concentration of 50 mM. Note: Moisture-contaminated DMSO will drastically reduce initial solubility.

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the DMSO stock dropwise. Ensure the final DMSO concentration remains ≤ 1.0% (v/v).

  • Thermodynamic Drive: Sonicate the mixture in a water bath for 15 minutes at room temperature. The mechanical energy helps overcome the activation barrier for the guest molecule to enter the cyclodextrin cavity.

  • Self-Validation Step: Centrifuge the final solution at 10,000 × g for 10 minutes.

    • If no pellet forms: Complexation is 100% successful.

    • If a pellet forms: The compound exceeded the encapsulation capacity. Transfer the supernatant to a new tube and measure the true soluble concentration via UV-Vis or HPLC before proceeding.

Protocol B: Co-Solvent Microemulsion (For Cell-Free/In Vivo Assays)

This protocol gradually transitions the compound from a pure organic phase to an aqueous phase using surfactants, preventing the "solvent shift" shock .

  • Primary Solvation: Dissolve the compound in 100% anhydrous DMSO to create a 20 mg/mL stock.

  • Dielectric Transition: In a fresh tube, combine the required volume of DMSO stock with PEG300 (40% of the final intended volume). Vortex until the solution is completely clear.

  • Surfactant Coating: Add Tween 80 (5% of the final intended volume) to the mixture. Vortex vigorously for 60 seconds. The Tween 80 acts to lower the interfacial tension of the forming micelles.

  • Aqueous Integration: Slowly add your aqueous buffer (Saline or PBS, 45% of final volume) dropwise while continuously vortexing. The solution should remain optically clear.

References

  • Title: Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity Source: MDPI / National Institutes of Health (NIH) URL:[Link]

  • Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI Pharmaceutics URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide Assays

Welcome to the Technical Support Center for fluorogenic assays utilizing 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (dibromobenzofuroxan). This guide is designed for researchers, analytical scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorogenic assays utilizing 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (dibromobenzofuroxan). This guide is designed for researchers, analytical scientists, and drug development professionals who need to diagnose and eliminate background fluorescence issues when using benzoxadiazole-class derivatization reagents.

Mechanistic Overview & Troubleshooting FAQs

Q1: Why does my assay exhibit high background fluorescence even before the target nucleophile is added? A: 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide is designed to be non-fluorescent until it undergoes nucleophilic aromatic substitution (SNAr) with a target amine or thiol. However, in aqueous buffers at the alkaline pH required to deprotonate the target nucleophile, hydroxide ions ( OH− ) act as competing nucleophiles. This leads to the hydrolysis of the bromo leaving groups, generating a hydroxylated benzofuroxan byproduct. The newly introduced hydroxyl group acts as a strong electron donor, establishing an intramolecular charge transfer (ICT) network with the electron-withdrawing 1-oxide ring. This ICT transition [1].

Q2: How can I quench the reaction to isolate the specific signal from the background noise? A: The most effective, self-validating method to eliminate hydrolysis-induced background is post-reaction acidification. After allowing the derivatization reaction to proceed in an alkaline buffer, you must rapidly lower the pH of the reaction mixture to approximately 2.0. Acidification protonates the hydroxyl groups of the hydrolyzed byproducts,[2]. Meanwhile, the stable amine or thioether adducts formed with your target remain structurally intact and fluorescent under acidic conditions, drastically[3].

Q3: What buffer systems should I avoid when working with this reagent? A: Never use buffers containing primary or secondary amines, such as Tris, Tricine, or glycine. The benzoxadiazole core will readily react with these buffer components via SNAr, [4]. Instead, utilize non-nucleophilic buffers like borate, phosphate, or HEPES (which contains a tertiary amine that is sterically hindered). If you are targeting thiols, adding a chelator like EDTA (1–2 mM) is critical to[3], which would otherwise force you to use higher probe concentrations and thus increase background.

Q4: How does the stoichiometric ratio of the probe affect background, and how should it be optimized? A: Excess unreacted probe is a primary driver of background noise due to eventual hydrolysis or non-specific binding to hydrophobic pockets in complex biological matrices. We recommend a titration matrix starting at a 5-fold to 10-fold molar excess of the probe relative to the estimated target concentration. Do not exceed a 50-fold excess. If the reaction kinetics are too slow at lower concentrations, (e.g., 50–60 °C) rather than increasing the probe concentration[4].

Reaction Pathway & Logic Diagram

G Reagent 4,6-Dibromo-2,1,3- benzoxadiazole 1-oxide (Non-fluorescent) Adduct Specific Adduct (Highly Fluorescent) Reagent->Adduct SNAr Reaction Byproduct Hydrolyzed Byproduct (Background Fluorescence) Reagent->Byproduct Competing Hydrolysis Target Target Nucleophile (Amine/Thiol) Target->Adduct Hydrolysis Aqueous Buffer (OH- Ions) Hydrolysis->Byproduct Quench Acidification (pH < 3) Protonation Step Adduct->Quench Byproduct->Quench FinalAdduct Stable Adduct (Signal Retained) Quench->FinalAdduct pH Resistant FinalByproduct Protonated Byproduct (Fluorescence Quenched) Quench->FinalByproduct ICT Disrupted

Pathway of benzoxadiazole derivatization: specific adduct formation vs. hydrolysis and quenching.

Self-Validating Experimental Protocol

This step-by-step methodology is engineered to be self-validating. By running the parallel "Reagent Blank" exactly as described, you establish a baseline that isolates hydrolysis-driven background from the true target signal.

Materials Required:

  • 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (10 mM stock in anhydrous DMSO). Store desiccated at -20°C.

  • 0.1 M Borate buffer, pH 8.5 (Add 2 mM EDTA if targeting thiols).

  • 0.1 M HCl (for the quenching step).

Step-by-Step Workflow:

  • Sample & Blank Preparation:

    • Test Sample: Dilute the target analyte in 0.1 M Borate buffer (pH 8.5) to a final volume of 1.0 mL.

    • Reagent Blank: Prepare 1.0 mL of 0.1 M Borate buffer (pH 8.5) with no target analyte.

  • Reagent Addition: Add 10 µL of the 10 mM probe stock (in DMSO) to both the Test Sample and the Reagent Blank. Vortex immediately for 5 seconds.

    • Causality Note: Keeping the final organic solvent concentration low (≤1%) prevents protein precipitation and limits the solvatochromic background enhancement of the unreacted probe.

  • Incubation: Incubate the mixtures at 50 °C for 30 minutes in the dark.

    • Causality Note: Elevated temperature accelerates the SNAr kinetics, allowing for a lower probe concentration and [4].

  • Acid Quenching (Critical Step): Add 600 µL of 0.1 M HCl to both tubes. Vortex well. [3].

  • Fluorescence Measurement: Measure the fluorescence using a spectrophotometer (Ex/Em will vary slightly based on the adduct, typically ~380/510 nm). Subtract the Reagent Blank RFU from the Test Sample RFU to obtain the true signal.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the quantitative impact of various buffer and quenching conditions on the Signal-to-Background (S/B) ratio. Data represents a standard 10 µM target amine derivatized with a 10-fold molar excess of probe.

Experimental ConditionTarget Signal (RFU)Background Blank (RFU)S/B RatioMechanistic Outcome
pH 8.5, No Quench (Measured at pH 8.5)12,5004,2002.98 High background due to unquenched hydroxylated byproducts.
pH 8.5, Acid Quenched to pH 2.0 11,80035033.71 Hydrolyzed byproduct protonated; ICT disrupted and background quenched.
Tris Buffer (pH 8.5), Acid Quenched 45,00044,5001.01 Primary amine in Tris buffer reacted completely with the probe.
100x Probe Excess, Acid Quenched 14,2002,1006.76 Massive excess of probe leads to aggregation and solvatochromic noise.

References

  • NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chem Soc Rev (via National Center for Biotechnology Information).[Link]

  • NBD-Cl as a Post-Column Reagent for Primary and Secondary Amines after Separation by Ion-Exchange Chromatography. Analytical Letters (Taylor & Francis).[Link]

  • Development of water-soluble fluorogenic reagents having a 2,1,3-benzoxadiazole structure and their application to the determination of peptides. Analyst.[Link]

Sources

Optimization

Application Scientist Support Portal: 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

Welcome to the Technical Support Center for 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (commonly known as 4,6-dibromobenzofuroxan). As a highly reactive, electron-deficient 10π-electron heterocycle, this compound is an inv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (commonly known as 4,6-dibromobenzofuroxan). As a highly reactive, electron-deficient 10π-electron heterocycle, this compound is an invaluable tool in drug development as a nitric oxide (NO) donor and a superelectrophilic intermediate. However, its unique electronic structure makes it highly susceptible to photolytic degradation, thermal isomerization, and nucleophilic attack.

This guide is engineered for researchers and development professionals to diagnose, troubleshoot, and prevent stability and storage issues during experimental workflows.

Part 1: Physicochemical & Stability Diagnostics

To establish a baseline for experimental design, all handling protocols must respect the compound's strict physicochemical boundaries. The two electron-withdrawing bromine atoms at the 4 and 6 positions significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, amplifying its reactivity compared to unsubstituted benzofuroxans.

Table 1: Quantitative Stability Profile & Critical Thresholds

ParameterOptimal ConditionCritical Threshold / Consequence
Storage Temperature (Solid) 2–8°C (Short term), -20°C (Long term)>50°C triggers thermal tautomerization and ring-opening.
Light Exposure Complete darkness (Amber vials)UV/Vis (<400 nm) induces rapid dinitrosoarene formation.
Solvent Compatibility Anhydrous DMSO, MeCN, DMFProtic/nucleophilic solvents (MeOH, Amines) cause SN​Ar degradation.
Aqueous pH Stability pH 5.0 – 7.0 (Short exposure only)pH > 7.4 accelerates hydroxide-mediated ring cleavage.
Working Concentration 10 mM – 50 mM (Stock solutions)Precipitation occurs in aqueous buffers if final DMSO >1%.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: My stock solution turned from pale yellow to deep orange/brown over a few hours on the bench. What happened?

Diagnostic: Photolytic Degradation. Causality: Benzofuroxans are highly sensitive to ultraviolet and visible light. When exposed to ambient laboratory lighting, the compound absorbs photons (typically λmax​ < 400 nm), which triggers the cleavage of the strained O–N bond in the furoxan ring. This photo-induced ring opening generates a transient 1,2-dinitrosoarene intermediate, which is responsible for the dark orange/brown coloration, as demonstrated in quantum chemical studies[1]. Prolonged exposure leads to irreversible decomposition. Solution: Always handle solutions under low-light conditions and store them in opaque or amber vials.

Q2: NMR analysis of my synthesized batch shows unexpected peak splitting and a complex mixture, despite a single spot on TLC. Why?

Diagnostic: Thermal Isomerization / Tautomerization. Causality: At elevated temperatures, the furoxan ring undergoes a dynamic equilibrium known as the N-1/N-3-oxide rearrangement. Because the 4,6-dibromo substitution renders the molecule asymmetric, the shift of the oxygen atom from the N-1 position to the N-3 position (via a dinitroso intermediate) creates distinct structural isomers[2]. This process is closely related to the Boulton-Katritzky rearrangement. While TLC might not resolve these rapidly equilibrating isomers, NMR will capture the distinct chemical environments of the protons/carbons in both states. Solution: Maintain the compound at -20°C during long-term storage. Run NMR acquisitions at lower temperatures (e.g., 0°C to 10°C) to slow the exchange rate and resolve the primary isomer.

Q3: When I use this compound in biological assays (aqueous buffers), I lose electrophilic activity rapidly. How can I prevent this?

Diagnostic: Nucleophilic Aromatic Substitution ( SN​Ar ). Causality: The 4,6-dibromo substitution withdraws electron density from the already electron-deficient benzofuroxan core, classifying it as a "superelectrophile" [2]. If your biological buffer contains nucleophiles (e.g., Tris buffer, primary amines, or high concentrations of hydroxide ions at pH > 7.4), they will rapidly attack the carbocyclic ring to form stable Meisenheimer complexes, permanently destroying the compound's intended reactivity [3]. Solution: Prepare all stock solutions in anhydrous, non-nucleophilic solvents (e.g., DMSO). For aqueous assays, use non-nucleophilic buffers like HEPES or PIPES at a slightly acidic to neutral pH (6.5–7.0), and initiate the reaction immediately upon spiking the compound into the aqueous phase.

Part 3: Degradation Pathways & Validated Workflows

Mechanistic Diagram: Degradation Pathways

Pathway A 4,6-Dibromobenzofuroxan (N-1-oxide) B UV/Vis Light (<400 nm) A->B Photolysis D Thermal Stress (>50°C) A->D Heating F Nucleophilic Solvents (e.g., Amines, OH-) A->F Solvation C 1,2-Dinitrosoarene Intermediate B->C Ring Opening C->A Reversible (Dark) E Isomerization (N-3-oxide) C->E Ring Closure D->C Tautomerization G S_NAr Degradation Adducts F->G Nucleophilic Attack

Fig 1. Photolytic, thermal, and nucleophilic degradation pathways of 4,6-dibromobenzofuroxan.

Self-Validating Protocol: Preparation of Anhydrous Stock Solutions

To guarantee scientific integrity, the preparation of stock solutions must be treated as a self-validating system. This protocol ensures that environmental moisture and light do not compromise the compound before your experiment begins.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial of 4,6-dibromobenzofuroxan from -20°C storage and place it in a dark desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture. Water acts as a nucleophile over time, leading to hydrolytic degradation of the furoxan ring [4].

Step 2: Anhydrous Dissolution

  • Action: Under a nitrogen or argon atmosphere, weigh the desired amount into an amber glass vial. Dissolve immediately in strictly anhydrous, amine-free DMSO (≥99.9% purity, stored over molecular sieves) to yield a 10 mM to 50 mM stock.

  • Causality: Amber glass prevents photolytic ring-opening. Anhydrous DMSO prevents SN​Ar reactions that would occur in protic solvents like methanol.

Step 3: Aliquoting and Cryopreservation

  • Action: Divide the stock solution into single-use, light-blocking microcentrifuge tubes (e.g., 50 µL per tube). Flush the headspace with argon, seal tightly, and store at -20°C.

  • Causality: Benzofuroxans degrade rapidly upon repeated freeze-thaw cycles due to the cumulative introduction of micro-condensation and thermal stress. Single-use aliquots isolate the bulk material from these stressors.

Step 4: Spectroscopic Validation (The Self-Validation Step)

  • Action: Before utilizing an aliquot for a critical assay, dilute 1 µL of the stock into 999 µL of anhydrous MeCN and run a rapid UV-Vis scan (250 nm – 500 nm).

  • Validation Check: A pristine batch will show a sharp, characteristic absorption peak for the intact furoxan ring (typically around 360–380 nm). If a broad new absorbance band appears above 400 nm (shifting into the visible region), the aliquot has undergone dinitrosoarene formation and must be discarded.

Workflow Diagram: Standard Operating Procedure

Workflow S1 Weigh Solid (Amber Vial, N2 Atm) S2 Dissolve (Anhydrous DMSO) S1->S2 Add Solvent S3 Aliquot (Single-Use Tubes) S2->S3 Divide S4 Store (-20°C, Desiccated) S3->S4 Freeze S5 Validate (HPLC/UV-Vis) S4->S5 Thaw & Test

Fig 2. Self-validating workflow for the preparation and storage of benzofuroxan stock solutions.

References

  • First Identification of an Aliphatic cis-α,β-Dinitroso Compound: A Combined Experimental and Quantum Chemical Study The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Intriguing enigma of nitrobenzofuroxan's 'Sphinx': Boulton–Katritzky rearrangement or unusual evidence of the N-1/N-3-oxide rearrangement? RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Recent progress in synthesis and application of furoxan Organic & Biomolecular Chemistry (The Royal Society of Chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4,6-Dibromo-2,1,3-Benzoxadiazole 1-Oxide Probes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges when working with 4,6-dibromo-2,1,3-be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges when working with 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide (a brominated benzofuroxan) probes: rapid photobleaching .

While the electron-deficient nature of this scaffold makes it an exceptionally sensitive fluorogenic sensor, it also renders it highly susceptible to photo-oxidation. This guide will walk you through the causality of this degradation and provide self-validating, field-proven protocols to stabilize your fluorescence signals.

Mechanistic FAQs: Understanding the "Why"

Q: Why does 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide photobleach so rapidly compared to other scaffolds? A: The instability is inherent to its molecular structure. Upon laser excitation, the benzoxadiazole core readily undergoes intersystem crossing (ISC) from the excited singlet state ( S1​ ) to a long-lived excited triplet state ( T1​ ). In an oxygen-rich aqueous environment, this T1​ state transfers energy to molecular oxygen, generating highly reactive singlet oxygen ( 1O2​ ) and other reactive oxygen species (ROS). Because the 4,6-dibromo substitution makes the heterocyclic ring extremely electrophilic, it is rapidly attacked and cleaved by these nucleophilic ROS, leading to irreversible loss of fluorescence [1].

Q: Does the 1-oxide group contribute to this photochemical instability? A: Yes. The N-oxide moiety is photochemically labile. Prolonged irradiation can lead to photo-deoxygenation or ring-opening reactions. Minimizing the lifetime of the excited triplet state is critical to preserving the N-oxide structure and maintaining the probe's structural integrity during live-cell or fixed-tissue imaging [2].

Troubleshooting Guide: Experimental Solutions

Q: I am losing fluorescence signal within seconds of continuous laser exposure. How can I fix this immediately? A: You must implement a Reducing and Oxidizing System (ROXS). By adding a bidirectional triplet state quencher like Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), you can rapidly quench the T1​ state back to the ground state before ROS generation occurs. Trolox acts as both an electron donor and acceptor, effectively short-circuiting the photobleaching pathway.

Q: I added DABCO (1,4-diazabicyclo[2.2.2]octane) to my mounting medium, but my probe is still bleaching—and sometimes the signal disappears before I even start imaging. Why? A: DABCO is an excellent singlet oxygen scavenger but a poor choice for this specific probe. Because the 4,6-dibromo-benzofuroxan core is highly electrophilic, DABCO (a strong nucleophile) can trigger a ground-state nucleophilic aromatic substitution ( SN​Ar ) at the brominated positions. This destroys the probe chemically before photobleaching even occurs. Do not use nucleophilic antifades with brominated benzoxadiazoles.

Q: How should I adjust my confocal imaging parameters to prevent photobleaching? A: Switch from continuous wave (CW) lasers to pulsed excitation, or increase your beam scanning speed. High-speed circular or line scanning reduces the pixel dwell time, lowering the localized photon flux. This allows the triplet state of the fluorophore to relax back to the ground state between excitation events, drastically reducing the probability of photo-destruction [3].

Step-by-Step Methodologies

Protocol 1: Preparation of Trolox-Supplemented Antifade Buffer

Causality: Trolox must exist in an equilibrium between its reduced form (Trolox) and oxidized form (Trolox-quinone, TQ) to act as a bidirectional triplet state quencher. This self-validating protocol ensures the correct ratio is achieved prior to imaging.

  • Stock Preparation: Dissolve 100 mg of Trolox in 1 mL of pure methanol or DMSO to create a ~400 mM stock solution. Protect from light initially.

  • UV Activation (Critical Step): Expose the stock solution to ambient UV light (or a 365 nm benchtop lamp) for 15–20 minutes.

    • Validation Checkpoint: The clear solution will turn slightly yellow. This color change confirms the formation of Trolox-quinone (TQ). A roughly 1:1 ratio of Trolox:TQ is optimal for benzoxadiazole stabilization.

  • Buffer Integration: Dilute the activated stock 1:200 into your final imaging buffer (e.g., PBS, HEPES, or Tyrode's solution) to achieve a 2 mM final working concentration.

  • Sample Mounting: Apply the buffer to your sample incubated with the 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide probe. Seal the coverslip immediately to prevent atmospheric oxygen diffusion.

Protocol 2: Enzymatic Deoxygenation (GLOX System)

Causality: Removing molecular oxygen prevents the formation of singlet oxygen, eliminating the primary reactant responsible for the photo-oxidation of the benzofuroxan ring.

  • Prepare Base Buffer: Create a buffer containing 10 mM Tris-HCl (pH 7.5) and 50 mM NaCl.

  • Add Substrate: Supplement the buffer with 10% (w/v) D-glucose.

  • Add Enzymes: Immediately before imaging, add 0.5 mg/mL Glucose Oxidase (GLOX) and 40 μg/mL Catalase.

    • Validation Checkpoint: The sample must be imaged in a hermetically sealed chamber (e.g., a CoverWell perfusion chamber). If micro-bubbles form under the glass, your catalase concentration is too low to scavenge the hydrogen peroxide byproduct. Increase catalase to 50 μg/mL.

Quantitative Data: Antifade Efficacy Comparison

The table below summarizes the compatibility and efficacy of standard antifade reagents specifically for the 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide scaffold.

Antifade ReagentMechanism of ActionEfficacy for Brominated BenzoxadiazolesChemical CompatibilityRecommended Concentration
Trolox (UV-Activated) Triplet state quenching (ROXS)High (5–10x signal half-life)Excellent (Orthogonal)1.0 – 2.0 mM
GLOX System Enzymatic oxygen scavengingVery High (>10x signal half-life)Good (Monitor for pH drop)0.5 mg/mL
Ascorbic Acid Reducing agentModerate (2–3x signal half-life)Good10 mM
Vectashield® ProprietaryModerate Unknown (May alter local pH)N/A (Commercial)
DABCO Singlet oxygen scavengingNegative (Accelerates loss)Poor (Nucleophilic attack)AVOID

Visualizations

Photobleaching Mechanism & Mitigation

The diagram below illustrates the photochemical pathway that leads to the degradation of the benzoxadiazole core, alongside the targeted intervention points for mitigation.

Mechanism S0 Ground State (S0) Stable Probe S1 Excited Singlet (S1) Fluorescent S0->S1 Laser Excitation S1->S0 Fluorescence Emission T1 Excited Triplet (T1) Reactive State S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (Singlet Oxygen) T1->ROS O2 Interaction Bleach Photobleached Probe (Ring Cleavage) ROS->Bleach Oxidation of N-oxide Mitigation ROXS System (Trolox) Triplet Quenching Mitigation->T1 Quenches Triplet

Caption: Mechanism of benzoxadiazole photobleaching and targeted mitigation pathways.

Experimental Workflow

Follow this logical progression to ensure maximum probe stability from preparation to data acquisition.

Workflow Prep 1. Probe Prep Protect from light Buffer 2. Buffer Opt Add Trolox/GLOX Prep->Buffer Mount 3. Mounting Seal & Deoxygenate Buffer->Mount Image 4. Imaging Pulsed/Low Power Mount->Image

Caption: Step-by-step experimental workflow for minimizing photobleaching during imaging.

References

  • Brown A, Ngai TY, Barnes MA, Key JA, Cairo CW. "Substituted benzoxadiazoles as fluorogenic probes: a computational study of absorption and fluorescence." Journal of Physical Chemistry A. 2012. URL:[Link]

  • Frizon TEA, Vieira AA, da Silva FN, et al. "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study." Frontiers in Chemistry. 2020. URL:[Link]

  • Satsoura D, Leber B, Andrews DW, Fradin C. "Circumvention of Fluorophore Photobleaching in Fluorescence Fluctuation Experiments: a Beam Scanning Approach." ChemPhysChem. 2007. URL:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with peak distortion when analyzing 4,6-Dibromo-2,1,3-benzoxadiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with peak distortion when analyzing 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide and its derivatives.

Due to its unique structural features—a highly polar N-oxide moiety (a strong hydrogen bond acceptor and Lewis base) and polarizable bromine atoms—this compound is notoriously prone to severe peak tailing in reversed-phase HPLC (RP-HPLC). This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to achieve perfect peak symmetry.

Diagnostic Workflow for Peak Tailing

Before altering your method, you must isolate the root cause. Peak tailing occurs when the Asymmetry Factor ( As​ ) exceeds 1.2, typically driven by secondary chemical interactions or physical system limitations [1]. Use the decision matrix below to guide your troubleshooting.

G A Peak Tailing Detected (As > 1.2) B Analyze Analyte Chemistry (N-oxide & Bromines) A->B C Silanol Hydrogen Bonding (N-oxide Oxygen) B->C Polar Interactions D Trace Metal Chelation (Lewis Base Activity) B->D Metal Affinity E Solvent Mismatch / Overload (Poor Solubility) B->E Physical Limits F Use Type-B End-capped Silica & Lower pH to 2.5 C->F G Use PEEK Hardware & Add EDTA to Mobile Phase D->G H Match Injection Solvent & Reduce Injection Volume E->H

Troubleshooting workflow for N-oxide peak tailing in HPLC.

Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does the N-oxide group cause such severe tailing on standard C18 columns?

Causality: The N-oxide group features a dative bond ( N+−O− ), making the oxygen atom highly electron-rich and electronegative. On standard silica columns operating at a pH > 4.0, residual silanol groups (-SiOH) on the silica surface deprotonate into strongly acidic, ionized silanols (-SiO⁻) [1]. The N-oxide oxygen acts as a potent hydrogen bond acceptor, interacting strongly with these active sites. This creates a secondary retention mechanism that delays the elution of a fraction of the analyte, drawing out the trailing edge of the peak [2].

Q2: How do I know if my tailing is caused by metal chelation rather than silanol interactions?

Causality: N-oxides are strong Lewis bases that readily coordinate with trace heavy metals (such as Fe3+ or Ti4+ ) embedded in older "Type A" silica matrices or leaching from stainless steel frits and tubing . Validation: You can isolate the variable by adding a competitive chelator. If injecting your sample with 5 mM EDTA in the mobile phase instantly sharpens the peak, or if switching to a bio-inert PEEK (polyetheretherketone) column resolves the issue, your tailing is metal-induced .

Q3: Can I use Triethylamine (TEA) to block silanols for this compound?

Causality: While TEA (at ~5 mM) is a traditional mobile phase additive used to suppress silanol activity by competitively binding to the active sites, it is generally not recommended as a long-term solution. TEA can cause rapid hydrolysis of the column's stationary phase and endcapping, ultimately exposing more bare silica over time [2]. Solution: Upgrading to a high-purity "Type B" end-capped silica column and operating at a low pH is a more robust, self-validating approach.

Q4: My peak shape is still poor with a new Type B column and PEEK hardware. What is the physical cause?

Causality: If chemical interactions are ruled out, consider mass overload or solvent mismatch. Because 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide has highly rigid, hydrophobic bromines, it may have poor solubility in highly aqueous mobile phases. If the sample is dissolved in 100% strong organic solvent (e.g., DMSO) but injected into a weak mobile phase, the analyte will precipitate or disperse poorly at the column head, causing a distorted, tailing peak [3]. Ensure the injection solvent is no stronger than the initial mobile phase composition [4].

Quantitative Impact of Interventions

The table below summarizes the expected improvements in chromatographic performance when applying specific interventions to 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide separations.

Chromatographic ConditionPrimary Interaction MitigatedExpected Asymmetry Factor ( As​ )Resolution Impact
Standard Type-A C18, pH 7.0, SS Hardware None (Baseline)> 2.5 (Severe Tailing)Poor baseline separation; integration errors.
Standard Type-A C18, pH 2.5, SS Hardware Silanol Ionization1.6 - 1.9Moderate improvement; some metal chelation remains.
Type-B End-capped C18, pH 2.5, SS Hardware Steric Silanol Access1.3 - 1.5Sharp peaks; acceptable for most assays.
Type-B C18, pH 2.5, PEEK Hardware + EDTA Trace Metal Chelation1.0 - 1.15 (Ideal)Optimal symmetric peaks; highly reproducible.

Validated Experimental Protocols

To implement the solutions discussed above, follow these self-validating Standard Operating Procedures (SOPs).

Protocol A: Mobile Phase Optimization (Silanol Suppression via pH Control)

Lowering the pH to 2.5 forces residual silanols (pKa ~3.5–4.5) into their neutral, protonated state (-SiOH), preventing ionic interactions with the N-oxide group [2].

  • Buffer Selection: Weigh 2.72 g of Potassium Phosphate Monobasic ( KH2​PO4​ ) and dissolve in 1 Liter of HPLC-grade water to achieve a 20 mM concentration.

  • pH Adjustment: Insert a calibrated pH meter into the solution. Gradually add dilute Phosphoric Acid ( H3​PO4​ ) dropwise while stirring until the pH stabilizes at exactly 2.5 .

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PES or Nylon) to remove particulates.

  • System Integration: Use this as the aqueous mobile phase (Channel A).

  • Validation Step: Run a gradient profile. Ensure the organic modifier (Channel B, e.g., Acetonitrile) does not exceed 80% to prevent the phosphate buffer from precipitating in the lines.

Protocol B: System Passivation for Metal-Sensitive N-Oxides

If metal chelation is suspected, passivating the stainless steel system removes active metal ions ( Fe3+ , Ti4+ ) that coordinate with the Lewis base N-oxide .

  • Preparation: Remove the analytical column and replace it with a zero-dead-volume union. Direct the system effluent to waste.

  • Aqueous Flush: Flush the HPLC system (pump, autosampler, and tubing) with HPLC-grade water at 1.0 mL/min for 15 minutes to remove all organic solvents and buffers.

  • Passivation Agent: Prepare a 0.1 M Nitric Acid ( HNO3​ ) solution. (Caution: Ensure your detector flow cell is compatible with nitric acid; if not, bypass the detector).

  • System Wash: Pump the passivation solution through the system at 0.5 mL/min for 30 minutes.

  • Neutralization: Flush the system extensively with HPLC-grade water for 45 minutes.

  • Validation Step: Test the effluent with pH paper to ensure it has returned to a neutral pH (pH ~7.0). Reinstall a high-purity Type-B silica column and run the assay.

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Blog.[Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC International.[Link]

  • SilcoTek Corporation. "Identifying and Preventing Metal Ion Leaching in HPLC Systems." SilcoTek Blog.[Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." ALWSCI News.[Link]

  • MTC USA. "Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions." MTC USA.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide and Alternative Fluorescent Labels

Introduction: The Evolution of Fluorogenic Scaffolds Trace analysis of biomolecules in complex matrices requires selective and highly sensitive detection systems, a domain where High-Performance Liquid Chromatography cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Fluorogenic Scaffolds

Trace analysis of biomolecules in complex matrices requires selective and highly sensitive detection systems, a domain where High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC-FL) excels[1]. Because most target analytes (such as amino acids, biogenic amines, and biological thiols) lack intrinsic fluorescence, chemical derivatization using fluorogenic reagents is a mandatory analytical step[1].

Among the vast library of labeling reagents, the benzofurazan (2,1,3-benzoxadiazole) and benzofuroxan (2,1,3-benzoxadiazole N-oxide) families represent a gold standard for robust quantification. This guide critically evaluates 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (commonly referred to as 4,6-dibromobenzofuroxan)—a potent electrophilic scaffold—against classic alternatives like NBD-Cl, Monobromobimane (mBBr), and o-Phthalaldehyde (OPA).

Mechanistic Insights: Why Benzofuroxans?

The analytical power of 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide is dictated by its unique electronic structure. The benzofuroxan ring system is highly electron-deficient, making it an ideal candidate for Nucleophilic Aromatic Substitution ( SN​Ar )[2]. The presence of two bromine atoms at the 4- and 6-positions provides excellent leaving groups. When exposed to nucleophiles like the thiolate anion of cysteine or primary amines, the bromine is displaced, forming a highly stable thioether or amine bond[2].

Interestingly, the N-oxidation of the heterocyclic ring is not merely a structural artifact; heterocyclic N-oxidation is a rational design strategy to optimize fluorescence. It alters the electron system, often shifting emission wavelengths to the red region and significantly enlarging the Stokes shift compared to non-oxidized analogs, which minimizes background autofluorescence during live-cell imaging[3]. Furthermore, 4,6-disubstituted benzofuroxans and their reduced benzofurazan counterparts serve as highly tunable derivatization reagents, mirroring the utility of classic 4,7-disubstituted reagents like NBD-F and SBD-F[4].

G A Target Analyte (R-SH or R-NH2) C SNAr Reaction (pH 8.0-8.5, 60°C) A->C B 4,6-Dibromo-2,1,3- benzoxadiazole 1-oxide B->C D Fluorescent Adduct (Stable Thioether/Amine) C->D Nucleophilic substitution of Bromine E HPLC-FL or Fluorescence Microscopy D->E Quantification

Workflow of nucleophilic aromatic substitution using 4,6-dibromobenzofuroxan.

Comparative Performance Data

To make an informed selection, researchers must weigh reaction kinetics against derivative stability and spectral properties. Table 1 summarizes the quantitative and qualitative performance metrics of these labels.

ReagentTarget Functional GroupReaction MechanismExcitation / Emission (nm)Derivative StabilityKey Analytical Advantage
4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide Thiols, Primary Amines SN​Ar ~380 / ~510High (Days)Dual-reactivity, highly tunable N-oxide scaffold[3]
NBD-Cl Amines, Thiols SN​Ar 465 / 535ModerateClassic, well-characterized literature baseline
Monobromobimane (mBBr) ThiolsAlkylation ( SN​2 )394 / 490High (Days)Extremely fast kinetics; highly specific to thiols
o-Phthalaldehyde (OPA) Primary AminesSchiff Base / Isoindole340 / 455Low (Minutes)High sensitivity, rapid room-temperature reaction

Experimental Workflows and Causality

A protocol is only as robust as the chemical logic underpinning it. Below are self-validating protocols for thiol and amine derivatization, highlighting the causality behind each methodological choice.

Protocol A: Thiol Derivatization using 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

This protocol is optimized for the quantification of low-molecular-weight thiols (e.g., Glutathione, Cysteine) in biological matrices. Benzofurazan and benzofuroxan derivatives form strong fluorescent thiol adducts that are highly stable, making them suitable for both batch HPLC analysis and live-cell imaging[5].

  • Reduction of Disulfides: Treat the biological sample with 1 mM Tris(2-carboxyethyl)phosphine (TCEP) for 15 min at room temperature.

    • Causality: TCEP is a phosphine-based reducing agent. Unlike Dithiothreitol (DTT) or β -mercaptoethanol, TCEP does not contain thiol groups. If DTT were used, its free thiols would aggressively outcompete the target analyte for the electrophilic reagent, leading to massive background artifact peaks.

  • Buffer Adjustment: Dilute the sample in 100 mM Sodium Borate buffer, pH 8.5.

    • Causality: The pKa​ of the sulfhydryl group in biological thiols is approximately 8.3. A pH of 8.5 ensures a significant fraction of the thiol is deprotonated to the highly nucleophilic thiolate anion, which is strictly required to attack the electron-deficient benzofuroxan ring[2].

  • Reagent Addition: Add a 10-fold molar excess of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide dissolved in LC-MS grade Acetonitrile.

    • Causality: Benzofuroxans are highly lipophilic. Introducing them via an organic co-solvent prevents reagent precipitation in the aqueous biological matrix.

  • Thermal Activation: Incubate the mixture at 60°C for 30 minutes in the dark.

    • Causality: Unlike the ultra-fast SN​2 alkylation of monobromobimane, SN​Ar on the dibromo-benzofuroxan scaffold requires thermal energy to overcome the activation barrier of the intermediate Meisenheimer complex.

  • Reaction Termination: Quench the reaction by adding 0.1 M HCl to drop the pH to ~3.0.

    • Causality: Acidification rapidly protonates any remaining unreacted thiolate anions, halting further SN​Ar . It also stabilizes the fluorescent adduct for downstream reversed-phase HPLC analysis, as basic conditions can slowly hydrolyze the derivative over time.

Protocol B: Amine Derivatization using OPA (Comparative Baseline)
  • Buffer Adjustment: Use 100 mM Borate buffer, pH 9.5.

    • Causality: Primary amines have a higher pKa​ (~9.0-10.5) than thiols. A higher pH is required to ensure the amine is in its unprotonated, nucleophilic state.

  • Derivatization: Add OPA reagent containing 2-mercaptoethanol.

    • Causality: OPA alone cannot form a fluorophore with an amine. The reaction requires a thiol co-reactant to close the ring, forming a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.

  • Immediate Analysis: Incubate for exactly 2 minutes at room temperature and inject immediately into the HPLC.

    • Causality: The resulting isoindole derivative is notoriously unstable and degrades within minutes. Strict timing automation (often via an autosampler) is required to ensure reproducibility, contrasting sharply with the days-long stability of benzofuroxan derivatives.

G Start Select Target Group Thiol Thiols (-SH) Start->Thiol Amine Amines (-NH2) Start->Amine Fast Need ultra-fast kinetics? Thiol->Fast Stability Need high derivative stability? Amine->Stability mBBr Monobromobimane (mBBr) Fast->mBBr Yes (< 5 mins) DBBF 4,6-Dibromo-2,1,3- benzoxadiazole 1-oxide Fast->DBBF No, need scaffold tunability Stability->DBBF Yes (Custom N-oxide properties) OPA o-Phthalaldehyde (OPA) Stability->OPA No (Analyze immediately) NBD NBD-Cl / NBD-F Stability->NBD Yes (Batch HPLC)

Decision matrix for selecting fluorogenic derivatization reagents based on target and stability.

Conclusion

While classic reagents like OPA and mBBr hold their ground for specific, rapid assays, 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide provides a highly tunable, stable, and dual-reactive scaffold. Its unique N-oxide chemistry not only facilitates robust SN​Ar labeling of both amines and thiols but also provides favorable photophysical properties (such as enlarged Stokes shifts) that are highly advantageous in complex biological imaging and trace HPLC-FL analysis.

References

  • Toshimasa Toyo'oka. "Development of Benzofurazan−bearing Fluorescence Labeling Reagents for Separation and Detection in High−performance Liquid Chromatography". Chromsoc.jp. 1

  • "Synthesis and fluorescence properties of 4,5-, 4,6- and 5,6- disubstituted benzofurazan". Clockss.org.4

  • "5-Chlorobenzofuroxan | High-Quality Research Chemical". Benchchem.com. 2

  • "Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy". Analytical Chemistry, ACS Publications.5

  • "Heterocyclic N-Oxides as Small-Molecule Fluorogenic Scaffolds: Rational Design and Applications of Their 'On–Off' Fluorescence". Analytical Chemistry, ACS Publications. 3

Sources

Comparative

Validation of Analytical Methods Using 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide: A Comparative Guide

As analytical demands in drug development and metabolomics grow, the quantification of low-molecular-weight aliphatic amines and thiols remains a persistent challenge. These compounds typically lack intrinsic chromophore...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in drug development and metabolomics grow, the quantification of low-molecular-weight aliphatic amines and thiols remains a persistent challenge. These compounds typically lack intrinsic chromophores or fluorophores and exhibit poor ionization efficiency in mass spectrometry. To overcome this, pre-column derivatization is employed.

While traditional reagents like NBD-Cl and OPA have dominated the field, 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (DBBFO) offers a paradigm-shifting advantage for Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. This guide provides an objective comparison of DBBFO against standard alternatives, detailing the mechanistic causality behind its performance and establishing a self-validating framework for method validation.

Mechanistic Causality: The Chemistry of DBBFO

To utilize DBBFO effectively, one must understand the causality behind its reactivity and detection profile [1]. DBBFO features a highly electron-deficient benzofuroxan (benzoxadiazole 1-oxide) core, which strongly activates the halogen atoms toward Nucleophilic Aromatic Substitution (SNAr) [4].

When introduced to a primary/secondary amine or thiol under mildly alkaline conditions, the nucleophile attacks the highly activated 4-position of the DBBFO ring. This displaces the 4-bromo atom, forming a stable covalent adduct.

The LC-MS Isotopic Advantage (The Self-Validating System): Unlike traditional fluorogenic reagents, DBBFO is uniquely optimized for mass spectrometry. Because the SNAr reaction displaces only one bromine atom, the resulting derivatized adduct retains the 6-bromo atom. Bromine naturally exists as two stable isotopes— 79 Br (50.69%) and 81 Br (49.31%). Consequently, every true analyte adduct will exhibit a distinct 1:1 isotopic doublet (M : M+2) in the mass spectrum.

This creates a self-validating analytical system : any chromatographic peak lacking this exact 1:1 isotopic ratio can be computationally discarded as matrix noise, virtually eliminating false positives and ensuring absolute trustworthiness in complex biological matrices [2].

SNAr_Mechanism A Analyte (R-NH2 / R-SH) C S_N_Ar Intermediate (Meisenheimer Complex) A->C Nucleophilic Attack B DBBFO Reagent (4,6-Dibromo) B->C Electrophilic Core D Derivatized Adduct (6-Bromo retained) C->D Loss of HBr E LC-MS Detection (1:1 Isotopic Doublet) D->E ESI-MS/MS Validation

Logical flow of the SNAr derivatization mechanism and subsequent LC-MS isotopic validation.

Comparative Analysis: DBBFO vs. Traditional Reagents

When selecting a derivatization reagent, the choice dictates the detection modality and the robustness of the assay. The heavy atom effect induced by the retained bromine in DBBFO promotes intersystem crossing, which can quench fluorescence quantum yield compared to non-halogenated analogs [4]. However, this exact feature makes it vastly superior for LC-MS/MS.

Table 1: Comparative Performance Metrics for Amine/Thiol Derivatization
MetricDBBFO (4,6-Dibromo)NBD-ClOPA / Mercaptoethanol
Primary Modality LC-MS/MSHPLC-FLDHPLC-FLD
Reaction Mechanism SNAr (Displaces 4-Br)SNAr (Displaces Cl)Condensation
Derivatization Time 15 min (60°C)30 min (60°C)< 1 min (Room Temp)
Adduct Stability > 48 hours 24 hours< 30 minutes
MS Isotopic Signature 1:1 Doublet ( 79 Br/ 81 Br) None (Monoisotopic)None
Matrix Interference Extremely Low (Isotope Filter)ModerateHigh
Typical LOD 0.5 nM (MS/MS)5.0 nM (FLD)10.0 nM (FLD)

Data synthesized from standard validation parameters of benzofuroxan and phthalaldehyde derivatives in biological matrices [2, 3].

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and trustworthiness, the following protocol details the exact parameters required to achieve quantitative SNAr derivatization using DBBFO.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of DBBFO in LC-MS grade acetonitrile. Causality: Acetonitrile prevents hydrolysis of the reagent prior to the reaction.

  • Prepare a 100 mM sodium borate buffer, adjusted to pH 8.5. Causality: An alkaline pH is critical to ensure the target amines/thiols remain in their unprotonated, nucleophilic state.

Step 2: Reaction Execution

  • In a low-bind microcentrifuge tube, combine 50 µL of the biological sample (or standard), 50 µL of the pH 8.5 borate buffer, and 20 µL of the DBBFO stock solution.

  • Vortex for 10 seconds and incubate at 60°C for 15 minutes. Causality: Mild heating overcomes the activation energy barrier of the sterically hindered 4-position on the benzofuroxan ring, ensuring >99% reaction completion.

Step 3: Quenching and Stabilization

  • Add 10 µL of 1% formic acid to the mixture. Causality: Lowering the pH instantly protonates any remaining unreacted amines, halting the SNAr reaction and locking the formed adducts in a highly stable state for autosampler queuing.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL into the LC-MS system. Program the mass spectrometer to monitor the exact mass of the adduct (M) and the M+2 isotope.

Method Validation Framework (ICH M10)

Validating a DBBFO method requires aligning the unique isotopic properties of the reagent with standard ICH M10 bioanalytical guidelines.

Validation_Protocol Start Method Validation (ICH M10) Sub1 Selectivity & Specificity Start->Sub1 Sub2 Calibration & Linearity Start->Sub2 Sub3 Accuracy & Precision Start->Sub3 Det1 Filter by 1:1 (M:M+2) Ratio Sub1->Det1 Eliminates False Positives Det2 R² > 0.995 (Internal Standard) Sub2->Det2 Isotope Dilution Det3 QC Samples (Low, Mid, High) Sub3->Det3 %CV < 15%

Core pillars of the analytical validation framework utilizing DBBFO.

  • Selectivity: Analyze blank matrix samples. The criteria for success is not just the absence of a peak at the retention time, but the computational verification that any background noise does not possess the 1:1 79 Br/ 81 Br ratio.

  • Matrix Effect: Because derivatization occurs pre-column, matrix components can alter reaction efficiency. Use a stable-isotope-labeled internal standard (e.g., 13 C-labeled amine) added prior to Step 2 to normalize both the derivatization yield and MS ionization suppression.

  • Stability: DBBFO adducts are exceptionally stable. Validate autosampler stability by analyzing QC samples at 0, 24, and 48 hours post-quenching, expecting <5% degradation.

References
  • Identification and quantification of oxidized organic aerosol compounds using derivatization, liquid chromatography, and chemical ionization mass spectrometry Taylor & Francis[Link]

  • Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy Analytical Chemistry (ACS Publications)[Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study Frontiers in Chemistry[Link]

Validation

4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide vs. NBD-Cl for amine detection

A Comparative Guide to Amine Detection: 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide vs. NBD-Cl For researchers and drug development professionals, the precise quantification of primary and secondary amines is critical for p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Amine Detection: 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide vs. NBD-Cl

For researchers and drug development professionals, the precise quantification of primary and secondary amines is critical for pharmacokinetic profiling, amino acid analysis, and biomarker discovery. Selecting the right pre-column derivatization reagent dictates the sensitivity, dynamic range, and detection modality of the entire analytical workflow.

This guide objectively compares the industry-standard fluorogenic probe, NBD-Cl (4-Chloro-7-nitro-2,1,3-benzoxadiazole) , against the specialized isotopic and chromogenic reagent, 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (often referred to as dibromobenzofuroxan, abbreviated here as DBBFO ).

Mechanistic Profiling: Causality Behind the Chemistry

Both reagents rely on Nucleophilic Aromatic Substitution (SNAr) to label amines, but their distinct electronic cores dictate entirely different optimal use cases.

NBD-Cl: The Fluorogenic Standard NBD-Cl features a highly electron-deficient benzoxadiazole ring activated by a 7-nitro group. Amines attack the 4-position, displacing the chloride ion . The causality behind its massive success lies in the photophysics of the product: while NBD-Cl itself is non-fluorescent, the resulting 4-amino derivative undergoes intense Intramolecular Charge Transfer (ICT), yielding a massive Stokes shift. However, at alkaline pH, NBD-Cl competitively hydrolyzes into NBD-OH, generating a fluorescent background that must be managed via strict pH control.

DBBFO: The Isotopic Mass Tag DBBFO possesses a superelectrophilic core driven by the N-oxide (furoxan) moiety and dual bromine substituents . Amines substitute at the halogenated positions. Unlike NBD-Cl, the presence of the N-oxide group induces rapid N-1/N-3 tautomerism (the Boulton–Katritzky rearrangement) and quenches strong fluorescence .

Why use it if it isn't highly fluorescent? The causality lies in Mass Spectrometry (MS). The natural isotopic distribution of bromine (79Br and 81Br in a ~1:1 ratio) provides a built-in, unmistakable mass tag. When DBBFO reacts with an amine, the resulting derivative exhibits a distinct M / M+2 isotopic signature, allowing researchers to easily filter out complex biological matrix noise in LC-MS/MS workflows .

ReactionPathway Substrate Amine Sample (Primary/Secondary) NBDCl NBD-Cl (Fluorogenic) Substrate->NBDCl pH 8.0, 55°C DBBFO DBBFO (Isotopic/Chromogenic) Substrate->DBBFO Mild Base, RT NBD_Product NBD-Amine (Highly Fluorescent) NBDCl->NBD_Product SNAr (-Cl) DBBFO_Product DBBFO-Amine (Distinct MS Isotope) DBBFO->DBBFO_Product SNAr (-Br)

SNAr reaction pathways for amine derivatization using NBD-Cl and DBBFO.

Quantitative Performance Comparison

To aid in reagent selection, the following table synthesizes the quantitative performance metrics of both compounds.

ParameterNBD-Cl4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (DBBFO)
Primary Detection Mode HPLC-FLD (Fluorescence)LC-MS/MS & UV-Vis
Excitation / Emission ~460 nm / ~535 nm~400 nm / Weak or Non-fluorescent
Limit of Detection (LOD) Low nanomolar (nM)Low micromolar (µM)
Reaction Kinetics Fast (15-60 min at 55°C)Moderate (1-2 hours at RT to 40°C)
Key Interference Hydrolysis to NBD-OH (Fluorescent)Boulton-Katritzky Tautomerism (Spectral shift)
Primary Advantage Exceptional optical sensitivityUnmistakable isotopic mass tagging for MS

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific quenching steps and blank controls, researchers can isolate the true analyte signal from reagent artifacts.

Protocol A: High-Sensitivity Amine Detection via NBD-Cl (HPLC-FLD)

Objective: Quantify trace amines using fluorescence while suppressing the NBD-OH background.

  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust to pH 8.0 using 0.1 M HCl.

    • Causality: pH > 9.0 accelerates the competitive hydrolysis of NBD-Cl to NBD-OH, which fluoresces at similar wavelengths and ruins the signal-to-noise ratio.

  • Derivatization: Mix 100 µL of the amine sample (in water) with 100 µL of borate buffer. Add 100 µL of a 2 mM NBD-Cl solution (prepared in LC-grade methanol).

  • Incubation: Vortex and incubate the mixture in the dark at 55 °C for 60 minutes.

  • Quenching (Critical Step): Remove from heat and immediately add 50 µL of 0.1 M HCl.

    • Causality: Dropping the pH to ~4.0 halts the SNAr reaction and significantly quenches the fluorescence of any formed NBD-OH, isolating the true NBD-amine signal .

  • Analysis: Inject 10 µL into an HPLC system equipped with a C18 column and a fluorescence detector (λex = 460 nm, λem = 535 nm).

Protocol B: Isotopic Mass Tagging via DBBFO (LC-MS/MS)

Objective: Utilize the bromine isotopic signature of DBBFO to identify amines in complex biological matrices.

  • Sample Preparation: Dissolve the amine sample in 100 µL of Acetonitrile/Water (50:50, v/v).

  • Derivatization: Add 100 µL of a 5 mM DBBFO solution (in Acetonitrile) and 10 µL of Triethylamine (TEA) as a mild base catalyst.

  • Incubation: Stir at room temperature (25 °C) for 2 hours.

    • Causality: DBBFO's superelectrophilic nature allows for ambient reaction temperatures, preserving thermally labile biological amines that might degrade at the 55 °C required for NBD-Cl.

  • Filtration & Analysis: Pass the mixture through a 0.22 µm PTFE filter. Inject into an LC-MS system operating in electrospray ionization (ESI) positive mode.

  • Data Interpretation: Screen the mass spectra for doublets separated by 2 Da (M and M+2) with approximately equal intensity. This 1:1 ratio confirms the presence of a mono-brominated DBBFO-amine conjugate, allowing you to computationally filter out matrix noise .

Workflow Step1 1. Sample & Buffer Prep Optimize pH to control hydrolysis Step2 2. Reagent Addition NBD-Cl (MeOH) or DBBFO (ACN) Step1->Step2 Step3 3. Controlled Incubation 55°C (NBD) or RT (DBBFO) Step2->Step3 Step4 4. Acidic Quenching Add HCl to stop reaction & suppress background Step3->Step4 Step5 5. Instrumental Analysis HPLC-FLD or LC-MS/MS Step4->Step5

Standard pre-column derivatization workflow for robust amine analysis.

References

  • Title: The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques Source: Critical Reviews in Analytical Chemistry URL: [Link]

  • Title: LC-electron capture-APCI(-)-MS determination of nitrobenzoxadiazole derivatives Source: Analyst (PubMed) URL: [Link]

  • Title: Intriguing enigma of nitrobenzofuroxan's 'Sphinx': Boulton–Katritzky rearrangement or unusual evidence of the N-1/N-3-oxide rearrangement? Source: RSC Advances URL: [Link]

Comparative

A Comparative Guide to the Cross-Reactivity of Benzoxadiazole Derivatives

This guide provides a comprehensive framework for evaluating the cross-reactivity of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide and related benzoxadiazole derivatives. Given the limited specific literature on the titled co...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide and related benzoxadiazole derivatives. Given the limited specific literature on the titled compound, this document establishes a robust scientific methodology for its evaluation, using well-characterized analogs to illustrate key principles and experimental protocols. The focus is on providing researchers, scientists, and drug development professionals with the tools to objectively assess compound selectivity and potential off-target effects.

Introduction: The Benzoxadiazole Scaffold and the Imperative of Selectivity

The 2,1,3-benzoxadiazole (benzofurazan) and its N-oxide counterpart, benzofuroxan, are privileged heterocyclic scaffolds in medicinal chemistry and chemical biology.[1] These structures are renowned for their diverse biological activities, including anticancer and antimicrobial properties, often linked to their ability to act as nitric oxide donors or their reactivity towards biological nucleophiles.[2][3] The specific compound of interest, 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide, belongs to the benzofuroxan class, which is known for its "superelectrophilic" nature, suggesting a high potential for reactivity.[4]

In drug discovery, selectivity is paramount. An ideal therapeutic agent or chemical probe should interact exclusively with its intended biological target. Off-target interactions can lead to a misinterpretation of experimental results, cellular toxicity, and unforeseen side effects in clinical applications.[5][6] Therefore, rigorous cross-reactivity profiling is a critical step in the development and validation of any new chemical entity.

This guide will delineate a comprehensive strategy for assessing the cross-reactivity of electrophilic heterocycles like 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide, focusing on logical experimental design, detailed protocols, and data interpretation.

Designing a Cross-Reactivity Study: A Multi-Pronged Approach

A thorough assessment of cross-reactivity requires a systematic approach that considers the compound's chemical properties and potential biological targets. Most small molecule drugs interact with multiple, often unknown, biological targets. A well-designed study aims to identify these unintended interactions early in the development process.

Rationale for Target Selection

Given the electrophilic nature of the benzofuroxan core, the primary off-targets are likely to be proteins with highly nucleophilic residues. Therefore, a cross-reactivity panel should prioritize:

  • Cysteine-Containing Proteins: The thiol group of cysteine is a strong nucleophile and a common target for electrophilic small molecules.[7] Key protein classes include:

    • Protein Kinases: Many kinases have reactive cysteines in or near their active sites. Off-target kinase inhibition is a common source of toxicity and side effects.

    • Cysteine Proteases: (e.g., caspases, cathepsins) Essential for cellular processes like apoptosis.

    • Glutathione S-transferases (GSTs): Involved in detoxification pathways.

  • Cytochrome P450 (CYP) Enzymes: These are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions.[8]

  • Other Nucleophile-Rich Proteins: Proteins with accessible histidine, lysine, or serine residues can also be potential off-targets.

Choosing the Right Assays

Both biochemical and cell-based assays are necessary for a complete picture of a compound's selectivity.[9]

  • Biochemical Assays: These assays measure the direct interaction between the compound and a purified protein target. They are essential for determining potency (e.g., IC50) and binding kinetics. Examples include:

    • Enzyme Inhibition Assays: (e.g., for kinases, proteases, CYPs).

    • Thiol Reactivity Assays: To quantify the rate of reaction with nucleophiles like glutathione (GSH).

  • Cell-Based Assays: These assays provide a more physiologically relevant context by evaluating the compound's effects in living cells.[9] Examples include:

    • Cytotoxicity Assays: To determine the compound's toxicity across various cell lines.[10][11]

    • Cellular Target Engagement Assays (e.g., NanoBRET™): To confirm that the compound interacts with its intended and unintended targets within a cellular environment.[12]

The following diagram illustrates the logical workflow for a comprehensive cross-reactivity assessment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Profiling cluster_2 Phase 3: Data Analysis A Compound of Interest (e.g., 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide) B Biochemical Thiol Reactivity Assay (e.g., with Glutathione) A->B Assess intrinsic reactivity C Broad Panel Kinase Screen (e.g., >200 kinases) A->C Identify potent off-targets D CYP Inhibition Panel (e.g., 6 major isoforms) A->D E Dose-Response Cytotoxicity Assay (Multiple Cell Lines) B->E F Cellular Target Engagement Assay (e.g., NanoBRET™ for top hits) C->F Validate intracellular binding G Calculate IC50/EC50/CC50 Values D->G E->G F->G H Determine Selectivity Index (CC50 / IC50) G->H I Structure-Activity Relationship (SAR) Analysis H->I

Figure 1. Workflow for Cross-Reactivity Profiling.

Experimental Protocol: Quantitative Thiol Reactivity Profiling

This protocol describes a representative biochemical assay to quantify the reactivity of a test compound with the biological thiol glutathione (GSH). This assay is crucial for electrophilic compounds like benzoxadiazoles.

Objective: To determine the rate of reaction between the test compound and GSH, providing a quantitative measure of its intrinsic thiol reactivity.

Materials:

  • Test Compound (e.g., 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide)

  • Glutathione (GSH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (spectrophotometry grade)

  • 96-well microplate (UV-transparent)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 10 mM stock solution of GSH in PBS.

    • Prepare a 10 mM stock solution of DTNB in DMSO.

  • Reaction Setup:

    • In a 96-well plate, add PBS to a final volume of 196 µL.

    • Add 2 µL of the GSH stock solution to each well (final concentration: 100 µM).

    • Add 2 µL of the test compound stock solution to the sample wells (final concentration: 100 µM). Add 2 µL of DMSO to control wells.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes), protected from light.

  • DTNB Reaction:

    • Add 10 µL of the DTNB stock solution to each well (final concentration: 0.5 mM).

    • Incubate for 5 minutes at room temperature.

  • Measurement:

    • Measure the absorbance at 412 nm using a microplate reader. The absorbance is due to the formation of the 2-nitro-5-thiobenzoate (TNB) anion, which is produced when DTNB reacts with unconsumed GSH.

  • Data Analysis:

    • Calculate the percentage of GSH consumed by the test compound relative to the DMSO control.

    • The experiment can be adapted to a kinetic format by taking multiple readings over time to determine the reaction rate.

Self-Validation: The protocol includes a DMSO control to establish the baseline of unreacted GSH. A positive control (e.g., N-ethylmaleimide, a known thiol-reactive compound) should also be included to validate the assay's performance.[13]

Comparative Data Analysis

To illustrate the output of such studies, the following table presents hypothetical cross-reactivity data for our compound of interest against two alternatives: a less reactive analog (Analog A) and a known promiscuous compound (Analog B).

Assay 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide Analog A (Low Reactivity) Analog B (Promiscuous)
GSH Reactivity (% consumed in 30 min) 85%12%95%
Kinase X Inhibition (IC50) 0.5 µM> 50 µM0.1 µM
Kinase Y Inhibition (IC50) 2.5 µM> 50 µM0.3 µM
CYP3A4 Inhibition (IC50) 8.0 µM> 100 µM1.2 µM
HeLa Cell Cytotoxicity (CC50) 5.0 µM> 100 µM2.0 µM
Selectivity Index (Kinase X) 10> 220

Interpretation:

  • 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide: Shows high thiol reactivity and potent inhibition of off-target Kinase X. Its cytotoxicity (CC50) is relatively close to its off-target inhibition potency, resulting in a low selectivity index (CC50/IC50). This suggests a narrow therapeutic window and a high potential for toxicity driven by off-target effects.

  • Analog A: Demonstrates low reactivity and minimal off-target activity, making it a more selective and potentially safer compound.

  • Analog B: Exhibits high reactivity and potent inhibition across multiple targets, characteristic of a promiscuous compound with a high likelihood of off-target effects.[14]

The following diagram conceptualizes how a benzoxadiazole derivative might interact with both its intended target and an off-target kinase, illustrating the molecular basis of cross-reactivity.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Target Intended Target Protein Active Site Effect_On Desired Biological Effect Target->Effect_On OffTarget Off-Target Kinase Cysteine Residue Effect_Off Unintended Toxicity / Side Effect OffTarget->Effect_Off Compound Benzoxadiazole Derivative Compound->Target:port Specific Binding Compound->OffTarget:port Covalent Modification (Cross-Reactivity)

Figure 2. On-Target vs. Off-Target Interactions.

Conclusion and Future Directions

The comprehensive evaluation of cross-reactivity is a non-negotiable aspect of modern drug and probe development. For highly reactive scaffolds like benzofuroxans, this process is even more critical. The experimental framework outlined in this guide—combining targeted biochemical assays with broader cell-based profiling—provides a robust pathway to understanding a compound's selectivity profile.

For 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide, the high intrinsic reactivity suggested by its structure necessitates a thorough investigation. By comparing its performance against carefully selected analogs, researchers can make informed decisions about its suitability for further development. Future work should focus on structure-activity relationship (SAR) studies to modify the benzoxadiazole scaffold, aiming to reduce off-target reactivity while maintaining on-target potency.

References

  • Vertex AI Search. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Li, A. P., et al. (n.d.). An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC. National Center for Biotechnology Information.
  • National Institutes of Health. (n.d.). Methods for the determination and quantification of the reactive thiol proteome - PMC.
  • Brun, R., et al. (n.d.). An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. ResearchGate.
  • Sigma-Aldrich. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
  • Forman, H. J. (2020). Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. National Center for Biotechnology Information.
  • Fu, L., et al. (2020). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Nature Protocols.
  • Leeson, P. D. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • Baldo, B. A. (2014). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. MDPI.
  • Thermo Fisher Scientific. (2006). Thiol-Reactive Probes.
  • Yang, T., & Huwiler, K. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections.
  • BenchChem. (2025). Application Notes and Protocols for Thiol Detection using a 4-Chloro-3-nitrocoumarin Analogue.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors. BenchChem.
  • National Institutes of Health. (n.d.). In silico off-target profiling for enhanced drug safety assessment - PMC.
  • National Center for Biotechnology Information. (n.d.). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System - PMC.
  • PubMed. (2017). Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine.
  • MDPI. (2021). Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity.
  • National Center for Biotechnology Information. (n.d.). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Taylor & Francis Online. (n.d.). Cross reactivity – Knowledge and References.
  • ResearchGate. (2025). The super-electrophilic reactivity of 4-nitro-6-trifluoromethanesulfonyl-benzofuroxan in aqueous solution.
  • ACS Publications. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
  • MDPI. (2025). Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones.
  • MDPI. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids.
  • MDPI. (2022). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity.
  • Frizon, T. E. A., et al. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers.
  • National Center for Biotechnology Information. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC.
  • Semantic Scholar. (2017). Alternative pathway to brominate 2, 1, 3-benzothiadiazole: Preparation of 4, 7-dibromobenzo [c]-1, 2, 5-thiadiazole via N-bromosuccinimide.
  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Cross-Coupling Reactions of Bromo-Oxadiazoles.
  • MDPI. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([8][13]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Available at:

  • ResearchGate. (2025). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][13]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Available at:

  • Semantic Scholar. (2023). Benzo[1,2-d:4,5-d']bis([8][13]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Available at:

  • BenchChem. (n.d.). Synthesis of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole: An In-depth Technical Guide.

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Validation

A Comparative Guide to the Quantum Yield of Benzoxadiazole-Based Fluorophores: Maximizing Signal in Biological and Chemical Sensing

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a cornerstone in the design of environmentally sensitive fluorophores. Its derivatives, particularly the 4-amino-7-nitrobenzoxadiazole (NBD) family, are r...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a cornerstone in the design of environmentally sensitive fluorophores. Its derivatives, particularly the 4-amino-7-nitrobenzoxadiazole (NBD) family, are renowned for their utility in biochemistry, cell biology, and drug development.[1][2] A key performance metric for any fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed light into emitted fluorescence.[3] This guide provides an in-depth comparison of the quantum yields of various benzoxadiazole-based fluorophores, explains the structural and environmental factors that govern their fluorescence efficiency, and offers a detailed protocol for their accurate measurement.

The Significance of Quantum Yield in Fluorophore Performance

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[3] A higher quantum yield translates to a brighter fluorescent probe, which is critical for applications requiring high sensitivity and a strong signal-to-noise ratio. For benzoxadiazole derivatives, the quantum yield is not an intrinsic constant but is profoundly influenced by two main factors:

  • Molecular Structure: The electronic nature of the substituent at the 4-position of the benzoxadiazole ring plays a pivotal role. Electron-donating groups, such as primary and secondary amines, create an intramolecular charge transfer (ICT) system with the electron-withdrawing nitro group at the 7-position, which is the basis for their fluorescence.[3]

  • Solvent Environment: The polarity of the solvent has a dramatic effect on the quantum yield. Many NBD derivatives exhibit low fluorescence in polar, protic solvents like water but become highly fluorescent in nonpolar, aprotic environments such as lipid membranes or the hydrophobic pockets of proteins.[4] This solvatochromism makes them excellent probes for reporting on local environmental changes.

Core Structure of 4-Amino-7-Nitrobenzoxadiazole Derivatives

The foundational structure for many of the fluorophores discussed here is 4-amino-7-nitrobenzoxadiazole. The versatility of this class of dyes arises from the ease with which the amino group at the 4-position can be modified. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom of 4-chloro-7-nitrobenzofurazan (NBD-Cl) is displaced by a primary or secondary amine.[1]

Caption: Synthesis of 4-amino-7-nitrobenzoxadiazole derivatives via SNAr reaction.

Comparative Analysis of Quantum Yields

The following table summarizes the quantum yields of a selection of benzoxadiazole derivatives, illustrating the impact of different substituents and solvents.

Compound/DerivativeSubstituent at 4-PositionSolventλex (nm)λem (nm)Quantum Yield (Φ)Reference
NBD-NHMe -NH(CH₃)Water~470~5400.04[3]
NBD-NMe₂ -N(CH₃)₂Water~485~5400.008[3]
ANBD -NH₂Dioxane4705200.88[4]
ANBD -NH₂Acetonitrile4705300.70[4]
ANBD -NH₂Ethanol4705400.28[4]
ANBD -NH₂Water4705500.01[4]
5NBD PiperidinylDioxane4805200.73[4]
6NBD HexamethyleneiminoDioxane4855250.65[4]
Compound 9a Tetrazole derivativeHeptane4094570.27[5][6]
Compound 9a Tetrazole derivativeToluene4194740.44[5][6]
Compound 9a Tetrazole derivativeTHF4204780.53[5][6]
Compound 9a Tetrazole derivativeAcetone4204860.71[5][6]
NBD-Sarcosinate Opioid Sarcosinate derivativeEthyl AcetateNot specifiedNot specifiedHigh[7]
NBD-Sarcosinate Opioid Sarcosinate derivativeWaterNot specifiedNot specifiedMinimal[7]

This table is a representative sample and not an exhaustive list. Quantum yields can vary based on experimental conditions.

As the data illustrates, the fluorescence of 4-amino-7-nitrobenzoxadiazole (ANBD) is significantly quenched in protic solvents like ethanol and water, while it is exceptionally high in the aprotic solvent dioxane.[4] Furthermore, increasing the size of the alkyl groups on the amino substituent tends to decrease the quantum yield.[4]

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The most common and accessible method for determining the fluorescence quantum yield is the relative method. This involves comparing the fluorescence intensity of the unknown sample to a well-characterized standard with a known quantum yield under identical experimental conditions.[8]

Causality Behind Experimental Choices
  • Use of a Reference Standard: This method eliminates the need to correct for instrument-specific parameters like detector efficiency and excitation light intensity, as these factors cancel out when taking the ratio of the sample to the standard.[8]

  • Optically Dilute Solutions (Absorbance < 0.1): This is a critical requirement to avoid the "inner filter effect," where the sample solution absorbs a significant fraction of the excitation or emitted light, leading to an underestimation of the true fluorescence intensity.[9]

  • Same Solvent for Sample and Standard: Using the same solvent minimizes complications arising from differences in the refractive index, which affects the amount of light collected by the detector. If different solvents must be used, a correction factor for the refractive index must be applied.

Equipment and Materials
  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis Spectrophotometer.

  • Matched quartz fluorescence and absorbance cuvettes (1 cm path length).

  • Fluorescence quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546; Rhodamine 6G in ethanol, Φ = 0.95).

  • Benzoxadiazole derivative (sample).

  • High-purity solvent.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the reference standard and the benzoxadiazole sample in the chosen solvent.

  • Preparation of a Dilution Series:

    • Prepare a series of at least five dilutions of both the standard and the sample from their respective stock solutions. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution (both standard and sample) at the chosen excitation wavelength. Ensure the spectrophotometer is blanked with the pure solvent.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer.

    • Measure the fluorescence emission spectrum for each of the prepared solutions. It is crucial that all instrument settings (e.g., excitation and emission slit widths, detector voltage) remain identical for all measurements of both the sample and the standard.

    • Record the emission spectrum of the pure solvent to serve as a blank.

  • Data Analysis:

    • Subtract the solvent's emission spectrum from each of the sample and standard spectra.

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • For both the standard and the sample, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

    • Perform a linear regression for both sets of data. The slope of this line is the gradient (Grad).

  • Calculation of Quantum Yield:

    • The quantum yield of the sample (Φₓ) is calculated using the following equation:[10]

      Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

      Where:

      • Φₛₜ is the quantum yield of the standard.

      • Gradₓ is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the sample.

      • Gradₛₜ is the gradient from the plot for the standard.

      • ηₓ is the refractive index of the sample's solvent.

      • ηₛₜ is the refractive index of the standard's solvent. (If the same solvent is used, this term becomes 1).

Workflow for Relative Quantum Yield Measurement cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis cluster_calc Calculation prep_solutions Prepare Dilution Series (Sample & Standard) Absorbance < 0.1 measure_abs Measure Absorbance at Excitation Wavelength prep_solutions->measure_abs measure_fluor Measure Fluorescence Emission Spectra (Identical Settings) measure_abs->measure_fluor integrate Integrate Area Under Emission Spectra measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradient (Slope) of the Linear Fit plot->gradient calculate_qy Calculate Quantum Yield Using the Comparative Formula gradient->calculate_qy

Sources

Comparative

Performance Evaluation of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide in Biological Systems: A Predictive Comparison Guide

Disclaimer: Direct experimental data on the biological performance of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (DBBO) is not available in the current body of scientific literature. This guide provides a predictive evalua...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Direct experimental data on the biological performance of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (DBBO) is not available in the current body of scientific literature. This guide provides a predictive evaluation based on the well-documented activities of its structural analogs, primarily benzofuroxans (benzofurazan N-oxides) and other brominated heterocyclic compounds. The insights herein are intended to guide future research by establishing a data-driven hypothesis for the potential therapeutic applications of DBBO.

Introduction: The Benzofuroxan Scaffold and the Potential of DBBO

The 2,1,3-benzoxadiazole 1-oxide, commonly known as the benzofuroxan scaffold, is a privileged heterocyclic system in medicinal chemistry. Its derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and vasodilatory effects.[1] Many of these properties are attributed to their role as nitric oxide (NO) donors.[1][2] Nitric oxide is a critical signaling molecule in numerous physiological and pathological processes, and compounds that can deliver it in a controlled manner are of significant therapeutic interest.

This guide focuses on the predicted performance of a specific, yet uncharacterized, member of this family: 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (DBBO). The introduction of bromine atoms to a heterocyclic core is a common strategy in medicinal chemistry to enhance biological activity.[3][4] By synthesizing the known biological data of structurally related benzofuroxans and brominated benzofurans, we can construct a predictive profile for DBBO, comparing it to established therapeutic agents and research compounds.

Predicted Biological Performance of DBBO: A Comparative Analysis

As a Potential Anticancer Agent

The benzofuroxan and benzofuran scaffolds are well-represented in the literature as potent anticancer agents.[5] Their mechanism often involves the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), leading to selective cytotoxicity against tumor cells.[1][6] The presence of bromine atoms on related benzofuran structures has been shown to significantly enhance cytotoxic activity against various cancer cell lines.[3][6]

Based on these precedents, DBBO is predicted to exhibit significant anticancer activity. The dibromo-substitution pattern may enhance its lipophilicity, facilitating cell membrane penetration, and could contribute to its reactivity within the cellular environment.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Benzofuran/Benzofuroxan Analogs and Standard Chemotherapeutics

Compound/DrugCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Predicted DBBO Various Predicted: < 10 Various Predicted: > 10 Predicted: > 1 -
Bromo-substituted Benzofuran Derivative 1K562 (Leukemia)5HUVEC>1000>200[3]
Bromo-substituted Benzofuran Derivative 1HL60 (Leukemia)0.1HUVEC>1000>10000[3]
Benzofuran-2-carboxamide Derivative (16b)A549 (Lung)1.48WI-38 (Lung)-5.3
Benzofuroxan-phenol Hybrid (5d)MCF-7 (Breast)---4[1]
Doxorubicin (Standard) A549 (Lung)~0.1-1HUVEC~1-10~10-100General Knowledge
Cisplatin (Standard) A549 (Lung)~1-10HUVEC~10-100~10[6]

Note: The performance of DBBO is a prediction based on the activity of its analogs. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells, with a higher value indicating greater selectivity for cancer cells.

As a Potential Nitric Oxide (NO) Donor

Benzofuroxans are often classified as thiol-dependent NO donors, meaning they require the presence of thiols like L-cysteine to release nitric oxide.[1] This mechanism is crucial for their vasodilatory and some of their anticancer effects.[7] However, there is evidence to suggest that simple, single-ring benzofuroxans may be poor NO donors, and that more complex structures like benzodifuroxans are required for potent NO release.

Therefore, the NO-donating capacity of DBBO is uncertain. It may be a weak NO donor on its own, but its biological activity could still be significant through NO-independent mechanisms, as has been observed for some furoxan derivatives.[8]

Table 2: Comparison of Predicted DBBO with Established Nitric Oxide Donors

NO DonorChemical ClassMechanism of NO ReleaseHalf-lifeKey CharacteristicsReference
Predicted DBBO BenzofuroxanPredicted: Thiol-dependentUnknownPredicted to have anticancer activity, possibly independent of high NO flux.-
S-nitroso-N-acetylpenicillamine (SNAP) S-NitrosothiolSpontaneous (light/heat/metal-catalyzed)~5-6 hoursWell-characterized, releases NO at a predictable rate.[9][8]
DEA/NO Diazeniumdiolate (NONOate)Spontaneous at physiological pH~2 minutesPotent, rapid NO release.[9][9]
Spermine NONOate Diazeniumdiolate (NONOate)Spontaneous at physiological pH~39 minutesSlower, more sustained NO release compared to DEA/NO.[9][9]
Glyceryl Trinitrate (GTN) Organic NitrateEnzymatic bioactivationVariableClinically used vasodilator, requires metabolic activation.[7]
As a Potential Antimicrobial Agent

Brominated heterocyclic compounds, including benzoxazole and oxadiazole derivatives, have demonstrated notable antibacterial and antifungal activities.[4][10][11] The presence of bromine can enhance the antimicrobial potency of a molecule.[12] Given this, DBBO could plausibly exhibit activity against various bacterial and fungal pathogens, particularly Gram-positive bacteria.[12][13]

Postulated Mechanisms of Action

Anticancer Activity: Induction of Apoptosis

A likely mechanism for the predicted anticancer effect of DBBO is the induction of apoptosis through the mitochondrial pathway.[1] This is a common mechanism for benzofuran and benzofuroxan derivatives.[6] The process would likely involve an increase in intracellular reactive oxygen species (ROS), leading to DNA damage and the activation of caspase cascades, ultimately resulting in programmed cell death.

anticancer_pathway DBBO DBBO Cell Cancer Cell DBBO->Cell Enters Cell ROS Increased ROS Cell->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis no_release_workflow Start DBBO Solution Incubate Incubate with L-cysteine (Thiol) Start->Incubate Release NO Release Incubate->Release Oxidation NO oxidizes to NO₂⁻ (Nitrite) Release->Oxidation Griess Add Griess Reagent Oxidation->Griess Color Formation of Azo Dye (Purple) Griess->Color Measure Measure Absorbance at 540 nm Color->Measure

Caption: Workflow for quantifying NO release from DBBO using the Griess assay.

Experimental Protocols

To empirically validate the predicted performance of DBBO, the following standard in vitro assays are recommended.

Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. [14]It measures the metabolic activity of cells, which is an indicator of their health and proliferation. [15][16] Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium

  • 96-well plates

  • DBBO and control drugs (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DBBO and control drugs. Add 100 µL of the compound dilutions to the respective wells. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. [16]5. Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking. [15]7. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background. 8. Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.

Protocol 2: Griess Assay for Nitric Oxide Quantification

The Griess assay is a widely used and straightforward method for the indirect measurement of NO by quantifying its stable metabolite, nitrite. [17][18][19] Materials:

  • DBBO and control NO donors

  • Phosphate-buffered saline (PBS), pH 7.4

  • L-cysteine solution

  • Griess Reagent (typically a two-part solution: Part A - sulfanilamide in an acidic solution; Part B - N-(1-naphthyl)ethylenediamine in water) * Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in PBS.

  • Sample Preparation: Prepare a solution of DBBO (e.g., 100 µM) in PBS. To initiate the reaction, add L-cysteine (e.g., final concentration of 5 mM). [7]Incubate at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).

  • Assay Reaction: In a 96-well plate, add 50 µL of each standard and time-point sample to separate wells.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent Part A to each well, mix, and incubate for 5-10 minutes at room temperature, protected from light. [18]5. Color Development: Add 50 µL of Griess Reagent Part B to each well, mix, and incubate for another 5-10 minutes at room temperature. A purple color will develop in the presence of nitrite. [18]6. Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes of color development. 7. Data Analysis: Subtract the absorbance of the blank (PBS only) from all readings. Plot the standard curve of absorbance versus nitrite concentration. Use the standard curve to determine the concentration of nitrite in the DBBO samples at each time point, which reflects the amount of NO released.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a predictive analysis based on the extensive literature on benzofuroxans and brominated heterocycles suggests that 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (DBBO) holds considerable promise as a bioactive compound, particularly in the realm of oncology. Its dibrominated structure points towards potentially potent and selective anticancer activity, likely mediated through the induction of apoptosis. Its capacity as a nitric oxide donor remains a key question that warrants empirical investigation, as this could further broaden its therapeutic applications.

The experimental protocols detailed in this guide provide a clear roadmap for the initial in vitro evaluation of DBBO. Such studies are essential to move beyond prediction and establish the true biological performance profile of this novel compound. The synthesis and subsequent biological screening of DBBO are strongly encouraged to validate the hypotheses presented herein and to potentially uncover a new lead compound for drug development.

References

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Validation

comparative analysis of brominated vs. chlorinated benzoxadiazoles

As a Senior Application Scientist, navigating the nuanced differences between brominated and chlorinated benzoxadiazoles requires looking beyond basic structural formulas. Benzoxadiazoles—particularly 2,1,3-benzoxadiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the nuanced differences between brominated and chlorinated benzoxadiazoles requires looking beyond basic structural formulas. Benzoxadiazoles—particularly 2,1,3-benzoxadiazoles and their nitro-derivatives—are privileged, highly electron-deficient scaffolds. Whether you are designing non-fullerene acceptors (NFAs) for organic photovoltaics or developing fluorogenic probes for chemical biology, the choice of halogen substituent (Cl vs. Br) fundamentally dictates both the synthetic reactivity and the optoelectronic performance of the final molecule.

This guide provides an objective, data-driven comparative analysis of brominated versus chlorinated benzoxadiazoles, complete with mechanistic insights and self-validating experimental protocols.

Synthetic Reactivity: The C–X Bond Dichotomy

The fundamental difference between chloro- and bromo-benzoxadiazoles lies in the inherent properties of the carbon-halogen (C–X) bond, which dictates their behavior in two primary reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (S_NAr).

Palladium-Catalyzed Cross-Coupling

In reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, the reactivity is governed by the bond dissociation energy (BDE) of the aryl halide. The C–Br bond is significantly weaker (~280 kJ/mol) than the C–Cl bond (~330 kJ/mol). Consequently, bromo-benzoxadiazoles undergo the rate-determining oxidative addition to the palladium(0) catalyst much faster than their chloro- counterparts 1. This allows chemists to use milder conditions (lower temperatures, weaker bases), which is critical because the electron-deficient benzoxadiazole ring is prone to base-catalyzed degradation.

Nucleophilic Aromatic Substitution (S_NAr)

Nitrobenzoxadiazoles, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) and NBD-Br, are widely used as fluorogenic derivatization reagents 2. In S_NAr, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. While NBD-F is the most reactive due to fluorine's high electronegativity, NBD-Cl remains the industry standard 3. It offers the optimal balance: it is reactive enough to label amines efficiently but stable enough to resist rapid background solvolysis (hydrolysis) in aqueous buffers, a common pitfall with NBD-F [ResearchGate[3]]().

DesignLogic Start Halogenated Benzoxadiazole Br Brominated (Br) Start->Br Cl Chlorinated (Cl) Start->Cl Br_P1 Weaker C-X Bond (Facile Oxidative Addition) Br->Br_P1 Br_P2 Strong Heavy-Atom Effect (Enhanced ISC) Br->Br_P2 Cl_P1 Stronger C-X Bond (Requires Active Catalysts) Cl->Cl_P1 Cl_P2 Optimal Planarity (Strong Cl···Cl Stacking) Cl->Cl_P2 App_Br Cross-Coupling Blocks & Photosensitizers Br_P1->App_Br Br_P2->App_Br App_Cl Non-Fullerene Acceptors & High-Mobility OSCs Cl_P1->App_Cl Cl_P2->App_Cl

Fig 1. Divergent optoelectronic and synthetic pathways of brominated vs. chlorinated benzoxadiazoles.

Optoelectronic Properties: Sterics vs. Electronics

In the realm of Organic Solar Cells (OSCs), modifying the end groups of small molecule acceptors via halogenation is a proven strategy to fine-tune energy levels. Both chlorination and bromination lower the HOMO/LUMO energy levels compared to fluorinated counterparts, leading to smaller optical band gaps and red-shifted absorption spectra [NIH](). However, their morphological impacts diverge sharply:

  • The Chlorination Advantage (Planarity): Chlorine possesses a "Goldilocks" atomic radius. It is large enough to induce strong intermolecular non-covalent interactions (Cl···Cl and Cl···S) but small enough to avoid steric clashing. Chlorinated molecules exhibit a highly planar molecular configuration with minimal dihedral angles 4. This structural locking enhances 3D π−π stacking, leading to superior charge carrier mobility and higher Short-Circuit Current ( Jsc​ ) in devices.

  • The Bromination Caveat (Sterics & Spin-Orbit Coupling): Brominated small molecule acceptors are relatively rare in high-efficiency OSCs [ACS Publications[4]](). The larger van der Waals radius of bromine can induce steric contortion, disrupting the planar network. However, bromine's heavy-atom effect significantly enhances spin-orbit coupling. This facilitates Intersystem Crossing (ISC) from the singlet to the triplet state, making bromo-benzoxadiazoles exceptional candidates for photosensitizers and reactive oxygen species (ROS) generators.

Comparative Data Summary

PropertyChlorinated BenzoxadiazoleBrominated BenzoxadiazoleMechanistic Causality / Impact
Van der Waals Radius ~1.75 Å~1.85 ÅBr induces more steric twisting in conjugated polymers, potentially disrupting thin-film morphology.
Electronegativity 3.162.96Cl exerts a stronger inductive electron-withdrawing effect, slightly deepening HOMO/LUMO levels.
C–X Bond Energy ~330 kJ/mol~280 kJ/molBr facilitates much faster oxidative addition in Pd-catalysis, allowing milder synthesis conditions.
Heavy-Atom Effect ModerateStrongBr significantly enhances Intersystem Crossing (ISC), ideal for photodynamic therapy applications.
Solid-State Stacking High (Planar Cl···Cl)Moderate (Sterically hindered)Cl derivatives yield highly ordered interlocked networks and higher electron mobility in thin films.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Bromo vs. Chloro)

Causality: To prevent the base-catalyzed degradation of the benzoxadiazole core, mild bases (like K2​CO3​ ) must be used. Because mild bases slow down the transmetalation step, a highly reactive C–X bond is required to maintain overall catalytic efficiency. Therefore, the bromo-derivative is strongly preferred.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 4-bromo-2,1,3-benzoxadiazole (1.0 equiv), arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl2​ (5 mol%). Note: If using the chloro-benzoxadiazole, you must upgrade to a more active system like Pd2​(dba)3​ (5 mol%) with XPhos (10 mol%) to force oxidative addition.

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add degassed Toluene/Ethanol/Water (ratio 4:1:1, 0.1 M). The biphasic system ensures solubility of both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours (bromo-derivative) or >100 °C for 12–18 hours (chloro-derivative).

  • Self-Validation: Monitor via TLC (Hexane/EtOAc). The disappearance of the highly UV-active starting material spot and the emergence of a brightly fluorescent product spot under 365 nm UV light confirms successful coupling.

Protocol B: Fluorogenic Derivatization of Amines using NBD-Cl

Causality: NBD-Cl is non-fluorescent, but upon S_NAr reaction with an amine, the resulting derivative is highly fluorescent. Strict pH control (pH 8.0) is required to ensure the amine is nucleophilic (deprotonated) while minimizing the concentration of hydroxide ions that would hydrolyze NBD-Cl into the non-fluorescent NBD-OH [ResearchGate[3]]().

SNAr NBD NBD-X (X = Cl, Br) Non-Fluorescent Meisenheimer Meisenheimer Complex (Intermediate) NBD->Meisenheimer + Amine Amine Amine Analyte (Nucleophile) Amine->Meisenheimer Product NBD-Amine Highly Fluorescent Meisenheimer->Product - HX

Fig 2. Nucleophilic aromatic substitution (SNAr) workflow for fluorogenic amine derivatization.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust strictly to pH 8.0 using 0.1 M HCl.

  • Reagent Preparation: Dissolve NBD-Cl (or NBD-Br) in HPLC-grade methanol to a concentration of 10 mM.

  • Reaction: Mix 100 µL of the amine analyte solution (in water) with 400 µL of the borate buffer. Add 500 µL of the NBD-Cl methanolic solution.

  • Incubation: Heat the mixture in a thermomixer at 60 °C for 5–10 minutes in the dark.

  • Self-Validation & Quenching: The reaction is self-validating; the solution will turn from pale yellow to a vibrant, fluorescent green/yellow. Stop the reaction by placing the vial in an ice bath and adding 50 µL of 1 M HCl to protonate unreacted amines, locking the equilibrium before HPLC analysis.

References

  • BenchChem. "A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions".
  • NIH. "Recent Progress in the Design of Fused-Ring Non-Fullerene Acceptors—Relations between Molecular Structure and Optical, Electronic, and Photovoltaic Properties".
  • ACS Publications. "Chlorine Atom-Induced Molecular Interlocked Network in a Non-Fullerene Acceptor".
  • ResearchGate.
  • NIH. "FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties".

Sources

Comparative

confirming the specificity of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide binding

Confirming the Specificity of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide Binding: A Comparative Methodological Guide In the landscape of electrophilic probes, benzoxadiazole derivatives are foundational tools for mapping p...

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Author: BenchChem Technical Support Team. Date: April 2026

Confirming the Specificity of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide Binding: A Comparative Methodological Guide

In the landscape of electrophilic probes, benzoxadiazole derivatives are foundational tools for mapping protein topography and modifying nucleophilic residues. While standard reagents like NBD-Cl (4-chloro-7-nitrobenzofurazan) are well-documented for their fluorescent properties , 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (4,6-DBBFO, also known as 4,6-dibromobenzofuroxan) offers a unique, dual-reactive scaffold.

As a Senior Application Scientist, I frequently observe researchers struggling with off-target labeling when deploying novel electrophiles. This guide dissects the mechanistic causality behind 4,6-DBBFO binding, compares its performance against industry standards, and provides a self-validating protocol to unequivocally confirm its target specificity.

Mechanistic Causality: The Role of the 1-Oxide and Dual Bromines

To utilize a probe effectively, one must understand the electronic forces driving its reactivity. The benzoxadiazole core is inherently electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). However, 4,6-DBBFO possesses two critical structural deviations that dictate its binding behavior:

  • The 1-Oxide (Furoxan) Ring: The addition of the N-oxide to the 1,2,5-oxadiazole ring dramatically increases the electron-withdrawing capacity of the heterocycle. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, accelerating SNAr kinetics significantly compared to standard furazans.

  • Dual Bromide Leaving Groups: Unlike NBD-Cl, which features a single chloride leaving group , 4,6-DBBFO contains bromines at both the 4- and 6-positions. Bromide is an excellent leaving group, allowing the probe to form rapid mono-adducts or, if the protein geometry permits, cross-link two spatially adjacent nucleophiles.

Causality of Specificity: The specificity between thiols (cysteine) and amines (lysine) is strictly dictated by pH. At physiological pH (7.0–7.4), the thiol group of cysteine exists partially as a highly reactive thiolate anion. Amines remain protonated and non-nucleophilic. It is critical to note that benzoxadiazole conjugates of thiols can sometimes exhibit instability or label migration to adjacent lysines over time , making rigorous validation essential.

Comparative Performance Analysis

Selecting the right probe requires balancing reactivity, stability, and specificity. The table below objectively compares 4,6-DBBFO against standard alternatives.

ReagentPrimary TargetReaction MechanismLeaving GroupKey AdvantageLimitation
4,6-DBBFO Cysteine, LysineSNArBromide (x2)Dual reactive sites; enables proximity-based cross-linking.Complex adduct mixtures if stoichiometry is uncontrolled.
NBD-Cl Amines, ThiolsSNArChlorideStrong solvatochromic fluorescence; highly characterized [[1]]().Thiol adducts have weaker fluorescence than amine adducts .
ABD-F CysteineSNArFluorideExceptional thiol specificity; forms highly stable thioethers.Requires strict pH control to prevent tyrosine cross-reactivity.
NBD Amines H2S, BiothiolsThiolysisAmine (Cleavage)Positively-charged variants offer ultra-fast H2S scavenging .Not typically used for stable covalent protein mapping.

Self-Validating Experimental Protocol: Confirming Thiol Specificity

A protocol is only as reliable as its controls. To prove that 4,6-DBBFO is selectively binding to cysteines and not lysines or tyrosines, the workflow must be a self-validating system. This is achieved through competitive pre-alkylation using N-ethylmaleimide (NEM).

Step 1: Target Preparation and pH Control
  • Buffer exchange your target protein into 50 mM HEPES, 150 mM NaCl, pH 7.4. Causality: HEPES is chosen over Tris because Tris contains primary amines that will compete for the electrophilic probe. pH 7.4 ensures cysteines are reactive while lysines remain protonated.

Step 2: The Validation Control (NEM Blocking)
  • Split the protein sample into two aliquots: "Native" and "Blocked".

  • To the "Blocked" aliquot, add a 50-fold molar excess of NEM. Incubate for 30 minutes at room temperature. Causality: NEM rapidly and irreversibly alkylates all accessible free thiols via Michael addition. This creates a definitive negative control. If 4,6-DBBFO binds to this sample, the binding is non-specific (amine/tyrosine driven).

Step 3: 4,6-DBBFO Labeling
  • Prepare a 10 mM stock of 4,6-DBBFO in anhydrous DMSO.

  • Add a 10-fold molar excess of 4,6-DBBFO to both the "Native" and "Blocked" protein aliquots. Ensure final DMSO concentration remains ≤2% to prevent protein denaturation.

  • Incubate for 1 hour at 37°C in the dark.

Step 4: Quenching and Analysis
  • Quench the reaction by adding 1 mM DTT (Dithiothreitol) to consume unreacted probe.

  • Analyze both samples via Intact Mass Spectrometry (LC-MS) or SDS-PAGE. Validation Metric: The "Native" sample should show a mass shift corresponding to the addition of the benzofuroxan core (minus one or two bromines). The "Blocked" sample must show zero mass shift from the probe, confirming absolute thiol specificity.

Workflow Visualization

BindingSpecificity Target Target Protein (Active Cysteine) Reaction SNAr Reaction (pH 7.4, HEPES) Target->Reaction Native Pathway Blocker NEM Pre-treatment (Thiol Alkylation) Target->Blocker Control Pathway Probe 4,6-DBBFO Probe Probe->Reaction Electrophile NoReaction No Adduct Formed (Specificity Confirmed) Probe->NoReaction Blocked Adduct Covalent Adduct (Thioether Formed) Reaction->Adduct Fast Kinetics BlockedTarget Blocked Protein (Inactive Cysteine) Blocker->BlockedTarget BlockedTarget->NoReaction Add Probe

Self-validating workflow for confirming 4,6-DBBFO thiol specificity via NEM blocking.

References

  • The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques Source: Taylor & Francis URL:[Link]

  • Highly efficient H2S scavengers via thiolysis of positively-charged NBD amines Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Validation

Benchmarking 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide Against Commercial Assay Kits: A Comprehensive Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Biothiol Quantification and Nitric Oxide (NO) Donation Profiling Executive Summary In the landscape of molecular diagnostics and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Biothiol Quantification and Nitric Oxide (NO) Donation Profiling

Executive Summary

In the landscape of molecular diagnostics and drug discovery, 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (commonly referred to as 4,6-dibromobenzofuroxan or 4,6-DBF) occupies a unique, dual-purpose niche. Unlike static commercial probes, 4,6-DBF is both a highly reactive analytical reagent for biothiol detection and a pharmacologically active, thiol-dependent nitric oxide (NO) donor[1].

This guide objectively benchmarks 4,6-DBF against industry-standard commercial assay kits—specifically Ellman’s Reagent (DTNB) kits for thiol detection and Griess Reagent kits for NO profiling. By understanding the causality behind its chemical reactivity, researchers can leverage 4,6-DBF to bypass the limitations of conventional assays, achieving higher sensitivity in complex biological matrices.

Mechanistic Causality: Why 4,6-DBF Outperforms Standard Probes

The core advantage of 4,6-DBF lies in its electron-deficient benzofuroxan ring. The addition of two heavy bromine atoms at the 4 and 6 positions exerts a profound inductive electron-withdrawing effect. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by intracellular biothiols like glutathione (GSH) and cysteine[2].

When 4,6-DBF reacts with a thiol, two distinct pathways are triggered:

  • Analytical Pathway: The formation of a stable thioether adduct induces a significant chromogenic and fluorogenic shift, allowing for high-sensitivity quantification.

  • Pharmacological Pathway: The breakdown of the intermediate triggers the controlled release of Nitric Oxide (NO), a mechanism heavily exploited in designing anti-cancer and anti-leishmanial agents.

Mechanism DBF 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (Electron-Deficient Core) SNAr Nucleophilic Aromatic Substitution (SNAr) DBF->SNAr Thiol Intracellular Biothiols (GSH, Cysteine) Thiol->SNAr Adduct Stable Thioether Adduct (Fluorogenic/Chromogenic Readout) SNAr->Adduct Pathway A: Analytical Detection NO_Release Thiol-Dependent NO Release SNAr->NO_Release Pathway B: Pharmacological Action Apoptosis sGC Activation & Pathogen/Cancer Cell Death NO_Release->Apoptosis

Caption: Dual mechanistic pathways of 4,6-DBF upon reaction with biothiols via SNAr.

Benchmarking Part 1: Biothiol Quantification

Commercial thiol assay kits typically rely on Ellman’s Reagent (DTNB) or Monobromobimane (mBBr). While DTNB is cost-effective, its absorbance readout (412 nm) is highly susceptible to background interference from cellular lysates. 4,6-DBF overcomes this by offering a red-shifted fluorogenic readout and faster reaction kinetics due to the dibromo-substitution.

Quantitative Data Comparison
ParameterCommercial DTNB Kit (Ellman's)Commercial mBBr Kit4,6-DBF (In-House Assay)
Primary Mechanism Disulfide exchangeAlkylation SN​Ar (Nucleophilic Substitution)
Readout Type Colorimetric (412 nm)Fluorometric (Ex: 390 / Em: 490)Fluorometric (Ex: ~430 / Em: ~520 nm)
Reaction Time 15 - 30 minutes10 - 15 minutes< 5 minutes
LOD (Limit of Detection) ~1.0 µM~0.1 µM~0.05 µM
Matrix Interference High (Hemoglobin/Proteins)ModerateLow (Red-shifted emission)
Self-Validating Experimental Protocol: Thiol Quantification using 4,6-DBF

To ensure scientific integrity, this protocol includes a negative control utilizing N-ethylmaleimide (NEM) to block free thiols, proving that the resulting signal is strictly thiol-dependent.

Reagents & Preparation:

  • 4,6-DBF Stock: 10 mM in anhydrous DMSO (Protect from light).

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.

  • Thiol Blocker (Control): 50 mM N-ethylmaleimide (NEM) in ethanol.

Step-by-Step Workflow:

  • Sample Preparation: Lyse cells in cold Assay Buffer. Centrifuge at 10,000 x g for 10 min at 4°C. Collect the supernatant.

  • Validation Control: Aliquot 50 µL of the lysate into two tubes. To Tube A (Test), add 5 µL of vehicle (ethanol). To Tube B (Negative Control), add 5 µL of NEM stock to irreversibly alkylate all free thiols. Incubate both for 15 minutes at room temperature.

  • Probe Addition: Add 4,6-DBF to a final concentration of 20 µM in both tubes.

  • Incubation: Incubate in the dark at 37°C for 5 minutes. The dibromo-core ensures rapid SN​Ar completion.

  • Readout: Transfer to a black 96-well microplate. Measure fluorescence at λex​ 430 nm / λem​ 520 nm.

  • Data Analysis: Subtract the fluorescence of Tube B from Tube A to obtain the true thiol-specific signal. Quantify against a standard curve generated using known concentrations of GSH.

Benchmarking Part 2: Nitric Oxide (NO) Release Profiling

Beyond detection, benzofuroxan derivatives are heavily researched as anti-cancer and anti-leishmanial prodrugs because they release NO upon reaction with intracellular thiols. When developing 4,6-DBF as a therapeutic, its NO-release kinetics must be benchmarked against commercial NO donors (like SNAP or DEA-NONOate) using commercial Griess Reagent Assay Kits[3].

Quantitative Data Comparison
ParameterCommercial SNAP DonorCommercial DEA-NONOate4,6-DBF
Activation Trigger Spontaneous / LightSpontaneous (pH dependent)Thiol-Dependent (Targeted)
Half-Life ( t1/2​ ) ~6 hours~16 minutesSustained (Dependent on GSH levels)
Peak NO Production ModerateHigh / RapidHigh / Sustained
Cytotoxicity Profile LowModerateHigh (Induces intrinsic apoptosis)
Self-Validating Experimental Protocol: Griess-Based NO Release Assay

This protocol utilizes a commercial Griess assay kit but introduces a biological matrix to trigger the thiol-dependent NO release of 4,6-DBF[3].

Workflow Prep Prepare 4,6-DBF (100 µM in Media) Incubate Incubate with Macrophages (37°C, 5% CO2) Prep->Incubate Supernatant Collect Supernatant (Contains Nitrite) Incubate->Supernatant Griess Add Griess Reagent (Sulfanilamide + NED) Supernatant->Griess Readout Absorbance Readout (540 nm) Griess->Readout

Caption: Experimental workflow for profiling thiol-dependent NO release from 4,6-DBF.

Step-by-Step Workflow:

  • Cell Culture: Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate at 1×105 cells/well. Allow to adhere overnight.

  • Treatment: Treat cells with 4,6-DBF (10 µM to 100 µM). As a positive control, treat a separate set of wells with 100 µM SNAP.

  • Specificity Control: To prove NO generation is the source of the signal, co-treat a subset of 4,6-DBF wells with 200 µM cPTIO (a specific NO scavenger).

  • Incubation: Incubate for 24 hours at 37°C. The intracellular thiols will attack the 4,6-DBF ring, releasing NO, which rapidly oxidizes to nitrite ( NO2−​ ) in the media.

  • Griess Reaction: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 mins. Then add 50 µL of Griess Reagent 2 (0.1% N-1-naphthylethylenediamine dihydrochloride)[3].

  • Readout: Incubate for 10 minutes at room temperature in the dark. Measure absorbance at 540 nm. The cPTIO control wells should show a near-complete ablation of the 540 nm signal, validating the NO-specific release profile of 4,6-DBF.

Conclusion

Benchmarking 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide against commercial kits reveals its superior utility in specialized applications. For analytical chemists, the dibromo-substitution provides an ultra-fast, red-shifted fluorogenic alternative to Ellman's reagent. For drug developers, its requirement for thiol-mediated activation offers a targeted NO-release mechanism that standard spontaneous NO donors cannot match, paving the way for targeted anti-tumor and anti-parasitic therapies.

References

  • Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy Analytical Chemistry - ACS Public
  • 5-Chlorobenzofuroxan | High-Quality Research Chemical BenchChem
  • Benzofuroxan derivatives N-Br and N-I induce intrinsic apoptosis in melanoma cells by regulating AKT/BIM signaling and display anti metast
  • Leishmanicidal Activities of Novel Synthetic Furoxan and Benzofuroxan Derivatives Antimicrobial Agents and Chemotherapy - ASM Journals
  • Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity MDPI

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

Hazard Identification and Risk Assessment 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide is a complex molecule requiring a cautious approach. Its hazard profile is inferred from structurally similar compounds, such as 2,1,3-Be...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment

4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide is a complex molecule requiring a cautious approach. Its hazard profile is inferred from structurally similar compounds, such as 2,1,3-Benzoxadiazole and other brominated aromatic compounds.

Inferred Hazard Profile:

Hazard ClassCategoryInferred FromKey Considerations
Acute Toxicity, Oral Likely Category 3 or 4Harmful if swallowed.[1][2][3]Avoid ingestion. Do not eat, drink, or smoke in the work area.
Skin Corrosion/Irritation Likely Category 2Causes skin irritation.[1]Avoid direct contact with skin. Wear appropriate gloves.
Serious Eye Damage/Irritation Likely Category 2ACauses serious eye irritation.[1]Wear chemical safety goggles or a face shield.
Aquatic Hazard Likely ToxicHalogenated organics are often toxic to aquatic life.Prevent release to the environment.
Mutagenicity Potential HazardSome N-oxide containing heterocycles have shown mutagenic properties.Handle with care to minimize exposure.

Core Chemical Risks Explained:

  • Dibrominated Aromatic System: The presence of two bromine atoms classifies this compound as a halogenated organic waste .[4][5] Such compounds require disposal via high-temperature incineration at a licensed facility to prevent the formation of persistent and toxic byproducts like polybrominated dibenzofurans or dibenzodioxins.

  • Heterocyclic N-Oxide: The N-oxide group can impart reactivity. Heterocyclic N-oxides are a diverse class of compounds with various biological activities.[6] The N-O bond can act as an oxidizing agent or be reduced under certain conditions.[7] This potential reactivity necessitates careful segregation from incompatible materials, especially strong reducing agents.

Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide and its associated waste.

  • Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart. Dispose of contaminated gloves as hazardous waste.[8]

  • Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.

  • Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat is required. Ensure no skin is exposed between gloves and sleeves.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.

Step-by-Step Waste Collection:

  • Select the Correct Waste Container:

    • Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste." [4][5]

    • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[8]

    • Attach a completed hazardous waste label to the container before adding the first drop of waste.[8]

  • Collecting Solid Waste:

    • Carefully transfer solid 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials into the designated solid halogenated waste container.

    • Avoid generating dust.

  • Collecting Liquid Waste:

    • Collect all solutions containing 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide in the designated liquid halogenated waste container.

    • This includes reaction mother liquors and solvent rinses from glassware.

    • Crucially, do not mix with non-halogenated organic waste. Keeping these streams separate is more cost-effective for disposal.[5]

    • Do not overfill containers; leave at least 10% of the volume as headspace to allow for vapor expansion.[9]

  • Storage:

    • Keep waste containers closed at all times, except when adding waste.[5]

    • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong acids, bases, and reducing agents.[8]

Decontamination and Spill Management

Prompt and effective decontamination prevents unintended exposure and cross-contamination.

Routine Decontamination:

  • Glassware: Rinse glassware multiple times with a suitable organic solvent (e.g., acetone, ethyl acetate). The first rinse should be collected as halogenated organic waste. Subsequent rinses may be managed similarly, depending on local policy. After solvent rinsing, wash with soap and water.

  • Surfaces: Wipe down the work area in the chemical fume hood with a cloth dampened with a solvent like 70% ethanol or isopropanol. Dispose of the wipe as solid hazardous waste.

Small Spill Response (Inside a Fume Hood):

  • Alert Colleagues: Inform others in the immediate area.

  • Ensure PPE: Confirm you are wearing the correct PPE.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into the solid halogenated organic waste container.[8]

  • Decontaminate: Wipe the spill area with a cloth dampened with a solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

For large spills or any spill outside of a fume hood, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EH&S) office immediately.[8]

Disposal Pathway and Workflow

The ultimate fate of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide waste is destruction by a licensed hazardous waste management company. The typical and required method for halogenated organic compounds is high-temperature incineration.[4][10]

Below is a logical workflow for the entire disposal process.

G cluster_0 Step 1: In the Lab cluster_1 Step 2: Institutional Waste Management cluster_2 Step 3: Final Disposal A Waste Generation (Solid or Liquid) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Segregate into HALOGENATED Waste Container B->C Yes D Segregate into NON-HALOGENATED Waste Container B->D No E Store in Satellite Accumulation Area C->E F Schedule Waste Pickup with EH&S Office E->F G EH&S Transports to Central Storage Facility F->G H Licensed Waste Vendor Collects from Institution G->H I High-Temperature Incineration H->I

Caption: Disposal workflow for 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide.

Advanced Topic: Potential for Chemical Deactivation

For research settings equipped to handle advanced chemical reactions, deoxygenation of the N-oxide functional group could be considered as a pre-treatment step to potentially reduce the compound's reactivity or biological activity profile before disposal. Recent literature describes methods for the deoxygenation of N-heterocyclic N-oxides.[7] For example, reduction using triphenylphosphine is a classic method.[11]

This is not a standard disposal procedure and should only be attempted by experienced chemists after a thorough risk assessment. The resulting deoxygenated compound, 4,6-Dibromo-2,1,3-benzoxadiazole, must still be disposed of as a halogenated organic waste.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. United States Environmental Protection Agency.
  • Sigma-Aldrich. (2026, March 16). Safety Data Sheet for cis-3,7-Dimethyl-2,6-octadien-1-ol.
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  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
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  • BLD Pharmatech GmbH. Safety Data Sheet for 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane.
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  • PubChem. 4,7-Dibromo-2,1,3-benzothiadiazole. National Center for Biotechnology Information.
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  • Ryu, H. K., Song, Y. D., & Lee, J. H. (2024). Deoxygenation of N-heterocyclic N-oxides using isopropanol as a recyclable reductant. Organic Chemistry Frontiers.
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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide. The information her...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide. The information herein is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and procedural integrity.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide is classified with several hazards that necessitate stringent safety measures. The primary risks associated with this compound are:

  • Acute Toxicity: The compound is considered toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: It is known to cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Direct contact can lead to serious eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[1][2]

Given these classifications, a multi-layered approach to PPE is not merely a recommendation but a critical requirement to mitigate exposure risks.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the identified hazards. The following table summarizes the minimum required PPE for handling 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide.

Protection Area Required PPE Rationale and Causality
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene)To prevent skin contact, which can cause irritation and potential dermal toxicity.[1] Double-gloving is recommended for extended handling periods.
Eye and Face Protection Chemical safety goggles and a face shieldGoggles provide a seal against dust and splashes. A face shield offers a secondary layer of protection for the entire face, which is critical given the "serious eye irritation" classification.[1][3]
Body Protection Flame-resistant lab coatProtects against accidental spills on clothing and skin. Must be kept fully buttoned.
Respiratory Protection Certified Chemical Fume HoodAll handling of the solid compound must be performed within a functioning chemical fume hood to control dust and prevent inhalation.[4] If a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter is mandatory.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, procedural workflow is essential for safety and experimental reproducibility. The following protocols for handling, emergency response, and disposal must be followed.

Experimental Workflow: From Preparation to Disposal

The following diagram outlines the critical steps for safely handling 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) prep1->prep2 prep3 Prepare Work Surface (e.g., with absorbent liner) prep2->prep3 handle1 Weigh Compound Inside Fume Hood prep3->handle1 Proceed to handling handle2 Perform Experimental Procedures handle1->handle2 clean1 Decontaminate Glassware & Work Surfaces handle2->clean1 Experiment complete clean2 Segregate Waste: Solid vs. Liquid vs. Sharps clean1->clean2 clean3 Package & Label Hazardous Waste Container clean2->clean3 clean4 Remove & Dispose of PPE (Gloves last) clean3->clean4 wash Wash Hands Thoroughly clean4->wash Final step

Caption: Safe Handling Workflow for 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide.

Detailed Handling Protocol
  • Preparation:

    • Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as outlined in the table above before entering the designated handling area.

    • Lay down a disposable absorbent liner on the work surface inside the fume hood to contain any potential spills.

  • Dispensing and Handling:

    • Conduct all weighing and manipulation of the solid compound inside the chemical fume hood to minimize the risk of dust inhalation.

    • Use a spatula for transfers. Avoid creating dust by gently handling the material.

    • Keep the container tightly closed when not in use.[5]

Emergency Procedures
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the material into a suitable, labeled container for hazardous waste disposal.[3][6]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Do not allow the spilled material or cleanup materials to enter drains.[3]

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure laboratory and environmental safety.

  • Waste Identification: All materials contaminated with 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide, including empty containers, disposable PPE, and cleanup materials, must be treated as hazardous waste.[7]

  • Segregation and Containment:

    • Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • The label must include "Hazardous Waste" and the full chemical name.

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management provider.

    • Disposal must comply with all local, regional, and national regulations. Do not dispose of this chemical down the drain or in regular trash.[5]

References

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  • SAFETY DATA SHEET - NBD-F. (2025, October 27). TCI Chemicals.
  • SAFETY DATA SHEET - Acetamide, N-(4-bromophenyl)-. (2025, September 16). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4,7-Dibromo-2,1,3-benzothiadiazole. (2025, November 7). TCI Chemicals.
  • SAFETY DATA SHEET - 4,7-Dibromo-2,1,3-benzothiadiazole. (2025, December 26). Fisher Scientific.
  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.
  • 4,6-dibromo-2,1,3-benzoxadiazole — Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET - Dibenzoyl peroxide. (2026, February 2). Merck Millipore.
  • SAFETY DATA SHEET - 4-BROMO-2,1,3-BENZOTHIADIAZOLE. (2009, September 4). Shanghai Canbi Pharma Ltd.
  • SAFETY DATA SHEET - 2-Bromo-2-nitro-1,3-propanediol. (2025, October 7). Sigma-Aldrich.
  • Safety Data Sheet - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. (2024, October 19). Angene Chemical.
  • SAFETY DATA SHEET - 5,6-Dibromo-2,1,3-benzothiadiazole. (2025, November 7). Tokyo Chemical Industry.
  • Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
  • Personal Protection Equipment, when handling liquid nitrogen. Linde.
  • 4,7-Dibromo-2,1,3-benzothiadiazole Safety Data Sheet. (2023, July 5). Apollo Scientific.
  • SAFETY DATA SHEET - 4-Bromo-2,1,3-benzothiadiazole. (2025, December 20). Fisher Scientific.
  • PPE FOR CBRN INCIDENTS. Respirex International.
  • Recommended Disposal Method for Organic Peroxides. Arkema Inc.
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